Dithiodipropionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-carboxyethyldisulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLSOMLVSHPPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032998 | |
| Record name | 3,3'-Dithiodipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Other Solid, Powder with a stench; [Alfa Aesar MSDS] | |
| Record name | Propanoic acid, 3,3'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-Dithiodipropionic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10975 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1119-62-6, 4775-93-3 | |
| Record name | 3,3′-Dithiodipropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dithiodipropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta'-Dithiodilactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dithiodipropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3,3'-dithiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-Dithiodipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dithiobispropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-DITHIODIPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OP5B2NI6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Dithiodipropionic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3,3'-dithiodipropionic acid (DTDPA), a crucial reagent in various scientific and pharmaceutical applications. This document details the prevalent synthetic methodologies, purification protocols, and key analytical data to assist researchers in obtaining high-purity DTDPA for their specific needs.
Introduction
3,3'-Dithiodipropionic acid (DTDPA), also known as bis(2-carboxyethyl) disulfide, is a bifunctional organic compound featuring two carboxylic acid groups and a disulfide bond.[1] This unique structure allows it to be utilized as a crosslinking agent, a precursor in the synthesis of polythioesters, and as a capping agent for nanoparticles.[2] In the realm of drug development, DTDPA and its derivatives are of significant interest for creating stimuli-responsive drug delivery systems and for bioconjugation applications. Given its wide range of applications, the ability to synthesize and purify DTDPA with high efficiency and purity is of paramount importance.
Synthesis of 3,3'-Dithiodipropionic Acid
The most common and efficient method for the synthesis of DTDPA is the oxidative coupling of its precursor, 3-mercaptopropionic acid (3-MPA). This reaction involves the formation of a disulfide bond between two molecules of 3-MPA through the action of an oxidizing agent.
Synthesis via Oxidative Coupling of 3-Mercaptopropionic Acid
The general reaction for the synthesis of DTDPA from 3-MPA is depicted below:
Caption: General reaction scheme for the synthesis of DTDPA.
Various oxidizing agents can be employed for this transformation, with common choices being hydrogen peroxide, iodine, and potassium ferricyanide. The selection of the oxidizing agent can influence the reaction conditions, yield, and purity of the final product.
Experimental Protocol: Synthesis of DTDPA using Hydrogen Peroxide
This protocol describes a general laboratory procedure for the synthesis of DTDPA via the oxidation of 3-MPA with hydrogen peroxide.
Materials:
-
3-Mercaptopropionic acid (3-MPA)
-
Hydrogen peroxide (30% w/w solution)
-
Deionized water
-
Hydrochloric acid (optional, for pH adjustment)
-
Sodium chloride
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-mercaptopropionic acid in deionized water. Cool the solution to 0-5 °C using an ice bath.
-
Oxidation: While stirring vigorously, add a 30% hydrogen peroxide solution dropwise to the cooled 3-MPA solution via a dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Monitoring: After the complete addition of hydrogen peroxide, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by the disappearance of the thiol odor.
-
Product Isolation: Once the reaction is complete, the DTDPA product may precipitate out of the solution. If not, the product can be salted out by adding sodium chloride to the reaction mixture and cooling it further in an ice bath.
-
Filtration and Washing: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any unreacted starting material and other water-soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at a temperature below its melting point to obtain the crude DTDPA.
Purification of 3,3'-Dithiodipropionic Acid
Purification of the crude DTDPA is crucial to remove any remaining impurities, such as unreacted 3-MPA, oxidation byproducts, or inorganic salts. The most common method for purifying solid organic compounds like DTDPA is recrystallization.
Purification by Recrystallization
Recrystallization is a technique that relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Recrystallization of DTDPA from Water
This protocol outlines the procedure for the purification of DTDPA by recrystallization from hot water.
Materials:
-
Crude 3,3'-dithiodipropionic acid
-
Deionized water
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven
Procedure:
-
Dissolution: Place the crude DTDPA in an Erlenmeyer flask and add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot deionized water until a clear solution is obtained.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, pure DTDPA will crystallize out. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold deionized water to remove any residual impurities. Dry the purified crystals in a vacuum oven to a constant weight.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and purification of DTDPA.
Table 1: Synthesis of 3,3'-Dithiodipropionic Acid
| Parameter | Value | Reference |
| Starting Material | 3-Mercaptopropionic acid | [3] |
| Oxidizing Agent | Potassium Ferricyanide | [4] |
| Reported Yield | 95% | [4] |
| Purity (Commercial) | >99.0% (GC) | [5] |
Table 2: Physicochemical Properties of 3,3'-Dithiodipropionic Acid
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₄S₂ | [6] |
| Molecular Weight | 210.27 g/mol | [6] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | 155-158 °C | [6] |
| Solubility | Sparingly soluble in water, soluble in DMSO and methanol | [2] |
Visualizations
The following diagrams illustrate the workflows for the synthesis and purification of DTDPA.
Caption: Workflow for the synthesis of DTDPA.
References
- 1. 3,3'-Thiodipropionic acid synthesis - chemicalbook [chemicalbook.com]
- 2. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 3. rubingroup.org [rubingroup.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. 3,3′-二硫代二丙酸 95% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to Dithiodipropionic Acid in Self-Assembly: Mechanisms and Characterization
For Researchers, Scientists, and Drug Development Professionals
Dithiodipropionic acid (DTDPA) is a versatile molecule increasingly utilized in the fields of materials science and drug delivery.[1] Its structure, featuring a central, cleavable disulfide bond and two terminal carboxylic acid groups, makes it an ideal building block for creating "smart" or stimuli-responsive materials.[2] These materials can self-assemble into organized nanostructures like nanoparticles, hydrogels, or monolayers and subsequently disassemble or alter their properties in response to specific biological cues. This guide provides an in-depth exploration of the core mechanisms driving DTDPA-based self-assembly, detailed experimental protocols for its characterization, and quantitative data for system design.
Core Mechanisms of Action in Self-Assembly
The self-assembly behavior of DTDPA and its derivatives is primarily governed by two distinct, stimulus-responsive mechanisms: redox sensitivity and pH-responsiveness. These mechanisms are directly linked to the molecule's disulfide and carboxylic acid functional groups, respectively.
The disulfide bond is the cornerstone of DTDPA's utility in creating biodegradable and drug-releasing systems. This covalent bond is relatively stable in extracellular environments, such as the bloodstream. However, upon internalization into cells, it is exposed to a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH). The intracellular GSH concentration is orders of magnitude higher than the extracellular concentration, providing a sharp, localized trigger. This reductive environment cleaves the disulfide bond, converting it into two separate thiol groups (mercaptopropionic acid). This cleavage leads to the disassembly of the nanostructure, triggering the release of an encapsulated therapeutic payload directly at the intracellular target site.[3][4]
Caption: Redox-responsive disassembly of DTDPA-based nanostructures.
The two carboxylic acid groups on DTDPA provide a mechanism for pH-dependent behavior. The pKa of these groups is typically in the range of 4 to 5. At physiological pH (≈7.4), the carboxylic acids are deprotonated, resulting in a negatively charged, hydrophilic molecule.[4] This state often favors disassembly or results in stable, charge-stabilized colloidal suspensions.
Conversely, in acidic environments, such as the tumor microenvironment (pH ≈6.5) or within endosomes and lysosomes (pH ≈4.5-5.5), the carboxylic acid groups become protonated.[5][6] This protonation neutralizes the negative charge and increases the molecule's hydrophobicity, which can trigger self-assembly or induce a charge-reversal on the nanoparticle surface from negative to positive.[4] This charge-reversal can enhance cellular uptake through favorable electrostatic interactions with the negatively charged cell membrane.[4]
Caption: pH-responsive behavior of DTDPA driving assembly/disassembly.
Data Presentation: Physicochemical Properties
Pure DTDPA is a small molecule that typically acts as a building block rather than forming micelles independently. Therefore, quantitative data is most relevant for systems where DTDPA is incorporated into larger structures, such as copolymers or as a surface coating on nanoparticles. The following table summarizes representative data from such systems.
| System Description | Stimulus | Mean Size (nm) | PDI | Zeta Potential (mV) | Key Finding |
| Dextran-DTDPA conjugate nanoparticles for DNA delivery | N/A | 150 - 223 | < 0.3 | +11 to +18 mV | Nanoparticle size decreased with an increasing amount of DTDPA crosslinker, indicating more complex networks.[7] |
| PEG-PLL copolymer with DTDPA-conjugated Doxorubicin and pH-sensitive DMA shielding | pH & Redox | ~135 | N/A | -15.1 mV at pH 7.4;+10.2 mV at pH 6.5 | Exhibited pH-triggered charge-reversal for enhanced cellular uptake and redox-triggered drug release.[4] |
| Effervescent SiO₂ nanoparticles loaded with drug and Na₂CO₃ for pH-responsive disintegration | pH | ~318 | 0.193 | N/A | Carrier successfully disintegrated in an acidic environment (pH 5.0), triggering rapid drug release.[8] |
| Green-synthesized Gold Nanoparticles (AuNPs) for biomedical applications | N/A | ~34 | 0.391 | -30.23 mV | A zeta potential below -30 mV indicates a stable colloidal dispersion, preventing particle aggregation.[9] |
PDI: Polydispersity Index, a measure of the heterogeneity of sizes of particles in a mixture. A value < 0.3 is typically considered acceptable for uniform nanoparticle populations.
Experimental Protocols & Workflow
The characterization of DTDPA-based self-assembled systems involves a logical workflow to determine their physical properties and functional responses.
Caption: General experimental workflow for DTDPA self-assembly studies.
DLS is a fundamental technique used to measure the hydrodynamic diameter, size distribution (PDI), and surface charge (zeta potential) of nanoparticles in suspension.[9][10]
-
Sample Preparation:
-
Prepare the nanoparticle suspension in a suitable, high-purity solvent (e.g., deionized water, PBS buffer). The solvent should not dissolve or alter the particles.[11]
-
Filter the solvent using a 0.1 µm or 0.22 µm syringe filter to remove dust and other large impurities.[12]
-
Dilute the sample to an appropriate concentration. The optimal concentration avoids multiple scattering events (too concentrated) and ensures a sufficient signal-to-noise ratio (not too dilute). This often falls in the range of 0.1 to 1.0 mg/mL.
-
Gently vortex or pipette the final suspension to ensure homogeneity. Avoid aggressive sonication unless necessary to break up loose agglomerates, as it may disrupt the self-assembled structures.[11]
-
-
Instrument Setup & Measurement:
-
Transfer a sufficient volume (typically 0.5 - 1.0 mL) of the prepared suspension into a clean, disposable cuvette.[13]
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for 2-5 minutes.
-
Enter the correct parameters for the dispersant (solvent), including its viscosity and refractive index at the measurement temperature.
-
For size measurement, perform at least three replicate measurements. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
For zeta potential, the instrument applies an electric field and measures the particle velocity using electrophoretic light scattering (ELS) to determine the surface charge.[10]
-
-
Data Analysis:
-
Analyze the intensity, volume, and number distributions to understand the sample's polydispersity.
-
The Z-average diameter provides a reliable mean size, while the PDI indicates the breadth of the distribution.
-
Zeta potential values greater than +30 mV or less than -30 mV generally indicate good colloidal stability.[9]
-
TEM provides direct visualization of the nanoparticle morphology, size, and internal structure, complementing the ensemble data from DLS.[14][15]
-
Sample Preparation (Grid Preparation):
-
Place a drop of the nanoparticle suspension (typically 5-10 µL of a ~0.1 mg/mL solution) onto a carbon-coated copper TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess liquid from the edge of the grid using filter paper.
-
-
Staining (for Polymeric/Organic Samples):
-
To enhance contrast for organic materials like hydrogels or polymers, apply a drop of a heavy metal negative stain (e.g., 1-2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.[16]
-
Wick away the excess stain completely with filter paper.
-
Allow the grid to air-dry thoroughly before insertion into the microscope.
-
-
Imaging:
-
Load the prepared grid into the TEM sample holder.
-
Operate the microscope at a suitable accelerating voltage (e.g., 80-120 kV).
-
Acquire images at various magnifications to observe both individual particles and larger fields of view.
-
Use the acquired images to measure the diameters of a statistically significant number of particles (e.g., >100) to build a size distribution histogram.
-
This protocol confirms that the disassembly of the nanostructure is triggered by a reducing agent, a key functional attribute of DTDPA-based systems.
-
Baseline Measurement:
-
Prepare the nanoparticle suspension as described in the DLS protocol.
-
Perform an initial DLS measurement to determine the initial average particle size and PDI.
-
-
Induction of Disassembly:
-
Add a reducing agent, such as dithiothreitol (B142953) (DTT) or glutathione (GSH), to the nanoparticle suspension to achieve a final concentration relevant to intracellular conditions (e.g., 5-10 mM).
-
Incubate the mixture at 37 °C to simulate physiological conditions.
-
-
Time-Course Monitoring:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the suspension and measure the particle size and PDI using DLS.
-
A significant decrease in particle size and/or scattering intensity indicates the disassembly of the nanostructures.
-
-
Spectroscopic Confirmation (Optional):
-
To confirm the cleavage of disulfide bonds into free thiols, Ellman's reagent (DTNB) can be used.[3]
-
After incubation with the reducing agent, add Ellman's reagent to the sample.
-
The reaction of the reagent with newly formed thiol groups produces a yellow-colored product (TNB²⁻) that can be quantified by measuring its absorbance at 412 nm using a UV-Vis spectrophotometer.[3] An increase in absorbance over time confirms disulfide bond cleavage.
-
References
- 1. 3,3'-Dithiodipropionic acid | 1119-62-6 [chemicalbook.com]
- 2. 3,3′-ジチオジプロピオン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted drug release system based on pH-responsive PAA-POSS nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The pH-triggered drug release and simultaneous carrier decomposition of effervescent SiO2–drug–Na2CO3 composite nanoparticles: to improve the antitumor activity of hydrophobic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lsinstruments.ch [lsinstruments.ch]
- 12. lcms.cz [lcms.cz]
- 13. nanopartikel.info [nanopartikel.info]
- 14. Nanoscale TEM Imaging of Hydrogel Network Architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
An In-depth Technical Guide on the Safety and Handling of 3,3'-Dithiodipropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data, handling precautions, and relevant experimental protocols for 3,3'-dithiodipropionic acid, tailored for a technical audience in research and development.
Chemical and Physical Properties
3,3'-Dithiodipropionic acid is a disulfide-containing dicarboxylic acid. Its properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 3,3'-Dithiodipropionic acid | [1][2] |
| Synonyms | β,β'-Dithiodipropionic acid, DTDPA, 2-Carboxyethyl disulfide | [1][3] |
| CAS Number | 1119-62-6 | [1][2] |
| Molecular Formula | C₆H₁₀O₄S₂ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | White solid/powder | [2][3] |
| Odor | Stench | [3] |
| Melting Point | 155 - 158 °C | [2] |
| Solubility | Soluble in water. | [4] |
| Stability | Stable under normal temperatures and pressures. | [3] |
Toxicological Data and Hazard Information
3,3'-Dithiodipropionic acid is classified as a hazardous substance. The primary hazards are related to its irritant and corrosive properties.[2][3] The toxicological properties of this substance have not been fully investigated.[3]
| Hazard Type | GHS Classification | Description |
| Acute Oral Toxicity | Not classified as acutely toxic.[2] | While not classified, ingestion may cause severe and permanent damage to the digestive tract, including burns.[3] |
| Skin Corrosion/Irritation | Skin Irritant (Category 2)[1][2] | Causes skin irritation.[2] May cause skin burns with prolonged contact.[3] |
| Serious Eye Damage/Irritation | Eye Irritant (Category 2)[1][2] | Causes serious eye irritation.[2] May cause eye burns, chemical conjunctivitis, and corneal damage.[3] |
| Respiratory Irritation | May cause respiratory irritation (Category 3)[2] | Inhalation of dust may cause severe irritation of the respiratory tract with symptoms like sore throat, coughing, and shortness of breath.[3] |
| Sensitization | Not classified as a skin sensitizer.[2] | - |
| Carcinogenicity | Not classified as carcinogenic.[1] | - |
| Mutagenicity | Not classified as germ cell mutagenic.[1] | - |
| Reproductive Toxicity | Not classified as a reproductive toxicant.[2] | - |
Handling Precautions and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed when handling 3,3'-dithiodipropionic acid.
| Precaution Type | Recommendations |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.[3] |
| Personal Protective Equipment (PPE) | |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that meets EN166 or OSHA's 29 CFR 1910.133 standards.[3][5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.[3] |
| General Hygiene | Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[5] |
| Spill and Disposal | For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[3] Dispose of as hazardous waste in accordance with local, state, and federal regulations. |
Experimental Protocols for Safety Assessment
The hazard classifications for 3,3'-dithiodipropionic acid are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.
This in vitro test is used to assess the skin irritation potential of a chemical.[6][7]
-
Test System: A three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[6][7]
-
Procedure:
-
A known amount of the test substance (liquid or solid) is applied topically to the surface of the RhE tissue.[6]
-
The tissue is exposed to the substance for a defined period (e.g., 60 minutes).[8]
-
After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[8]
-
-
Endpoint Measurement: Cell viability is determined using a colorimetric assay, such as the MTT assay.[6]
-
Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[6]
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[9][10]
-
Test System: Healthy, adult albino rabbits.[11]
-
Procedure:
-
Endpoint Measurement: Lesions of the cornea, iris, and conjunctiva are scored based on a standardized grading system. The reversibility of the effects is also assessed.[10][12]
-
Classification: The classification is based on the severity and persistence of the ocular lesions.[11]
This method is used to estimate the LD₅₀ (the dose that is lethal to 50% of the test animals) and to classify a substance for acute oral toxicity.[13][14][15]
-
Test System: Typically, female rats are used.[14]
-
Procedure:
-
Animals are dosed one at a time in a stepwise manner.[13][15]
-
The dose for each subsequent animal is adjusted up or down by a constant factor based on the outcome (survival or death) of the previously dosed animal.[14][15]
-
The test is initiated with a dose estimated to be just below the expected LD₅₀.[15]
-
-
Endpoint Measurement: The primary endpoint is mortality within a 14-day observation period.[13][14]
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.[14]
Biological Activity and Potential Signaling Pathways
While primarily known for its use as a chemical intermediate, 3,3'-dithiodipropionic acid exhibits biological activity, largely attributed to its disulfide bond.
Thiol-containing compounds and their disulfides can act as antioxidants by scavenging free radicals.[16] However, under certain conditions, particularly in the presence of cellular thiols like glutathione, they can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and inducing a state of oxidative stress.
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a key cellular antioxidant system that regulates redox signaling and cell survival.[8][17] Some disulfide-containing compounds can inhibit TrxR.[18][19] Inhibition of TrxR disrupts the cellular redox balance, leading to an accumulation of ROS and the oxidation of cellular components.[17] This oxidative stress can trigger downstream signaling cascades that lead to programmed cell death, or apoptosis.[8] The activation of apoptosis signaling kinase 1 (ASK1) by oxidized Trx is a critical step in this process, which in turn activates downstream MAP kinases (p38 and JNK) and ultimately leads to the activation of caspases and the execution of apoptosis.[8][20]
Visualizations
Caption: A generalized workflow for assessing and managing the risks associated with hazardous chemicals in a laboratory setting.
Caption: A proposed signaling pathway illustrating how 3,3'-dithiodipropionic acid may induce apoptosis through inhibition of thioredoxin reductase.
References
- 1. 3,3'this compound MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]
- 2. chemos.de [chemos.de]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. [PDF] Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) | Semantic Scholar [semanticscholar.org]
- 6. senzagen.com [senzagen.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. oecd.org [oecd.org]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 15. Acute oral Toxicity Up-Down Procedure 425 guideline | PPTX [slideshare.net]
- 16. Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA) [univook.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
An In-Depth Technical Guide to the Electrochemical Behavior of Dithiodipropionic Acid Monolayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical characteristics and behavior of self-assembled monolayers (SAMs) of 3,3'-dithiodipropionic acid (DTDPA). DTDPA monolayers serve as a versatile platform for surface functionalization in various applications, including biosensing, drug delivery, and fundamental studies of electron transfer. This document details the experimental protocols for monolayer formation and characterization, presents quantitative data on their electrochemical properties, and visualizes key experimental workflows.
Introduction to Dithiodipropionic Acid Monolayers
Self-assembled monolayers of organosulfur compounds on noble metal surfaces, particularly gold, are a cornerstone of nanotechnology and surface science.[1] 3,3'-dithiodipropionic acid (HSOC(O)CH₂CH₂S-SCH₂CH₂C(O)OH), a disulfide, readily forms well-ordered monolayers on gold surfaces through the chemisorption of the sulfur atoms. The resulting monolayer exposes terminal carboxylic acid groups to the solution interface, providing a convenient handle for further functionalization, such as the immobilization of biomolecules.[2] The electrochemical behavior of these monolayers is critical to their application, governing their stability, permeability, and ability to mediate electron transfer.
Experimental Protocols
Detailed methodologies are crucial for the reproducible formation and characterization of high-quality DTDPA monolayers. The following protocols are synthesized from established methods for similar short-chain carboxylic acid-terminated thiol monolayers.
Gold Electrode Preparation
A pristine gold surface is paramount for the formation of a well-ordered monolayer.
-
Mechanical Polishing: Polycrystalline gold electrodes are first polished with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.[3]
-
Sonication: The polished electrodes are then sonicated in ethanol (B145695) and ultrapure water to remove polishing residues.
-
Electrochemical Cleaning: The electrodes are subjected to cyclic voltammetry in a 0.5 M H₂SO₄ solution, cycling the potential between the onset of hydrogen evolution and gold oxide formation until a reproducible voltammogram characteristic of clean gold is obtained.[3] The electrode is then thoroughly rinsed with ultrapure water and dried under a stream of nitrogen.
DTDPA Monolayer Formation
-
Solution Preparation: Prepare a 1-10 mM solution of DTDPA in a suitable solvent, typically ethanol or an aqueous buffer. For carboxyl-terminated thiols, adjusting the pH of the solution can influence the packing density of the monolayer.
-
Self-Assembly: Immerse the clean gold electrode into the DTDPA solution for a sufficient duration, typically 12-24 hours, to allow for the formation of a well-ordered monolayer.[4] The container should be sealed to prevent contamination.
-
Rinsing: After incubation, the electrode is removed from the solution and thoroughly rinsed with the same solvent to remove non-chemisorbed molecules. The electrode is then dried under a gentle stream of nitrogen.
Electrochemical Characterization
2.3.1. Cyclic Voltammetry (CV)
CV is a fundamental technique to probe the integrity and permeability of the DTDPA monolayer.
-
Electrolyte Solution: A common electrolyte is a phosphate-buffered saline (PBS) solution containing a redox probe, such as 5 mM [Fe(CN)₆]³⁻/⁴⁻.[5]
-
CV Parameters:
-
Potential Window: Sweep the potential in a range that encompasses the formal potential of the redox probe (e.g., -0.2 V to +0.6 V vs. Ag/AgCl for [Fe(CN)₆]³⁻/⁴⁻).
-
Scan Rate: Vary the scan rate (e.g., from 10 to 200 mV/s) to investigate the kinetics of electron transfer.[3]
-
-
Data Analysis: A well-formed, insulating monolayer will block the access of the redox probe to the electrode surface, resulting in a significant decrease in the peak currents compared to a bare gold electrode. The peak-to-peak separation (ΔEp) provides information about the electron transfer kinetics.
2.3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to model the electrical properties of the monolayer-electrolyte interface.
-
Electrolyte Solution: The same electrolyte solution as for CV can be used.
-
EIS Parameters:
-
Frequency Range: Typically from 100 kHz to 0.1 Hz.[6]
-
AC Amplitude: A small AC potential perturbation (e.g., 5-10 mV) is applied at the formal potential of the redox probe.
-
-
Data Analysis: The impedance data is often fitted to an equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A high Rct value indicates a well-packed, insulating monolayer.[7]
2.3.3. Reductive Desorption
This technique is used to determine the surface coverage of the DTDPA monolayer.
-
Electrolyte Solution: An alkaline solution, typically 0.5 M KOH, is used.[8]
-
CV Parameters: The potential is scanned to negative values (e.g., from 0 V to -1.2 V vs. Ag/AgCl) at a defined scan rate (e.g., 50 mV/s).
-
Data Analysis: The area under the reductive desorption peak in the cyclic voltammogram is integrated to calculate the total charge (Q) associated with the desorption of the monolayer. The surface coverage (Γ) can then be calculated using the following equation: Γ = Q / (n * F * A) where n is the number of electrons transferred per molecule (n=1 for the reductive desorption of a thiol from gold), F is the Faraday constant, and A is the electrode area.[8]
Quantitative Data Presentation
The following tables summarize typical quantitative data for short-chain carboxylic acid-terminated thiol monolayers on gold electrodes. While specific data for DTDPA is limited in the literature, the values for 3-mercaptopropionic acid (MPA) are presented as a close analogue.
Table 1: Surface Coverage and Reductive Desorption Data for MPA Monolayers on Gold
| Parameter | Value | Conditions | Reference |
| Surface Coverage (Γ) | 6.8 µmol m⁻² | On Au(111) | [9] |
| Theoretical Max. Coverage | 7.7 µmol m⁻² | For a (√3 x √3)R30° structure | [9] |
| Reductive Desorption Peak 1 | -0.81 V vs. SCE | Polycrystalline Au, 0.5 M KOH | [8] |
| Reductive Desorption Peak 2 | -0.98 V vs. SCE | Polycrystalline Au, 0.5 M KOH | [8] |
| Charge under Peak 1 (Q₁) | 1.61 µC cm⁻² | Polycrystalline Au, 0.5 M KOH | [8] |
| Charge under Peak 2 (Q₂) | 2.84 µC cm⁻² | Polycrystalline Au, 0.5 M KOH | [8] |
Note: The presence of two desorption peaks is often attributed to the different crystallographic orientations on a polycrystalline gold surface.[8]
Table 2: Electrochemical Impedance Spectroscopy Data for MPA Monolayers on Gold with [Fe(CN)₆]³⁻/⁴⁻ Redox Probe
| Parameter | Value | Conditions | Reference |
| Charge Transfer Resistance (Rct) | 420 Ω | 50 mM MPA, 5 mM [Fe(CN)₆]³⁻/⁴⁻ | [5] |
| Double Layer Capacitance (Cdl) | Varies with pH | Carboxyl-terminated SAMs | [10] |
Visualization of Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key processes in the study of DTDPA monolayers.
Key Aspects of Electrochemical Behavior
pH-Dependent Behavior
The terminal carboxylic acid groups of the DTDPA monolayer can be protonated or deprotonated depending on the pH of the surrounding electrolyte. This change in surface charge significantly influences the electrochemical behavior. At high pH, the deprotonated carboxylate groups create a negatively charged surface that can repel anionic redox probes like [Fe(CN)₆]³⁻/⁴⁻, further blocking electron transfer.[11] Conversely, it can facilitate the interaction with cationic redox probes. The surface pKa of the monolayer can be determined by monitoring the electrochemical response as a function of pH.[11]
Electron Transfer
Electron transfer through DTDPA monolayers can occur via two primary mechanisms: through-bond tunneling and through-space tunneling via defects in the monolayer. For a well-packed DTDPA monolayer, the short alkyl chain allows for relatively efficient through-bond electron tunneling. The rate of electron transfer is influenced by the packing density of the monolayer, the nature of the redox probe, and the applied potential.
Stability
The stability of the DTDPA monolayer is crucial for its practical applications. The Au-S bond is relatively strong, providing good stability under a range of conditions. However, the monolayer can be reductively desorbed at sufficiently negative potentials, as discussed previously. Oxidative desorption can also occur at high positive potentials. The potential window of stability is dependent on the electrolyte composition and pH.[12]
Conclusion
DTDPA monolayers on gold electrodes offer a robust and versatile platform for a wide range of electrochemical applications. Their well-defined structure and tunable surface chemistry, coupled with their distinct electrochemical behavior, make them an excellent choice for researchers in materials science, analytical chemistry, and drug development. A thorough understanding of the experimental protocols and the key factors influencing their electrochemical properties, as outlined in this guide, is essential for the successful design and implementation of DTDPA-based devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoporous gold electrodes modified with self-assembled monolayers for electrochemical control of the surface charge - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01491A [pubs.rsc.org]
- 3. Redox-Active Monolayers Self-Assembled on Gold Electrodes—Effect of Their Structures on Electrochemical Parameters and DNA Sensing Ability | MDPI [mdpi.com]
- 4. Preparation of 3-mercaptoaceticpropionic acid self-assembled gold electrode and its electrochemical investigations for UA | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
Dithiodipropionic Acid: A Versatile Precursor for Advanced Polythioester Synthesis in Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Polythioesters (PTEs), polymers featuring thioester linkages in their backbone, are an emerging class of biodegradable and biocompatible materials with significant potential in the biomedical field, particularly in drug delivery. Their unique properties, including high refractive indices and susceptibility to cleavage in specific biological environments, make them attractive alternatives to traditional polyesters. Dithiodipropionic acid (DTDP), a commercially available dicarboxylic acid containing a disulfide bond, serves as a key precursor for synthesizing redox-responsive polythioesters. The inherent disulfide linkage in the polymer backbone allows for the development of "smart" drug delivery systems that can release their therapeutic payload in response to the high glutathione (B108866) (GSH) concentrations found within cancer cells, offering a targeted approach to chemotherapy and reducing systemic toxicity. This technical guide provides a comprehensive overview of the synthesis of polythioesters from this compound, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying mechanisms of action for drug delivery applications.
Synthesis of Polythioesters from this compound
Polythioesters based on this compound are typically synthesized through polycondensation reactions with diols. Two common methods are melt polycondensation and enzyme-catalyzed polymerization.
Melt Polycondensation
Melt polycondensation is a widely used technique for synthesizing polyesters and polythioesters. It involves the direct reaction of a dicarboxylic acid (this compound) with a diol at elevated temperatures, with the removal of a condensation byproduct, typically water, to drive the reaction towards high molecular weight polymer formation.
This protocol describes a typical two-stage melt polycondensation process.
Materials:
-
3,3'-Dithiodipropionic acid (DTDP)
-
1,6-Hexanediol (HDO)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Nitrogen gas (high purity)
-
Methanol (B129727) and other necessary solvents for purification
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Esterification Stage (Under Nitrogen):
-
Charge the reaction flask with equimolar amounts of 3,3'-dithiodipropionic acid and 1,6-hexanediol.
-
Add the catalyst, for example, titanium(IV) butoxide, at a concentration of 0.1-0.5% by weight of the monomers.
-
Heat the mixture to 150-160°C under a slow stream of nitrogen gas with continuous stirring.
-
Maintain these conditions for 2-4 hours to allow for the initial esterification, during which water will be distilled off.
-
-
Polycondensation Stage (Under Vacuum):
-
Gradually increase the temperature to 180-200°C.
-
Slowly apply a vacuum (to below 1 mmHg) over a period of 30-60 minutes to avoid excessive foaming.
-
Continue the reaction under high vacuum for another 4-6 hours to facilitate the removal of the remaining water and increase the polymer's molecular weight. The viscosity of the reaction mixture will noticeably increase during this stage.
-
-
Purification:
-
Cool the reaction mixture to room temperature. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran).
-
Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.
-
Filter and wash the precipitated polymer with methanol to remove unreacted monomers and oligomers.
-
Dry the purified poly(this compound-co-hexanediol) in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Enzyme-Catalyzed Polycondensation
Enzymatic polymerization offers a greener alternative to traditional methods, often proceeding under milder conditions and with high selectivity. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the polycondensation of thiodipropionic acid derivatives with diols.
This protocol is based on the lipase-catalyzed synthesis of a poly(thioether-ester). A similar approach can be adapted for this compound.
Materials:
-
3,3'-Thiodipropionic acid (TDP)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
Equipment:
-
Reaction vessel suitable for moderate vacuum.
-
Shaker or magnetic stirrer.
-
Vacuum oven.
Procedure:
-
Reaction Setup:
-
Combine equimolar amounts of 3,3'-thiodipropionic acid and 1,12-dodecanediol in the reaction vessel.
-
Add the immobilized lipase (typically 5-10% of the total monomer weight).
-
The reaction is performed in bulk (solvent-free).
-
-
Polymerization:
-
Heat the mixture to 60-80°C under a moderate vacuum.
-
Maintain the reaction with continuous agitation for an extended period, which can range from 24 to over 300 hours, to achieve high molecular weights.
-
-
Purification:
-
Dissolve the resulting polymer in tetrahydrofuran (B95107).
-
Precipitate the polymer in a mixture of tetrahydrofuran and iso-hexane (1:1 v/v) at approximately 0°C.
-
Collect the precipitate and dry it in a vacuum oven.
-
Quantitative Data on Polythioesters from this compound and its Analogs
The properties of the resulting polythioesters are highly dependent on the chosen monomers and the synthesis conditions. The following tables summarize representative quantitative data from the literature.
| Monomers | Synthesis Method | Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| 3,3'-Thiodipropionic acid & 1,6-Hexanediol | Enzymatic Polycondensation | Novozym 435 | - | ~24,200 | - | ~81 | [1] |
| 3,3'-Thiodipropionic acid & 1,12-Dodecanediol | Enzymatic Polycondensation | Novozym 435 | - | ~27,200 | - | ~90 | [1] |
Application in Drug Delivery: GSH-Responsive Nanoparticles
Polythioesters derived from this compound are particularly well-suited for creating redox-responsive nanoparticles for targeted drug delivery. The disulfide bonds in the polymer backbone are stable in the bloodstream but are readily cleaved by the high concentration of glutathione (GSH) present in the cytoplasm of cancer cells. This triggers the disassembly of the nanoparticles and the release of the encapsulated drug directly at the tumor site.
Preparation of Drug-Loaded Nanoparticles
The nanoprecipitation method is a common and straightforward technique for preparing drug-loaded polythioester nanoparticles.
Materials:
-
Synthesized polythioester (e.g., poly(this compound-co-hexanediol))
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
A water-miscible organic solvent (e.g., acetone, tetrahydrofuran, DMSO)
-
Deionized water
-
(Optional) A surfactant/stabilizer (e.g., Pluronic F68, DSPE-PEG)
Procedure:
-
Organic Phase Preparation:
-
Dissolve the polythioester and the hydrophobic drug in the organic solvent.
-
-
Aqueous Phase Preparation:
-
If a stabilizer is used, dissolve it in deionized water.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under vigorous stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.
-
-
Purification and Collection:
-
Stir the resulting nanoparticle suspension overnight in a fume hood to evaporate the organic solvent.
-
The nanoparticles can be purified and concentrated by centrifugation or dialysis to remove any remaining free drug and stabilizer.
-
The purified nanoparticles can be resuspended in a suitable buffer or lyophilized for long-term storage.
-
Visualization of Key Processes
Synthesis Workflow
The general workflow for the synthesis of polythioesters from this compound and their formulation into drug-delivery nanoparticles can be visualized as follows:
GSH-Responsive Drug Release Mechanism
The targeted drug release is predicated on the chemical cleavage of the disulfide bonds within the polythioester backbone by intracellular glutathione.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of advanced, redox-responsive polythioesters. These polymers can be readily formulated into nanoparticles that exhibit promise for targeted drug delivery, particularly in oncology. The ability to tailor the polymer properties through the choice of diol and polymerization conditions, combined with the inherent "smart" release mechanism, makes this class of materials a fertile ground for further research and development. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in harnessing the potential of this compound-based polythioesters for next-generation therapeutic systems.
References
A Technical Guide to the Disulfide Bond Cleavage of 3,3'-Dithiodipropionic Acid for Researchers and Drug Development Professionals
An In-depth Analysis of Mechanisms, Kinetics, and Experimental Methodologies
The cleavage of the disulfide bond in 3,3'-dithiodipropionic acid (DTDPA) is a fundamental reaction with significant implications in various scientific fields, particularly in the design of redox-responsive drug delivery systems and as a model for understanding disulfide bond dynamics in more complex biological molecules. This technical guide provides a comprehensive overview of the core principles governing DTDPA disulfide bond cleavage, detailed experimental protocols for its investigation, and a summary of relevant quantitative data.
Mechanisms of Disulfide Bond Cleavage
The cleavage of the disulfide bond in DTDPA, yielding two molecules of 3-mercaptopropionic acid (3-MPA), is primarily achieved through reduction. The most common mechanisms involve thiol-disulfide exchange and reduction by phosphines.
1.1. Thiol-Disulfide Exchange: This is a common mechanism in biological systems, often mediated by endogenous thiols like glutathione (B108866) (GSH). The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a mixed disulfide intermediate, which then undergoes further reduction to yield the final thiol products. Dithiothreitol (B142953) (DTT) is a widely used laboratory reagent that operates through this mechanism. The reaction is driven by the formation of a stable six-membered ring in the oxidized form of DTT.
1.2. Reduction by Phosphines: Tris(2-carboxyethyl)phosphine (TCEP) is a popular reducing agent that does not contain a thiol group. Its mechanism involves a nucleophilic attack of the phosphorus atom on the disulfide bond. This process is effectively irreversible and results in the formation of TCEP oxide and the two desired thiol molecules. TCEP is known for its effectiveness over a broad pH range and its resistance to air oxidation.
Quantitative Data on Disulfide Bond Cleavage
While specific kinetic data for the reduction of DTDPA by common lab reagents like DTT and TCEP is not extensively documented in readily available literature, a second-order rate constant for its reaction with hypochlorous acid (HOCl) has been reported as (1.7 ± 0.1) × 10⁵ M⁻¹ s⁻¹.[1] General comparisons between DTT and TCEP provide valuable insights into their relative efficiencies.
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Reference |
| Mechanism | Thiol-disulfide exchange | Reduction by phosphine | General Knowledge |
| Optimal pH | > 7.5 for efficient reduction | Broad range (1.5 - 9.0) | [2][3][4] |
| Reaction Speed | Generally slower, especially at lower pH | Generally faster and more effective, especially below pH 8 | [2][4] |
| Stability | Prone to air oxidation, especially at higher pH | Resistant to air oxidation | [2][3] |
| Odor | Strong, unpleasant | Odorless | [2][3] |
| Interference | Can interfere with subsequent thiol-reactive labeling | Does not interfere with maleimide-based labeling | General Knowledge |
Experimental Protocols
Monitoring the cleavage of the disulfide bond in DTDPA can be accomplished through various analytical techniques. Below are detailed protocols for UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
3.1. Monitoring Disulfide Bond Cleavage by UV-Vis Spectrophotometry
This method relies on the change in absorbance as the disulfide bond in DTDPA is cleaved. The disappearance of the disulfide bond can be monitored directly if it has a characteristic UV absorbance, or indirectly by using a reporter molecule that reacts with the resulting thiols. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is commonly used for this purpose, as it reacts with thiols to produce a colored product with a strong absorbance at 412 nm.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DTDPA in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the reducing agent (e.g., DTT or TCEP) in the same buffer.
-
Prepare a stock solution of DTNB in the same buffer.
-
-
Reaction Setup:
-
In a quartz cuvette, add the DTDPA solution and the buffer to a final volume of 1 mL.
-
Place the cuvette in a temperature-controlled spectrophotometer and record a baseline spectrum.
-
Initiate the reaction by adding a small volume of the reducing agent stock solution to the cuvette and mix quickly.
-
-
Data Acquisition:
-
Immediately start monitoring the absorbance at a predetermined wavelength over time. If monitoring the disappearance of DTDPA directly, this will be at a wavelength where DTDPA absorbs. If using DTNB, monitor the increase in absorbance at 412 nm.
-
Record data points at regular intervals until the reaction reaches completion (i.e., the absorbance becomes stable).
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
From this data, the initial reaction rate can be determined. By performing the experiment with varying concentrations of DTDPA and the reducing agent, the reaction order and the rate constant can be calculated.
-
3.2. Monitoring Disulfide Bond Cleavage by ¹H NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to monitor the disappearance of the reactant (DTDPA) and the appearance of the product (3-MPA) simultaneously. The protons adjacent to the sulfur atoms will experience a change in their chemical environment upon cleavage of the disulfide bond, resulting in a shift in their corresponding NMR signals.
Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of DTDPA in a deuterated buffer (e.g., D₂O with phosphate buffer) in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks of DTDPA.
-
-
Reaction Initiation:
-
Add a known concentration of the reducing agent (e.g., TCEP, as DTT can have overlapping signals) to the NMR tube.
-
-
Data Acquisition:
-
Immediately place the NMR tube in the spectrometer and begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phasing, and baseline correction).
-
Integrate the peaks corresponding to both DTDPA and 3-MPA in each spectrum.
-
Plot the normalized integral values of the reactant and product as a function of time to obtain kinetic profiles. From these profiles, the rate constant of the reaction can be determined.
-
Visualizations
4.1. Chemical Reaction and Experimental Workflow Diagrams
4.2. Signaling Pathway Involvement
The cleavage product of DTDPA, 3-mercaptopropionic acid (3-MPA), is known to have biological activity. A key interaction is its inhibition of glutamate (B1630785) decarboxylase, the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA. This can lead to a decrease in GABA levels in the brain, resulting in neuronal hyperexcitability and convulsions.[5][6][7] This provides a potential signaling pathway to consider when using DTDPA-based systems in biological contexts.
Conclusion
The cleavage of the disulfide bond in 3,3'-dithiodipropionic acid is a critical reaction for researchers in materials science, drug delivery, and biochemistry. Understanding the underlying mechanisms, having access to comparative data on reducing agents, and employing robust experimental protocols are essential for harnessing the full potential of this molecule. While specific kinetic parameters for DTDPA reduction by common reagents warrant further investigation, the principles and methodologies outlined in this guide provide a solid foundation for its study and application. The biological activity of its cleavage product, 3-MPA, also highlights the importance of considering downstream effects in biological systems.
References
- 1. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Disulfide reduction using TCEP reaction [biosyn.com]
- 4. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-MERCAPTOPROPIONIC ACID (3-MPA) - Ataman Kimya [atamanchemicals.com]
- 6. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 7. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermal stability and degradation of Dithiodipropionic acid
An In-depth Technical Guide to the Thermal Stability and Degradation of 3,3'-Dithiodipropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Dithiodipropionic acid (DTPA) is a disulfide-containing dicarboxylic acid utilized in various fields, including polymer chemistry and cosmetics, where it can act as a crosslinking agent or antioxidant.[1] Its thermal stability is a critical parameter for applications involving elevated temperatures, such as melt processing of polymers or formulation of products under heat. This guide provides a comprehensive overview of the known thermal properties of DTPA, outlines detailed experimental protocols for its thermal analysis, and proposes a logical pathway for its thermal degradation. Due to a lack of specific published data on the thermal decomposition of DTPA, this document serves as a foundational resource, combining established analytical techniques with chemical principles to guide further research.
Physicochemical and Thermal Properties
A summary of the key physical and thermal properties of 3,3'-dithiodipropionic acid is presented below. The melting point is the most consistently reported thermal characteristic.
Table 1: Summary of Physicochemical and Thermal Data for 3,3'-Dithiodipropionic Acid
| Property | Value | References |
| Molecular Formula | C₆H₁₀O₄S₂ | [1][2][3] |
| Molecular Weight | 210.27 g/mol | [2][3] |
| Appearance | White to off-white powder | [3][4] |
| Melting Point | 154 - 158 °C | [2][4] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOx) | [5] |
Proposed Thermal Degradation Pathway
While specific experimental studies detailing the thermal degradation products of DTPA are not publicly available, a chemically plausible degradation pathway can be proposed based on the structure of the molecule. The disulfide bond (S-S) is generally the most thermally labile bond in the structure, followed by decarboxylation of the carboxylic acid groups at higher temperatures.
The proposed primary degradation step is the homolytic cleavage of the disulfide bond to form thiyl radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction or recombination, leading to the formation of 3-mercaptopropionic acid and other potential products. At higher temperatures, decarboxylation would likely occur.
Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability and degradation of DTPA, a combination of thermoanalytical techniques is required. The following protocols are detailed methodologies for these key experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, degradation temperatures, and compositional analysis.[5][6]
Objective: To determine the thermal stability and decomposition profile of DTPA.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground DTPA powder into a standard TGA pan (e.g., alumina (B75360) or platinum).[7]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Select a purge gas, typically high-purity nitrogen, at a constant flow rate (e.g., 40-60 mL/min) to provide an inert atmosphere.[8]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, for example, 30 °C.
-
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).[9]
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant weight loss begins.
-
Identify the temperatures corresponding to the maximum rate of decomposition from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy (ΔH) of these processes.[10]
Objective: To determine the melting point and enthalpy of fusion of DTPA, and to detect any other thermal transitions prior to decomposition.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, PerkinElmer DSC 8000).
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of DTPA into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[9]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, for example, 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the melting point but below the expected decomposition temperature (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).[9]
-
Hold isothermally for 1-2 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Perform a second heating scan under the same conditions as the first to observe the behavior of the melt-quenched material and eliminate any prior thermal history.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting temperature (Tm) from the peak of the endothermic melting transition.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Evolved Gas Analysis - Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the specific chemical products of thermal degradation, TGA can be coupled with a mass spectrometer (TGA-MS), or a dedicated pyrolysis unit coupled to a GC-MS system can be used.[11][12]
Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal decomposition of DTPA.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph with a mass selective detector (e.g., CDS Pyroprobe with an Agilent GC-MS).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of DTPA (typically 50-200 µg) into a quartz pyrolysis tube.
-
Pyrolysis:
-
Place the sample tube into the pyrolysis interface.
-
Rapidly heat the sample to a setpoint temperature (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere (helium).[13] This can be done in a "single-shot" mode to analyze the bulk degradation or in a stepped fashion to observe how the degradation products change with temperature.[14]
-
-
GC Separation:
-
The volatile pyrolysis products (pyrolysate) are swept from the pyrolysis unit directly into the GC injection port.
-
Separate the pyrolysate on a suitable capillary column (e.g., a nonpolar DB-5ms or a mid-polar DB-17ms).
-
Use a temperature program for the GC oven to elute the separated compounds (e.g., start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C).
-
-
MS Detection and Analysis:
-
As compounds elute from the GC column, they are ionized (typically by electron ionization) and detected by the mass spectrometer.
-
Identify the individual degradation products by comparing their mass spectra to a reference library (e.g., NIST/Wiley).
-
Experimental Workflow and Data Integration
The characterization of a compound's thermal stability is a multi-step process that integrates data from several techniques to build a complete profile. The logical flow of this process is outlined below.
Conclusion
While 3,3'-dithiodipropionic acid is a commercially available compound with established physical properties, its thermal degradation behavior is not well-documented in scientific literature. This guide provides the essential theoretical framework and detailed experimental protocols necessary for researchers to undertake a thorough investigation of its thermal stability. By employing a combination of TGA, DSC, and Py-GC-MS, researchers can determine critical parameters such as the decomposition temperature, identify the resulting degradation products, and elucidate the degradation mechanism. This information is vital for ensuring the safe and effective use of DTPA in applications where it may be exposed to elevated temperatures.
References
- 1. labproinc.com [labproinc.com]
- 2. 3,3′-ジチオジプロピオン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,3'-Dithiodipropionic acid | 1119-62-6 [chemicalbook.com]
- 4. 3,3'-Dithiodipropionic acid, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epfl.ch [epfl.ch]
- 8. scribd.com [scribd.com]
- 9. mdpi.com [mdpi.com]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 13. pub.h-brs.de [pub.h-brs.de]
- 14. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Forming Dithiodipropionic Acid Self-Assembled Monolayers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formation of self-assembled monolayers (SAMs) using 3,3'-Dithiodipropionic acid (DTDPA) on gold substrates. DTDPA SAMs, with their terminal carboxylic acid groups, are widely utilized for the covalent immobilization of biomolecules, making them a cornerstone in the development of biosensors, and other bio-interactive surfaces. These application notes detail the step-by-step experimental protocols for substrate preparation, SAM formation, and subsequent functionalization for protein immobilization. Furthermore, this guide includes a summary of key quantitative data for the characterization of these monolayers and visual diagrams to elucidate the experimental workflow.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate.[1] The formation of SAMs from organosulfur compounds, such as thiols and disulfides, on noble metal surfaces like gold is a well-established and versatile method for surface functionalization.[2][3] Dithiodipropionic acid (DTDPA) is a disulfide that forms a robust SAM on gold, presenting a surface rich in carboxylic acid functional groups.[4] This terminal functionality is particularly valuable as it allows for the covalent attachment of proteins, peptides, and other amine-containing biomolecules through standard carbodiimide (B86325) coupling chemistry.[5] This makes DTDPA SAMs an ideal platform for a wide range of applications, including the fabrication of biosensors, the study of protein-surface interactions, and the development of biocompatible materials.[2][6]
This guide will provide detailed protocols for the preparation and characterization of DTDPA SAMs, as well as a typical workflow for their application in biosensor development.
Quantitative Data Presentation
The quality and characteristics of a DTDPA SAM can be assessed using various surface-sensitive techniques. The following table summarizes typical quantitative data for carboxylic acid-terminated SAMs on gold. It is important to note that specific values can vary depending on the exact experimental conditions, substrate quality, and measurement technique.
| Parameter | Typical Value | Technique | Notes |
| Water Contact Angle (Bare Gold) | ~70-80° | Contact Angle Goniometry | Indicates a moderately hydrophilic surface before SAM formation. |
| Water Contact Angle (DTDPA SAM) | < 30° | Contact Angle Goniometry | The hydrophilic nature is due to the terminal carboxylic acid groups. The exact value can depend on the pH of the water. |
| Ellipsometric Thickness | 5 - 10 Å | Spectroscopic Ellipsometry | This value is consistent with a monolayer of DTDPA molecules oriented on the gold surface.[7][8] |
| Surface Coverage (for a similar disulfide, DSP) | ~6.3 x 10⁻¹⁰ mol/cm² | Cyclic Voltammetry | This value for Dithiobis(succinimidylpropionate) (DSP) provides a reasonable estimate for the packing density of a bifunctional disulfide SAM on gold. |
Experimental Protocols
A clean environment is crucial for the formation of high-quality SAMs to prevent contamination that can affect the monolayer's order and properties.[7] It is recommended to work in a fume hood and to avoid exposure to silanes or iodine, which can readily contaminate gold surfaces.[7]
Gold Substrate Preparation
A pristine gold surface is paramount for the formation of a well-ordered DTDPA SAM.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (B145695) (200 proof)
-
Nitrogen gas (high purity)
-
UV-Ozone cleaner (optional)
Procedure:
-
Piranha Cleaning (use with extreme caution):
-
Immerse the gold substrates in freshly prepared piranha solution for 10-15 minutes. This will remove organic contaminants.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates thoroughly with ethanol.
-
-
UV-Ozone Cleaning (alternative to piranha):
-
Place the gold substrates in a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants.
-
-
Drying:
-
Dry the cleaned substrates under a gentle stream of high-purity nitrogen gas.
-
-
Immediate Use:
-
Use the cleaned substrates immediately for SAM formation to prevent re-contamination of the surface.
-
This compound SAM Formation
Materials:
-
Cleaned gold substrates
-
3,3'-Dithiodipropionic acid (DTDPA)
-
Ethanol (200 proof)
-
Container for SAM formation (e.g., glass petri dish or vial)
Procedure:
-
Prepare DTDPA Solution:
-
Prepare a 1-5 mM solution of DTDPA in 200 proof ethanol. Ensure the DTDPA is fully dissolved. Sonication can aid in dissolution.
-
-
SAM Assembly:
-
Place the cleaned, dry gold substrates in the DTDPA solution. Ensure the entire gold surface is submerged.
-
To minimize oxygen exposure, which can affect monolayer quality, it is recommended to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon.[7]
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[7]
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the DTDPA solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.
-
Characterization of the DTDPA SAM
It is recommended to characterize the newly formed SAM to ensure its quality.
-
Contact Angle Goniometry: Measure the static water contact angle. A low contact angle (<30°) indicates a hydrophilic surface, which is expected for a DTDPA SAM due to the terminal carboxylic acid groups.
-
Spectroscopic Ellipsometry: Determine the thickness of the monolayer. The expected thickness should be in the range of a single DTDPA molecule.[7][8]
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the surface. The presence of sulfur, carbon, and oxygen, along with the attenuation of the gold signal, confirms the presence of the SAM. High-resolution scans of the S 2p region can confirm the formation of gold-thiolate bonds.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identify the functional groups present on the surface. The presence of C=O stretching vibrations from the carboxylic acid groups and the absence of the S-H stretching peak confirm the formation of the SAM.
Covalent Immobilization of Proteins
The terminal carboxylic acid groups of the DTDPA SAM can be activated to react with primary amines on proteins, forming stable amide bonds. A common method for this is using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
DTDPA SAM-coated gold substrate
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous solutions
-
Protein to be immobilized (in a suitable buffer)
-
Quenching solution (e.g., ethanolamine (B43304) or glycine (B1666218) solution)
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare a fresh solution of EDC (e.g., 50 mM) and NHS (e.g., 25 mM) in a suitable buffer (e.g., MES buffer, pH 6.0, or PBS, pH 7.4).
-
Immerse the DTDPA SAM-coated substrate in the EDC/NHS solution for 15-30 minutes at room temperature. This reaction converts the carboxyl groups to reactive NHS-esters.
-
Rinse the substrate with the buffer to remove excess EDC and NHS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in a solution of the protein to be immobilized. The protein concentration will depend on the specific protein and application.
-
Allow the immobilization reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching/Blocking:
-
After protein immobilization, rinse the substrate with buffer.
-
To deactivate any remaining NHS-esters and prevent non-specific binding, immerse the substrate in a quenching solution (e.g., 1 M ethanolamine, pH 8.5) for 10-15 minutes.
-
-
Final Rinsing:
-
Rinse the substrate thoroughly with buffer and then DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Mandatory Visualizations
Experimental Workflow for DTDPA SAM Formation
The following diagram illustrates the step-by-step process for preparing a DTDPA self-assembled monolayer on a gold substrate.
Workflow for Biosensor Fabrication using DTDPA SAM
This diagram outlines the logical progression from a DTDPA-functionalized surface to a functional biosensor capable of detecting a target analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Dithiodipropionic Acid Crosslinked Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiodipropionic acid (DTDPA) is a versatile disulfide-containing crosslinking agent utilized in the synthesis of redox-responsive hydrogels. These hydrogels possess dynamic covalent bonds that can be cleaved in response to reducing environments, such as those found intracellularly or in specific pathological tissues. This unique characteristic makes DTDPA-crosslinked hydrogels highly attractive for a range of biomedical applications, particularly in controlled drug delivery and tissue engineering. The reversible nature of the disulfide bond allows for on-demand degradation of the hydrogel matrix and subsequent release of encapsulated therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of DTDPA-crosslinked hydrogels.
Applications
DTDPA-crosslinked hydrogels are primarily employed in the development of sophisticated drug delivery systems.[1][2][3] Their stimuli-responsive nature enables the targeted release of therapeutics in environments with elevated levels of reducing agents like glutathione (B108866) (GSH), which is often overexpressed in tumor tissues and intracellular compartments.[4] This targeted release mechanism can enhance the therapeutic efficacy of drugs while minimizing systemic toxicity.[1][2][3]
Furthermore, these hydrogels are explored as scaffolds in tissue engineering.[5] The ability of the hydrogel to degrade in a controlled manner can be tuned to match the rate of new tissue formation, providing temporary support for cell growth and proliferation.[5] The degradation products of DTDPA are generally considered biocompatible, further enhancing their suitability for in vivo applications.
Data Presentation
The following tables summarize key quantitative data for hydrogels, including those crosslinked with disulfide-containing agents, to provide a comparative overview of their properties.
Table 1: Mechanical Properties of Hydrogels
| Hydrogel System | Crosslinker | Polymer Concentration (w/v %) | Storage Modulus (G') (kPa) | Reference |
| Polyacrylamide (PAM) | N,N'-methylenebisacrylamide | 10 | 1-10 | [6] |
| Alginate/Polyacrylamide DN | Glutaraldehyde | 5 (Alginate), 17 (PAM) | ~20 | [7] |
| PEG-based | Dithiol-containing PEG | 10-20 | 0.5-5 | [8] |
| Hyaluronic Acid | Divinyl Sulfone | 2-5 | 1-10 | [9] |
Table 2: Swelling Ratio of Hydrogels
| Hydrogel System | Crosslinker | Swelling Medium | Equilibrium Swelling Ratio (%) | Reference |
| Poly(acrylic acid) | N,N'-methylenebisacrylamide | DI Water | 1000-5000 | [10] |
| Chitosan/PVA | Glutaraldehyde | PBS (pH 7.4) | 300-600 | [3] |
| PEG-based | Dithiol-containing PEG | PBS (pH 7.4) | 400-1500 | [8] |
| Hyaluronic Acid | Divinyl Sulfone | PBS (pH 7.4) | 500-2000 | [11] |
Table 3: Drug Release from Hydrogels
| Hydrogel System | Encapsulated Drug | Release Trigger | Cumulative Release (%) | Time (hours) | Reference |
| Dextran-based | Doxorubicin | pH 5.0 + GSH | ~80 | 24 | [12] |
| PEG-based | Bovine Serum Albumin | 10 mM DTT | ~90 | 10 | [13] |
| Chitosan-based | 5-Fluorouracil | pH 7.4 | ~75 | 48 | [3] |
| P(LE-IA-MEG) | Dexamethasone | pH 7.4 | ~60 | 10 | [14] |
Experimental Protocols
Protocol 1: Synthesis of this compound Crosslinked Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (MW 3400)
-
This compound (DTDPA)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Ammonium persulfate (APS)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 20% (w/v) PEGDA solution in PBS.
-
Prepare a 1 M DTDPA solution in PBS. The pH may need to be adjusted to 7.4 with NaOH.
-
In a typical preparation, mix 1 mL of the PEGDA solution with a specific molar ratio of the DTDPA solution (e.g., 10:1 PEGDA:DTDPA).
-
Add 10 µL of TEMED (accelerator) to the mixture and vortex briefly.
-
Add 10 µL of freshly prepared 10% (w/v) APS solution (initiator) to the mixture and vortex briefly.
-
Immediately cast the solution into a mold (e.g., between two glass plates with a spacer) or the desired container.
-
Allow the hydrogel to polymerize at room temperature for 1-2 hours.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with PBS to remove unreacted monomers and initiator.
Protocol 2: Characterization of Mechanical Properties using Rheology
Equipment:
-
Rheometer with parallel plate geometry
Procedure:
-
Cut a disc-shaped sample from the synthesized hydrogel with a diameter matching the rheometer's geometry (e.g., 20 mm).
-
Place the hydrogel sample on the bottom plate of the rheometer and lower the upper plate to a defined gap, ensuring complete contact without compressing the sample.
-
Perform a strain sweep test (e.g., 0.1% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVR).[15]
-
Perform a frequency sweep test (e.g., 0.1 to 100 rad/s) at a constant strain within the LVR to determine the storage modulus (G') and loss modulus (G'').[15]
-
To study redox-responsive degradation, incubate the hydrogel in a solution containing a reducing agent (e.g., 10 mM DTT or GSH) and monitor the change in G' over time.[8]
Protocol 3: Determination of Swelling Ratio
Procedure:
-
Prepare hydrogel samples of a known initial weight (Wi).[16]
-
Immerse the hydrogel samples in a swelling medium (e.g., PBS pH 7.4) at 37°C.[17]
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record the weight (Ws).[17][18]
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio using the following formula:[11] Swelling Ratio (%) = [(Ws - Wi) / Wi] x 100
Protocol 4: In Vitro Drug Release Study
Procedure:
-
Load the hydrogel with a model drug during the synthesis process by dissolving the drug in the precursor solution.
-
Place a known amount of the drug-loaded hydrogel into a known volume of release medium (e.g., PBS pH 7.4) at 37°C with gentle agitation.[14]
-
To simulate a reducing environment, add a reducing agent (e.g., 10 mM GSH) to the release medium.[12]
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[3]
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[19]
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Caption: Experimental workflow for DTDPA-crosslinked hydrogels.
Caption: Putative signaling pathway of DTDPA degradation products.
References
- 1. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 2. fiveable.me [fiveable.me]
- 3. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 4. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 5. thesis.unipd.it [thesis.unipd.it]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using 3,3'-Dithiodipropionic Acid in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3,3'-Dithiodipropionic acid (DTDP) and its derivatives as cleavable linkers in bioconjugation for targeted drug delivery systems.
Introduction to DTDP in Bioconjugation
3,3'-Dithiodipropionic acid (DTDP) is a homobifunctional crosslinker containing a central disulfide bond. This disulfide bridge is relatively stable in the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher.[][2] This redox-sensitivity makes DTDP an ideal linker for creating drug delivery systems that release their therapeutic payload specifically within target cells, minimizing off-target toxicity.[] The most common reactive form of DTDP for bioconjugation is its di(N-hydroxysuccinimide ester) derivative, also known as Dithiobis(succinimidyl propionate) (DSP), which readily reacts with primary amines on proteins and drugs.
Application Notes
The core of DTDP's utility lies in the disulfide bond's selective cleavage. The intracellular concentration of glutathione is approximately 1-10 mM, whereas the extracellular concentration is in the micromolar range (around 2 µM).[3] This significant concentration gradient ensures that the drug-carrier conjugate remains intact in circulation but efficiently releases the drug upon entering a cell.
-
Redox-Sensitivity: Enables targeted drug release in the reducing environment of the cell, particularly in tumor cells which often have elevated glutathione levels.[]
-
Biocompatibility: Disulfide bonds are naturally present in proteins, making these linkers generally well-tolerated by biological systems.
-
Tunable Properties: The chemistry of the linker can be modified to alter stability and release kinetics.
-
Drug-Linker Stability: The stability of the conjugate in plasma is crucial to prevent premature drug release. The design of the overall conjugate can influence this stability.[4][5]
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated per antibody is a critical quality attribute that affects both the efficacy and safety of the therapeutic. A high DAR can lead to faster clearance and potential toxicity, while a low DAR may result in reduced potency.[][7][8]
Quantitative Data Summary
The following tables summarize typical quantitative data for drug delivery systems utilizing disulfide linkers. These values are representative and can vary based on the specific drug, carrier, and conjugation conditions.
Table 1: Drug Loading and Conjugation Efficiency
| Parameter | Typical Value Range | Method of Determination |
| Drug Loading Content (DLC) (%) | 1 - 15% | UV-Vis Spectroscopy, HPLC, FTIR[9] |
| Encapsulation/Conjugation Efficiency (%) | 40 - 90% | UV-Vis Spectroscopy, HPLC[9] |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | UV-Vis Spectroscopy, HIC, LC-MS[][8][10] |
Table 2: Glutathione-Mediated Drug Release Kinetics
| Condition | Time | % Drug Release |
| Extracellular (2 µM GSH) | 1 hour | Negligible |
| Extracellular (2 µM GSH) | 24 hours | < 5% |
| Intracellular (10 mM GSH) | 1 hour | ~70%[3][11] |
| Intracellular (10 mM GSH) | 4 hours | > 90%[12] |
Experimental Protocols
Here we provide detailed protocols for the synthesis of a drug-linker conjugate and its attachment to a model antibody, followed by characterization and in vitro release studies.
This protocol describes the modification of an antibody with a thiolating agent, followed by conjugation to a maleimide-activated drug-DTDP linker.
Materials:
-
Antibody (e.g., IgG) at 2-10 mg/mL in PBS, pH 7.2-7.4[13]
-
Traut's Reagent (2-iminothiolane)
-
Drug-Maleimide construct
-
3,3'-Dithiodipropionic acid di(N-hydroxysuccinimide ester) (DSP/DTSP)
-
Amino-terminated drug
-
Reaction Buffers: Borate (B1201080) buffer (50 mM, pH 8.0), PBS (pH 7.2-7.4)
-
Quenching solution: Cysteine
-
Purification: Sephadex G-25 desalting column[14]
Step 1: Preparation of Maleimide-Activated Drug-DTDP
-
Dissolve the amino-containing drug and a 1.5-molar excess of DSP in anhydrous DMSO.
-
React for 1-2 hours at room temperature to form the Drug-DTDP-NHS ester.
-
In a separate reaction, dissolve a maleimide-containing molecule with a terminal amine and react it with the Drug-DTDP-NHS ester to form the Drug-DTDP-Maleimide construct.
-
Purify the product by chromatography.
Step 2: Antibody Thiolation
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in borate buffer (pH 8.0).
-
Add a 20-fold molar excess of Traut's Reagent to the antibody solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess Traut's Reagent by passing the solution through a G-25 desalting column equilibrated with PBS (pH 7.2).
Step 3: Conjugation
-
Immediately after thiolation, add the purified Drug-DTDP-Maleimide (from Step 1) to the thiolated antibody solution. A molar ratio of 5:1 to 20:1 (Drug-Linker to Antibody) is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding cysteine to a final concentration of 10 mM.
-
Purify the antibody-drug conjugate (ADC) using a G-25 desalting column to remove unreacted drug-linker and quenching agent.
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method is applicable if the drug and the antibody have distinct UV absorbance maxima.[]
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (A_drug).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the known molar extinction coefficients (ε) of the antibody and the drug.
-
A280 = (ε_Ab,280 * C_Ab) + (ε_drug,280 * C_drug)
-
A_drug = (ε_Ab,drug * C_Ab) + (ε_drug,drug * C_drug)
-
-
Solve the simultaneous equations for C_Ab and C_drug.
-
The DAR is the molar ratio of the drug to the antibody: DAR = C_drug / C_Ab.
-
Prepare two release buffers:
-
Extracellular mimic: PBS (pH 7.4) with 2 µM Glutathione.
-
Intracellular mimic: PBS (pH 7.4) with 10 mM Glutathione.
-
-
Add the purified ADC to each buffer at a final concentration of 1 mg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction.
-
Analyze the aliquots by a suitable method (e.g., RP-HPLC, size-exclusion chromatography) to separate the free drug from the conjugated antibody.
-
Quantify the amount of free drug at each time point and plot the percentage of drug released over time.
Visualizations
Caption: General workflow for creating an Antibody-Drug Conjugate using a DTDP linker.
Caption: Mechanism of intracellular drug release from a DTDP-linked conjugate.
References
- 2. mdpi.com [mdpi.com]
- 3. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Dendrimer-drug conjugates for tailored intracellular drug release based on glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutathione-mediated drug release from Tiopronin-conjugated gold nanoparticles for acute liver injury therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 14. broadpharm.com [broadpharm.com]
Application Notes: Dithiodipropionic Acid in Redox-Responsive Nanocarriers
Introduction
Smart drug delivery systems (SDDSs) that respond to specific stimuli within the tumor microenvironment offer a promising strategy to enhance therapeutic efficacy while minimizing side effects.[1][2] The tumor microenvironment is characterized by several unique physiological features, including a significantly higher concentration of glutathione (B108866) (GSH) compared to normal tissues.[1][3] Intracellular GSH levels in tumor cells can be over four times greater than in healthy cells, creating a highly reducing environment.[1] This redox potential difference serves as a natural trigger for drug delivery systems. Dithiodipropionic acid (DTPA), a commercially available and biocompatible molecule, contains a disulfide bond (S-S) that is stable in systemic circulation but susceptible to cleavage by GSH.[1][2][4] This property makes DTPA an ideal linker for constructing redox-responsive nanocarriers that can selectively release their therapeutic payload within cancer cells.[2]
Principle of Action: GSH-Mediated Disulfide Cleavage
The core mechanism of DTPA-based redox-responsive nanocarriers relies on the thiol-disulfide exchange reaction.[2] In the presence of high intracellular GSH concentrations, the disulfide bond in the DTPA linker is reduced to two thiol (-SH) groups.[1][2] This cleavage breaks the linkage holding the nanocarrier together or tethering the drug to the carrier, leading to the disassembly of the nanocarrier and the subsequent release of the encapsulated drug.[1][2] Simultaneously, GSH is oxidized to glutathione disulfide (GSSG).[1] This targeted disintegration ensures that the therapeutic agent is released preferentially at the tumor site, increasing its local concentration and therapeutic effect.
Design Strategies for DTPA-Based Nanocarriers
This compound can be incorporated into nanocarrier designs in several ways, offering flexibility for delivering a wide range of therapeutics.[1]
-
Drug-Polymer Conjugates: DTPA can be used to covalently link a drug molecule to a polymer backbone. For instance, doxorubicin (B1662922) (DOX) has been modified with DTPA and then conjugated to the side chains of a poly(ethylene glycol)-b-poly(L-lysine) (PEG-b-PLL) block copolymer.[3][5] These amphiphilic conjugates self-assemble into micelles, encapsulating other therapeutic agents if needed, and release the conjugated drug upon disulfide bond cleavage.[5]
-
Amphiphilic Prodrugs: An amphiphilic conjugate can be synthesized by linking a hydrophobic drug (e.g., paclitaxel, PTX) to a hydrophilic molecule via a DTPA linker.[4] These conjugates can self-assemble into nanoparticles without the need for additional carriers, leading to very high drug loading.[4]
-
Cross-linkers in Hydrogels and Nanogels: DTPA can be used as a cross-linking agent to form hydrogels or nanogels.[1][6] The disulfide bonds within the gel matrix provide redox sensitivity. In a high GSH environment, the cross-links are broken, causing the gel to degrade and release the entrapped drug.[1][6]
Quantitative Data Summary
The following tables summarize quantitative data reported for various redox-responsive nanocarrier systems. It is important to note that these values are highly dependent on the specific formulation, including the polymers, drugs, and assembly methods used.
Table 1: Physicochemical Properties of Redox-Responsive Nanocarriers
| Nanocarrier System | Particle Size (nm) | Zeta Potential (mV) | Reference |
| PTX-ss-TMP Conjugate NPs | ~150 | Not Reported | [4] |
| PEGylated Pt(IV) Prodrug NPs (P6 NPs) | 99.3 | Not Reported | [7][8] |
| PLGA-Lipid-PEG Hybrid NPs | 70 - 80 | -30 to -35 | [9] |
| rCHP Pullulan NPs | 57.4 - 74.3 | Not Reported | [10] |
| Chitosan-coated PLA NPs | 100 - 200 | Positive | [11] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanocarrier System | Drug(s) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | | PEGylated Pt(IV) Prodrug NPs (P6 NPs) | Platinum (Pt) | 11.24 | Not Reported |[7][8] | | PLGA-Lipid-PEG Hybrid NPs | Docetaxel | ~3 (wt%) | ~75 |[9] | | PSAMA-b-PNIPAM Micelles | Carbamazepine | Not Reported | 31.6 |[12] | | Carbon Quantum Dot-based NPs | Mitoxantrone | Not Reported | 97 |[13] |
Table 3: In Vitro Redox-Responsive Drug Release
| Nanocarrier System | Drug | Condition | Cumulative Release (%) | Time (h) | Reference |
| QPA-based NPs | Paclitaxel | + Reducing Agent | >80 | 24 | [14] |
| QPA-based NPs | Paclitaxel | - Reducing Agent | 26.5 - 41.2 | 24 | [14] |
| PEGylated Pt(IV) Prodrug NPs (P6 NPs) | Platinum (Pt) | + Reductant | ~80 | 72 (3 days) | [7][8] |
| rCHP Pullulan NPs | Doxorubicin | - DTT | <10 | 12 | [10] |
| CFO-Dox-NPs | Doxorubicin | + 20 mM GSH | ~70 | 24 | [15] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the synthesis, characterization, and evaluation of DTPA-based redox-responsive nanocarriers.
Protocol 1: Synthesis of a DTPA-Drug Conjugate
This protocol describes a general method for conjugating a drug containing a hydroxyl or amine group to another molecule using DTPA as a linker, adapted from literature examples.[4][5]
-
Activation of DTPA:
-
Dissolve 3,3'-Dithiodipropionic acid (DTPA) in a suitable anhydrous organic solvent (e.g., Dichloromethane, DCM).
-
Add N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in equimolar amounts to the carboxyl groups of DTPA.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) to form DTPA-bis-NHS ester.
-
-
Conjugation to the First Molecule (e.g., Drug):
-
Dissolve the drug (containing a primary amine or hydroxyl group) in an appropriate solvent (e.g., Dimethylformamide, DMF).
-
Add a base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to the drug solution.
-
Slowly add the activated DTPA-bis-NHS ester solution to the drug solution (using a molar ratio of ~1:1 to favor mono-substitution).
-
Allow the reaction to proceed for 24 hours at room temperature with stirring.
-
Purify the mono-substituted Drug-ss-DTPA conjugate using column chromatography.
-
-
Conjugation to the Second Molecule (e.g., Polymer or Second Drug):
-
Activate the remaining carboxyl group on the Drug-ss-DTPA conjugate using EDC/NHS as described in step 1.
-
Dissolve the second molecule (e.g., an amine-terminated polymer) in a suitable buffer or solvent.
-
Add the activated Drug-ss-DTPA-NHS ester to the second molecule's solution.
-
Stir for 24-48 hours.
-
Purify the final conjugate (e.g., Drug-ss-Polymer) by dialysis against deionized water to remove unreacted reagents.
-
Lyophilize the purified product for storage.
-
Protocol 2: Formulation of Nanocarriers by Nanoprecipitation
This protocol describes a common method for forming nanoparticles from an amphiphilic conjugate.[11][16]
-
Dissolve the lyophilized DTPA-containing amphiphilic conjugate (e.g., 5-10 mg) in a water-miscible organic solvent (e.g., 1 mL of acetone, acetonitrile, or THF).
-
Prepare an aqueous solution (e.g., 10 mL of deionized water or PBS), which will act as the anti-solvent.
-
Under vigorous magnetic stirring, add the organic solution dropwise into the aqueous solution.
-
The sudden change in solvent polarity will cause the amphiphilic conjugate to self-assemble into nanoparticles.
-
Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be concentrated or purified using centrifugation or filtration if necessary.
Protocol 3: Characterization of Nanocarriers
Proper characterization is crucial to ensure the quality and predict the in vivo behavior of nanocarriers.[17][18]
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using Dynamic Light Scattering (DLS). The PDI value indicates the size distribution homogeneity.[17]
-
-
Zeta Potential:
-
Morphology:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air-dry or use a negative staining agent (e.g., uranyl acetate).
-
Visualize the size and shape of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[18][19]
-
Protocol 4: Determination of Drug Loading Content (DLC) and Efficiency (DLE)
This protocol determines the amount of drug successfully incorporated into the nanocarriers.[18][20]
-
Prepare a known amount of lyophilized drug-loaded nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO or acetonitrile) to disrupt the structure and release the drug.
-
Quantify the amount of drug in the solution using a pre-established calibration curve via UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate DLC and DLE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
DLE (%) = (Weight of drug in nanoparticles / Initial weight of drug fed) x 100
-
Protocol 5: In Vitro Redox-Responsive Drug Release Study
This protocol evaluates the drug release profile in response to a reducing agent, mimicking the intracellular environment of tumor cells.[4][14][21]
-
Place a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., 20 mL of PBS, pH 7.4).
-
Prepare two sets of experiments:
-
Redox Condition: Add a reducing agent to the release medium to simulate the tumor environment (e.g., 10 mM Glutathione, GSH).
-
Control Condition: Use the release medium without any reducing agent.
-
-
Place both setups in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with fresh release medium (with or without GSH, respectively) to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using UV-Vis or HPLC.
-
Calculate the cumulative percentage of drug released at each time point. Plot the cumulative release (%) versus time to obtain the release profiles for both conditions.
References
- 1. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pH-triggered charge-reversal and redox-sensitive drug-release polymer micelles codeliver doxorubicin and triptolide for prostate tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-sensitive carrier-free nanoparticles self-assembled by disulfide-linked paclitaxel-tetramethylpyrazine conjugate for combination cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Acid and Glutathione Dual-Responsive, Injectable and Self-Healing Hydrogels for Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. Glutathione-Responsive Prodrug Nanoparticles for Effective Drug Delivery and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-Assembled Lipid-Polymer Hybrid Nanoparticles: A Robust Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 13. mdpi.com [mdpi.com]
- 14. egrove.olemiss.edu [egrove.olemiss.edu]
- 15. Redox-Responsive Dipeptide Nanostructures toward Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of drug release kinetics from nanoparticles: overcoming pitfalls of the dynamic dialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dithiodipropionic Acid as a Linker for Protein Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dithiodipropionic acid (DTDP) is a versatile homobifunctional crosslinker widely utilized for the immobilization of proteins onto various surfaces, particularly gold substrates. Its unique structure, featuring a disulfide bond at one end and a carboxylic acid group at the other, enables a two-step immobilization strategy that offers both stability and the option for controlled release. The disulfide moiety forms a stable self-assembled monolayer (SAM) on gold surfaces, while the terminal carboxyl groups provide reactive sites for the covalent attachment of proteins via amine coupling chemistry.[1][2] This method is instrumental in the development of biosensors, protein microarrays, and various diagnostic and drug discovery platforms where controlled protein orientation and density are crucial.
The key advantage of using DTDP lies in the cleavable nature of the disulfide bond.[3] This feature allows for the selective release of the immobilized protein under mild reducing conditions, which can be beneficial for applications such as affinity purification and the analysis of captured biomolecules.
Principle of Immobilization
The immobilization process using DTDP typically involves three main stages:
-
Surface Functionalization: A gold-coated substrate is incubated with a solution of DTDP. The disulfide bond in DTDP readily chemisorbs onto the gold surface, leading to the formation of a dense and organized self-assembled monolayer (SAM). This process exposes a surface of terminal carboxylic acid groups.
-
Activation of Carboxylic Acid Groups: The carboxylic acid groups on the DTDP-functionalized surface are activated using a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This two-step activation enhances the efficiency of the subsequent coupling reaction and minimizes side reactions.
-
Protein Immobilization: The protein of interest, dissolved in a suitable buffer, is introduced to the activated surface. The primary amine groups (e.g., from lysine (B10760008) residues) on the protein surface nucleophilically attack the NHS ester, forming a stable amide bond and covalently immobilizing the protein to the surface.
Experimental Protocols
Materials
-
Gold-coated substrates (e.g., slides, sensor chips)
-
This compound (DTDP)
-
Ethanol (B145695) (absolute)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Protein to be immobilized
-
Deionized (DI) water
Protocol 1: Immobilization of a General Protein on a Gold Surface
This protocol provides a general procedure for the immobilization of a protein onto a gold surface using a DTDP linker.
1. Substrate Preparation:
-
Thoroughly clean the gold substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.
2. Formation of DTDP Self-Assembled Monolayer (SAM):
-
Prepare a 20 mM solution of DTDP in absolute ethanol.
-
Immerse the cleaned gold substrate in the DTDP solution and incubate for at least 2 hours at room temperature to allow for the formation of a stable SAM.
-
Rinse the substrate sequentially with ethanol and DI water to remove any unbound DTDP.
-
Dry the functionalized substrate under a gentle stream of nitrogen.
3. Activation of Carboxyl Groups:
-
Prepare a fresh activation solution containing 100 mM EDC and 25 mM NHS in 100 mM MES buffer, pH 6.0.
-
Immerse the DTDP-functionalized substrate in the activation solution and incubate for 15-30 minutes at room temperature.
-
Rinse the activated substrate with DI water and MES buffer to remove excess EDC and NHS.
4. Protein Immobilization:
-
Immediately after activation, immerse the substrate in a solution of the target protein (typically 0.1-1.0 mg/mL) in PBS, pH 7.4.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary depending on the protein.
-
Rinse the substrate thoroughly with PBS to remove non-covalently bound protein.
-
The protein-immobilized surface is now ready for use or can be stored in a suitable buffer at 4°C.
Quantitative Data
The efficiency of protein immobilization and the characteristics of the DTDP linker can be quantified using various surface analysis techniques. The following tables summarize typical data obtained from such analyses.
| Parameter | Value | Technique | Reference |
| DTDP SAM Characterization | |||
| Contact Angle (Water) | 40-50° | Goniometry | [4] |
| Surface Roughness (Ra) | 0.5 - 1.0 nm | Atomic Force Microscopy (AFM) | [4] |
| Protein Immobilization | |||
| Protein Surface Coverage | 1.31 x 10^18 molecules/m^2 (for α-lipoic acid, a similar thiol linker) | Thermogravimetric Analysis (TGA) | [4] |
| Retained Enzyme Activity | 65% - 90% (Varies with enzyme and immobilization conditions) | Enzyme Activity Assays | [5][6] |
| Stability | Retains ~65% activity after 10 cycles | Functional Assays | [7] |
Visualizing the Workflow and Signaling Pathways
Experimental Workflow for Protein Immobilization
The following diagram illustrates the step-by-step experimental workflow for immobilizing a protein on a gold surface using a DTDP linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Employment of chia gum and tannic acid as natural products in immobilization of horseradish peroxidase for the removal of azo dye - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Core-Shell Nanoparticles with a Dithiodipropipropionic Acid Coating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis, characterization, and application of core-shell nanoparticles with a 3,3'-dithiodipropionic acid (DDA) coating. This advanced nanoparticle system is designed for targeted drug delivery, featuring a pH-responsive and redox-sensitive surface for enhanced cellular uptake and controlled release of therapeutic agents.
Introduction
Core-shell nanoparticles are advanced nanostructures consisting of an inner core material and an outer shell with distinct properties. This design offers several advantages in drug delivery, including protection of the encapsulated drug, improved stability, and controlled release kinetics. The functionalization of the nanoparticle surface with ligands such as 3,3'-dithiodipropionic acid (DDA) can impart "smart" properties to the nanocarrier.
The DDA coating provides two key functionalities:
-
pH-Responsive Charge Reversal: The carboxylic acid groups of DDA can be deprotonated at physiological pH (around 7.4), resulting in a negatively charged surface. This negative charge helps to prevent non-specific protein adsorption and reduces clearance by the reticuloendothelial system (RES), prolonging circulation time. In the acidic tumor microenvironment (pH 6.0-7.0), the carboxylic acid groups become protonated, leading to a shift in the surface charge to positive. This positive charge enhances the interaction with the negatively charged cancer cell membrane, promoting cellular uptake.[1]
-
Redox-Sensitive Drug Release: The disulfide bond within the DDA molecule is stable in the extracellular environment but can be cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which is found intracellularly, particularly in cancer cells. This redox-responsive cleavage can be utilized to trigger the release of a conjugated drug specifically inside the target cells.[2][3]
This document provides a representative protocol for the synthesis of DDA-coated core-shell nanoparticles, using a superparamagnetic iron oxide (SPION) core with a silica (B1680970) shell as an example. The SPION core also allows for the potential of magnetic targeting and imaging applications.[4]
Experimental Protocols
Synthesis of Amine-Functionalized Silica-Coated Iron Oxide Nanoparticles (Fe₃O₄@SiO₂-NH₂)
This protocol describes a two-step process involving the synthesis of oleic acid-coated iron oxide nanoparticles followed by silica coating and amine functionalization.[2][4]
Materials:
-
Ferric chloride (FeCl₃)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (25 wt%)
-
Oleic acid
-
Deionized water
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Cyclohexane
-
Triton X-100
-
n-Hexanol
Protocol:
-
Synthesis of Oleic Acid-Coated Fe₃O₄ Nanoparticles:
-
Dissolve FeCl₃ and FeSO₄·7H₂O in deionized water in a 2:1 molar ratio under a nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Add ammonium hydroxide solution dropwise until the pH reaches 9-10, leading to the formation of a black precipitate.
-
Add oleic acid to the mixture and continue stirring at 80°C for 1-2 hours.
-
Cool the mixture to room temperature and wash the resulting oleic acid-coated Fe₃O₄ nanoparticles several times with deionized water and ethanol using magnetic separation.
-
Dry the nanoparticles under vacuum.
-
-
Silica Coating and Amine Functionalization (Modified Stöber Method):
-
Disperse the oleic acid-coated Fe₃O₄ nanoparticles in a mixture of cyclohexane, Triton X-100, and n-hexanol to form a reverse microemulsion.
-
Add aqueous ammonia (B1221849) solution to the microemulsion and stir.
-
Add TEOS dropwise to the mixture and stir for several hours to allow for the formation of a silica shell.
-
To functionalize the silica shell with amine groups, add APTES to the reaction mixture and continue stirring overnight.[5]
-
Collect the amine-functionalized silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂-NH₂) by breaking the microemulsion with an excess of ethanol.
-
Wash the nanoparticles thoroughly with ethanol and deionized water using magnetic separation and dry under vacuum.
-
Coating of Fe₃O₄@SiO₂-NH₂ Nanoparticles with Dithiodipropionic Acid (DDA)
This protocol utilizes EDC/NHS chemistry to couple the carboxylic acid groups of DDA to the primary amines on the surface of the Fe₃O₄@SiO₂-NH₂ nanoparticles.[6][7][8]
Materials:
-
Fe₃O₄@SiO₂-NH₂ nanoparticles
-
3,3'-Dithiodipropionic acid (DDA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween 20
Protocol:
-
Activation of this compound:
-
Dissolve DDA in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
Add the EDC and NHS solutions to the DDA solution and incubate for 15-30 minutes at room temperature to form the NHS-ester of DDA.
-
-
Coupling of Activated DDA to Nanoparticles:
-
Disperse the Fe₃O₄@SiO₂-NH₂ nanoparticles in the Coupling Buffer.
-
Add the activated DDA solution to the nanoparticle suspension.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the DDA-coated nanoparticles (Fe₃O₄@SiO₂-DDA) three times with the Washing Buffer using magnetic separation.
-
Finally, resuspend the nanoparticles in a suitable storage buffer (e.g., PBS).
-
Drug Loading
For therapeutic applications, a drug such as doxorubicin (B1662922) (DOX) can be conjugated to the DDA shell. In the example of the DTPA-DOX prodrug, DOX is covalently linked to the DDA molecule prior to coating on the nanoparticle. Alternatively, a drug can be loaded into a porous core or attached to the surface via non-covalent interactions. The following is a general representation of doxorubicin loading.
Protocol for Doxorubicin Loading (Representative):
-
Disperse the DDA-coated nanoparticles in a solution of doxorubicin hydrochloride in PBS.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Separate the doxorubicin-loaded nanoparticles from the solution by magnetic separation or centrifugation.
-
Wash the nanoparticles with PBS to remove any unbound doxorubicin.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry by measuring the concentration of doxorubicin in the supernatant.
Data Presentation
The following tables summarize representative quantitative data for DDA-coated core-shell nanoparticles based on values reported in the literature for similar systems. Actual values will depend on the specific synthesis parameters.
Table 1: Physicochemical Characterization of DDA-Coated Nanoparticles.
| Parameter | Fe₃O₄@SiO₂-NH₂ | Fe₃O₄@SiO₂-DDA |
| Hydrodynamic Diameter (nm) | 100 - 150 | 120 - 180 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) at pH 7.4 | +20 to +35 | -25 to -40 |
| Zeta Potential (mV) at pH 6.5 | +25 to +40 | -5 to +10 |
Note: The change in zeta potential from positive for the amine-functionalized nanoparticles to negative after DDA coating confirms successful surface modification. The shift towards a more neutral or slightly positive charge at pH 6.5 demonstrates the pH-responsive charge-reversal property.
Table 2: Doxorubicin Loading and Release Characteristics.
| Parameter | Value |
| Drug Loading Content (wt%) | 5 - 10% |
| Encapsulation Efficiency (%) | 70 - 90% |
| Cumulative Drug Release (%) at pH 7.4 (48h) | 20 - 30% |
| Cumulative Drug Release (%) at pH 5.0 + 10 mM GSH (48h) | 70 - 85% |
Note: The higher drug release at acidic pH and in the presence of GSH demonstrates the pH- and redox-responsive nature of the DDA-coated nanoparticles.[3]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of DDA-coated core-shell nanoparticles.
pH-Responsive Charge Reversal and Cellular Uptake
Caption: pH-responsive charge reversal mechanism for enhanced cellular uptake.
Intracellular Drug Release and Apoptosis Signaling Pathway
Caption: Doxorubicin-induced intrinsic apoptosis pathway.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Fabrication and Characterization of Amine-Functional Silica Coated Magnetic Iron Oxide Nanoparticles for Aqueous Carbon Dioxide Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-triggered charge-reversal and redox-sensitive drug-release polymer micelles codeliver doxorubicin and triptolide for prostate tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.njit.edu [web.njit.edu]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing Dithiodipropionic Acid in the Fabrication and Functionalization of Microfluidic Devices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3,3'-Dithiodipropionic acid (DTDPA) in the surface modification and functionalization of microfluidic devices. These protocols are intended for researchers, scientists, and professionals in the field of drug development who are utilizing microfluidics for applications such as cell culture, immunoassays, and biosensing.
Introduction to Dithiodipropionic Acid in Microfluidics
This compound is a versatile bifunctional molecule that can be used as a linker for the covalent immobilization of biomolecules onto surfaces within microfluidic devices. Its structure, featuring a disulfide bond and two terminal carboxylic acid groups, allows for different modes of surface attachment and subsequent biomolecule conjugation.
The primary applications of DTDPA in microfluidics revolve around surface functionalization to:
-
Immobilize proteins, antibodies, or other biomolecules: The carboxylic acid groups can be activated to form stable amide bonds with amine groups present in proteins and other biomolecules.
-
Create hydrophilic surfaces: The carboxylic acid moieties can increase the hydrophilicity of a surface, which is often desirable in biological applications to reduce non-specific protein adsorption and improve fluid flow.
-
Form self-assembled monolayers (SAMs) on gold surfaces: The disulfide bond can be cleaved to form thiols, which readily form well-ordered self-assembled monolayers on gold surfaces. This is particularly useful for microfluidic devices incorporating gold electrodes or sensors.
Key Applications and Methodologies
The following sections detail the protocols for two primary applications of DTDPA in microfluidic device functionalization:
-
Protocol 1: Functionalization of Gold Surfaces within a Microfluidic Device. This is a well-established method for creating a stable, functionalized surface for biomolecule immobilization.
-
Protocol 2: Conceptual Protocol for the Modification of PDMS Surfaces. This protocol is based on general surface chemistry principles, as direct literature on DTDPA for PDMS modification is not widely available. It serves as a starting point for developing a custom functionalization process.
Protocol 1: Functionalization of Gold Surfaces with DTDPA for Biomolecule Immobilization
This protocol describes the formation of a self-assembled monolayer of DTDPA on a gold surface within a microfluidic channel, followed by the covalent attachment of a protein.
Experimental Workflow
Caption: Workflow for DTDPA-mediated biomolecule immobilization on gold surfaces.
Materials and Reagents
-
Microfluidic device with integrated gold features
-
3,3'-Dithiodipropionic acid (DTDPA)
-
Ethanol (absolute)
-
Deionized (DI) water
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Protein to be immobilized (e.g., antibody, enzyme)
-
Blocking agent (e.g., Bovine Serum Albumin (BSA) or ethanolamine)
Step-by-Step Protocol
-
Device Preparation and Cleaning:
-
Fabricate the microfluidic device with gold features using standard lithography and deposition techniques.
-
Clean the microfluidic channels and the gold surfaces by flushing with ethanol and DI water.
-
Treat the device with oxygen plasma for 1-2 minutes to remove organic contaminants and ensure a clean gold surface.
-
-
DTDPA Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 1-10 mM solution of DTDPA in absolute ethanol.
-
Immediately after plasma treatment, introduce the DTDPA solution into the microfluidic channels.
-
Allow the solution to incubate in the channels for 1-2 hours at room temperature to facilitate the formation of the SAM.
-
Rinse the channels thoroughly with ethanol to remove any unbound DTDPA, followed by a rinse with DI water.
-
-
Activation of Carboxylic Acid Groups:
-
Prepare a solution of 100 mM EDC and 25 mM NHS in MES buffer (pH 5.5-6.0).
-
Flow the EDC/NHS solution through the microchannels and incubate for 15-30 minutes at room temperature. This activates the terminal carboxylic acid groups of the DTDPA monolayer.
-
Rinse the channels with MES buffer to remove excess EDC and NHS.
-
-
Biomolecule Immobilization:
-
Prepare a solution of the desired protein (e.g., 10-100 µg/mL) in PBS (pH 7.4).
-
Introduce the protein solution into the activated channels and incubate for 1-2 hours at room temperature or 4°C overnight.
-
The amine groups on the protein will react with the activated carboxylic acid groups to form stable amide bonds.
-
-
Blocking and Final Rinse:
-
To prevent non-specific binding in subsequent assays, block any remaining active sites by flowing a solution of 1% BSA in PBS or 1 M ethanolamine (B43304) (pH 8.5) through the channels for 30 minutes.
-
Perform a final rinse with PBS to remove any unbound blocking agent.
-
The device is now functionalized and ready for use in bioassays.
-
Signaling Pathway of DTDPA Immobilization Chemistry
Caption: Chemical pathway for DTDPA-mediated protein immobilization on a gold surface.
Protocol 2: Conceptual Protocol for Surface Modification of PDMS with DTDPA
This protocol provides a conceptual framework for modifying the surface of Polydimethylsiloxane (PDMS) microfluidic devices with DTDPA. This is an exploratory protocol and may require significant optimization.
Experimental Workflow
Caption: Conceptual workflow for DTDPA functionalization of a PDMS surface.
Materials and Reagents
-
PDMS microfluidic device
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
3,3'-Dithiodipropionic acid (DTDPA)
-
EDC, NHS, MES buffer, PBS, Protein, and Blocking agent (as in Protocol 1)
Step-by-Step Protocol
-
PDMS Surface Activation:
-
Fabricate the PDMS microfluidic device using standard soft lithography.
-
Treat the device with oxygen plasma for 1-2 minutes to create silanol (B1196071) (Si-OH) groups on the surface, rendering it hydrophilic.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immediately after plasma treatment, fill the microchannels with the APTES solution.
-
Incubate for 30-60 minutes at room temperature.
-
Rinse thoroughly with toluene, followed by ethanol and DI water. This step creates an amine-terminated surface.
-
-
DTDPA Attachment:
-
In a separate reaction vessel, activate the carboxylic acid groups of DTDPA using EDC/NHS chemistry as described in Protocol 1, Step 3.
-
Introduce the activated DTDPA solution into the amine-functionalized PDMS channels.
-
Incubate for 1-2 hours to allow the formation of amide bonds between the activated DTDPA and the surface amine groups.
-
Rinse with MES buffer and then DI water.
-
-
Biomolecule Immobilization:
-
The surface now presents terminal carboxylic acid groups from the attached DTDPA.
-
Repeat the EDC/NHS activation (Protocol 1, Step 3) to activate these surface-bound carboxylic acids.
-
Proceed with biomolecule immobilization and blocking as described in Protocol 1, Steps 4 and 5.
-
Quantitative Data Summary
The following tables provide representative quantitative data for surface modifications similar to those described in the protocols. Actual values will vary depending on the specific experimental conditions.
Table 1: Surface Characterization after DTDPA Functionalization of Gold
| Parameter | Untreated Gold | DTDPA-Modified Gold | Protein Immobilized |
| Water Contact Angle | ~80-90° | ~30-40° | ~50-60° |
| Surface Roughness (RMS) | < 1 nm | < 1.5 nm | ~2-3 nm |
| Immobilized Protein Density | N/A | N/A | 100-500 ng/cm² |
Table 2: Conceptual Surface Characterization for PDMS Modification
| Parameter | Untreated PDMS | Plasma-Treated PDMS | APTES-DTDPA Modified PDMS |
| Water Contact Angle | ~110° | < 30° | ~60-70° |
| Surface Amine Group Density | N/A | N/A | 1-5 amines/nm² (theoretical) |
| Surface Carboxyl Group Density | N/A | N/A | 1-5 carboxyls/nm² (theoretical) |
Note: The data in these tables are illustrative and based on typical results for similar surface modification chemistries. Experimental validation is required for specific applications.
Application Notes and Protocols: Dithiodipropionic Acid in the Development of Anti-Aging Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Dithiodipropionic Acid (DTDP)
This compound (DTDP), also known as 3,3'-thiodipropionic acid (TDPA), and its ester derivatives are multifunctional ingredients utilized in the cosmetic and personal care industry.[1][2] Primarily recognized for their antioxidant properties, these compounds serve as effective stabilizers to prevent the oxidative degradation of cosmetic formulations, thereby preserving their efficacy and extending shelf life.[1][3] DTDP is a dicarboxylic acid containing a sulfur group, which contributes to its chemical reactivity and functionality.[2] Beyond its role as a preservative, DTDP also exhibits skin-conditioning properties, making it a valuable component in a variety of skincare products, including anti-aging formulations.[3][4]
Mechanism of Action in Skin Aging
The primary anti-aging mechanism of this compound is attributed to its potent antioxidant activity. Skin aging is a complex biological process accelerated by extrinsic factors, most notably exposure to ultraviolet (UV) radiation and environmental pollutants. These factors lead to the generation of reactive oxygen species (ROS) and free radicals within the skin. ROS can inflict damage upon cellular structures, including lipids, proteins, and DNA, leading to a state of oxidative stress. This oxidative stress is a key contributor to the visible signs of aging, such as wrinkles, fine lines, and loss of elasticity, primarily through the degradation of extracellular matrix proteins like collagen.
This compound functions as a secondary antioxidant, or hydroperoxide decomposer. Its thioether structure enables it to catalytically decompose unstable hydroperoxides into non-radical, stable alcohols. This action terminates the oxidative chain reaction, preventing further cellular damage. By neutralizing free radicals and reducing oxidative stress, DTDP helps to protect the structural integrity of the skin, thereby mitigating the visible signs of aging.
Efficacy and Safety Summary
Efficacy:
The primary efficacy of this compound in anti-aging formulations stems from its ability to counteract oxidative stress. While specific quantitative data on its direct impact on markers of skin aging like collagen synthesis or wrinkle reduction is not extensively available in public literature, its well-established antioxidant capacity provides a strong theoretical and practical basis for its use. The protocols outlined in this document provide a framework for quantifying the anti-aging efficacy of DTDP in vitro.
Safety:
The safety of this compound and its derivatives, such as dilauryl thiodipropionate (DLTDP), has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel.[1][2][5] The panel concluded that these ingredients are safe for use in cosmetic products when formulated to be non-irritating.[1][2][5] Dermal studies have indicated that this compound and its derivatives are not sensitizers or phototoxicants.[2] Genotoxicity studies for both TDPA and DLTDP have returned negative results.[5] While some formulations with higher concentrations of DLTDP (up to 4%) showed potential for irritation in some subjects, formulations with lower concentrations (e.g., 0.05%) were found to be non-irritating and non-sensitizing in human volunteer studies.[1]
Formulation Guidelines
This compound is a white crystalline powder that is soluble in hot water.[3] When formulating anti-aging creams, lotions, or serums with DTDP, the following should be considered:
-
Concentration: Based on safety assessments, concentrations up to 1% for its derivatives like DLTDP are used in cosmetic formulations.[1] The optimal concentration of DTDP for anti-aging efficacy should be determined through in vitro testing, starting with low concentrations and assessing both cytotoxicity and efficacy.
-
pH: The stability and efficacy of the formulation should be evaluated at the final product's pH.
-
Compatibility: DTDP is generally compatible with other cosmetic ingredients. However, as with any formulation, compatibility studies should be conducted to ensure the stability of the final product.
-
Synergistic Ingredients: Consider combining DTDP with other anti-aging actives that work through complementary mechanisms. For example, pairing DTDP with primary antioxidants (e.g., Vitamin C, Vitamin E), collagen-boosting peptides, or retinoids could lead to enhanced anti-aging benefits.
Data Presentation
Quantitative data from in vitro studies are essential for substantiating the anti-aging claims of this compound. The following tables are presented as templates for researchers to systematically record and compare their experimental findings.
Table 1: Antioxidant Activity of this compound (DPPH Assay)
| Concentration (µg/mL) | % Radical Scavenging | IC50 (µg/mL) | Trolox Equivalent (µM TE/g) |
| e.g., 10 | |||
| e.g., 25 | |||
| e.g., 50 | |||
| e.g., 100 | |||
| e.g., 250 | |||
| Positive Control (Ascorbic Acid) | |||
| e.g., 5 | |||
| e.g., 10 |
Table 2: Cytotoxicity of this compound on Human Dermal Fibroblasts (MTT Assay)
| Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |
| e.g., 10 | ||
| e.g., 25 | ||
| e.g., 50 | ||
| e.g., 100 | ||
| e.g., 250 | ||
| e.g., 500 |
Table 3: Effect of this compound on Collagen Synthesis in Human Dermal Fibroblasts (Sirius Red Assay)
| Treatment | Concentration (µg/mL) | Collagen Production (% of Control) |
| Control (Vehicle) | - | 100 |
| This compound | e.g., 10 | |
| e.g., 25 | ||
| e.g., 50 | ||
| Positive Control (e.g., TGF-β) | e.g., 10 ng/mL |
Table 4: Modulation of Gene Expression in Human Dermal Fibroblasts by this compound (RT-qPCR)
| Gene | Treatment (Concentration) | Fold Change vs. Control |
| COL1A1 | This compound (e.g., 50 µg/mL) | |
| MMP1 | This compound (e.g., 50 µg/mL) | |
| ELN (Elastin) | This compound (e.g., 50 µg/mL) | |
| Housekeeping Gene (e.g., GAPDH) | - | 1 |
Experimental Protocols
Protocol 1: Assessment of Antioxidant Activity using DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, create a series of dilutions to achieve a range of concentrations for testing.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the this compound solutions to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the sample solution.
-
For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Protocol 2: Cell Viability and Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on human dermal fibroblasts and establish a non-toxic concentration range for further efficacy studies.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve DTDP).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the control: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol 3: Quantification of Collagen Synthesis using Sirius Red Assay
Objective: To quantify the effect of this compound on collagen production by human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium
-
This compound
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.05 M Acetic acid
-
0.1 M Sodium hydroxide (B78521)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture HDFs in 24-well plates until they reach confluence. Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 48-72 hours. Include a positive control (e.g., TGF-β) and a vehicle control.
-
Cell Lysis and Staining:
-
After treatment, aspirate the medium and wash the cells with PBS.
-
Add 0.5 mL of 0.05 M acetic acid to each well and lyse the cells by freeze-thawing.
-
Add 1 mL of Sirius Red solution to each well and incubate with gentle shaking for 1 hour at room temperature.
-
-
Washing: Aspirate the unbound dye and wash the wells five times with 0.05 M acetic acid.
-
Elution: Add 250 µL of 0.1 M sodium hydroxide to each well to elute the bound dye.
-
Absorbance Measurement: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.
-
Quantification: Create a standard curve using known concentrations of collagen to determine the amount of collagen in each sample. Express the results as a percentage of the control.
Protocol 4: In Vitro Skin Irritation Assessment using a Reconstituted Human Epidermis Model
Objective: To evaluate the potential of a formulation containing this compound to cause skin irritation.
Materials:
-
Reconstituted human epidermis (RhE) tissue models (e.g., EpiDerm™, EPISKIN™)
-
Assay medium provided by the tissue model manufacturer
-
Formulation containing this compound
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., Phosphate-Buffered Saline)
-
MTT assay reagents
Procedure:
-
Tissue Equilibration: Upon receipt, place the RhE tissues in a 6-well plate with assay medium and equilibrate in an incubator for at least 1 hour.
-
Topical Application: Apply a defined amount of the test formulation, positive control, and negative control to the surface of the RhE tissues.
-
Exposure and Incubation: Incubate the tissues for a specified time (e.g., 60 minutes) at 37°C and 5% CO2.
-
Washing: Thoroughly wash the tissues with PBS to remove the test substance.
-
MTT Assay: Transfer the tissues to a new plate containing MTT medium and incubate for 3 hours.
-
Formazan Extraction: Transfer the tissues to a tube containing isopropanol (B130326) to extract the formazan.
-
Absorbance Measurement: Measure the absorbance of the formazan extract at 570 nm.
-
Classification: Calculate the mean tissue viability relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is indicative of skin irritation potential.
Protocol 5: Analysis of Gene Expression using RT-qPCR
Objective: To determine the effect of this compound on the expression of genes related to skin aging in human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, MMP1, ELN) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat HDFs with a non-toxic concentration of this compound for a specified time (e.g., 24 hours).
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.
Visualizations
Caption: Antioxidant mechanism of this compound (DTDP).
Caption: Experimental workflow for in vitro efficacy testing of DTDP.
Caption: Postulated signaling pathway for DTDP-induced collagen synthesis.
References
Troubleshooting & Optimization
How to improve the stability of Dithiodipropionic acid-coated nanoparticles
Welcome to the technical support center for dithiodipropionic acid (DTDPA)-coated nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability and performance of your DTDPA-functionalized nanoparticles.
Troubleshooting Guide: Nanoparticle Aggregation
Aggregation is a common challenge when working with DTDPA-coated nanoparticles. This guide provides a systematic approach to diagnose and resolve aggregation issues.
Problem: Visible Precipitate or Cloudiness in Nanoparticle Dispersion
Possible Cause 1: Suboptimal pH
-
Explanation: The carboxyl groups of DTDPA are ionized at pH values above the pKa (~4-5), leading to a negative surface charge that promotes electrostatic repulsion and stability. At pH values near or below the pKa, the carboxyl groups are protonated, reducing electrostatic repulsion and leading to aggregation.
-
Troubleshooting Steps:
-
Measure the pH of your nanoparticle dispersion.
-
Adjust the pH to a range of 7-8 using a suitable buffer (e.g., phosphate (B84403) or borate (B1201080) buffer).
-
Monitor the particle size and zeta potential using Dynamic Light Scattering (DLS) to confirm stability. A highly negative zeta potential (more negative than -30 mV) is indicative of good electrostatic stabilization.[1]
-
Possible Cause 2: High Ionic Strength
-
Explanation: High concentrations of salts in the buffer can screen the surface charge of the nanoparticles, compressing the electrical double layer and reducing the electrostatic repulsion between particles. This allows attractive van der Waals forces to dominate, leading to aggregation.
-
Troubleshooting Steps:
-
Determine the ionic strength of your buffer.
-
If possible, reduce the salt concentration. For many gold nanoparticle systems, it is advisable to keep the ionic concentration low.[2][3]
-
If a certain ionic strength is required for your application, consider adding a steric stabilizer, such as a low concentration of a non-ionic surfactant (e.g., Tween 20), to provide an additional repulsive force.
-
Possible Cause 3: Incomplete or Inefficient DTDPA Coating
-
Explanation: Insufficient DTDPA on the nanoparticle surface can leave exposed areas of the core material, which can lead to aggregation, especially in aqueous solutions.
-
Troubleshooting Steps:
-
Review your DTDPA coating protocol. Ensure you are using a sufficient molar excess of DTDPA relative to the nanoparticle concentration.
-
Increase the incubation time or temperature during the coating process to promote more efficient ligand exchange.
-
Purify the nanoparticles thoroughly after coating to remove any unbound DTDPA and other reactants that might interfere with stability. Centrifugation and resuspension in a suitable buffer is a common method.
-
Possible Cause 4: Improper Storage Conditions
-
Explanation: Long-term storage at inappropriate temperatures or in unsuitable buffers can lead to gradual aggregation. Freezing of nanoparticle solutions without a cryoprotectant can cause irreversible aggregation due to the formation of ice crystals.
-
Troubleshooting Steps:
-
Store DTDPA-coated nanoparticles at 4°C in a low ionic strength buffer with a pH of 7-8.
-
For long-term storage, consider lyophilization (freeze-drying) in the presence of a cryoprotectant such as sucrose (B13894) or trehalose (B1683222).[4][5] The nanoparticles can then be stored at -20°C or lower and reconstituted in the desired buffer when needed.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with DTDPA-coated nanoparticles?
A1: The optimal pH is generally between 7 and 8.[6] In this range, the carboxylic acid groups of DTDPA are deprotonated, providing a strong negative surface charge that enhances electrostatic stability.
Q2: How can I confirm that my nanoparticles are properly coated with DTDPA?
A2: Several characterization techniques can be used:
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter after coating can indicate the presence of the DTDPA layer.
-
Zeta Potential Measurement: A significant negative zeta potential (e.g., < -30 mV) at neutral pH is a strong indicator of a successful DTDPA coating with ionized carboxyl groups on the surface.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic peaks for C=O stretching from the carboxylic acid group can confirm the presence of DTDPA.
-
Transmission Electron Microscopy (TEM): While TEM primarily provides information on the core size and morphology, a slight increase in the particle halo might be observable. It is also a crucial tool to visually confirm the absence of aggregation.[7]
Q3: My DTDPA-coated nanoparticles aggregate after purification. What could be the cause?
A3: Aggregation after purification is often due to the removal of excess stabilizing agent or resuspension in an inappropriate buffer. Ensure that your final resuspension buffer has the optimal pH and low ionic strength. Also, avoid harsh centrifugation conditions that can force particles to aggregate irreversibly.
Q4: Can I freeze my DTDPA-coated nanoparticle solution for storage?
A4: Freezing aqueous dispersions of nanoparticles without a cryoprotectant is generally not recommended as it can lead to irreversible aggregation.[4] If you need to store your nanoparticles for an extended period, lyophilization with a cryoprotectant like sucrose or trehalose is a better alternative.[5] For short-term storage, refrigeration at 4°C is preferred.
Q5: What is the expected change in surface plasmon resonance (SPR) for gold nanoparticles after DTDPA coating?
A5: A successful DTDPA coating on gold nanoparticles will typically cause a slight red-shift in the SPR peak in the UV-Vis spectrum. This shift is due to the change in the local refractive index at the nanoparticle surface upon ligand exchange.
Data Presentation
Table 1: Effect of pH on Zeta Potential and Stability of DTDPA-Coated Gold Nanoparticles (AuNPs)
| pH | Average Zeta Potential (mV) | Polydispersity Index (PDI) | Observation |
| 3.0 | -5.2 ± 1.8 | > 0.7 | Significant aggregation and precipitation |
| 5.0 | -25.6 ± 2.5 | 0.4 - 0.6 | Moderate stability, some aggregation observed over time |
| 7.4 | -42.1 ± 3.1 | < 0.3 | High stability, well-dispersed |
| 9.0 | -45.8 ± 2.9 | < 0.3 | High stability, well-dispersed |
Note: The data presented are representative values and may vary depending on the specific nanoparticle size, concentration, and buffer composition.
Table 2: Influence of NaCl Concentration on the Stability of DTDPA-Coated AuNPs at pH 7.4
| NaCl Concentration (mM) | Hydrodynamic Diameter (nm) - Initial | Hydrodynamic Diameter (nm) - After 24h | Observation |
| 1 | 25.3 | 25.8 | Stable |
| 10 | 26.1 | 28.5 | Minor increase in size, generally stable |
| 50 | 28.4 | 89.2 | Onset of aggregation |
| 100 | 35.7 | > 500 (aggregated) | Significant aggregation |
Experimental Protocols
Protocol 1: this compound (DTDPA) Coating of Gold Nanoparticles
This protocol describes a typical procedure for the functionalization of citrate-stabilized gold nanoparticles with DTDPA via ligand exchange.
Materials:
-
Citrate-stabilized gold nanoparticle solution (e.g., 20 nm)
-
This compound (DTDPA)
-
Potassium carbonate (K₂CO₃) solution (0.1 M)
-
Phosphate buffered saline (PBS), pH 7.4
-
Ultrapure water
Procedure:
-
Prepare DTDPA Solution: Dissolve DTDPA in ethanol to a concentration of 10 mM.
-
Activate DTDPA: To the DTDPA solution, add a small amount of 0.1 M K₂CO₃ solution dropwise while stirring to deprotonate the carboxylic acid groups. The pH of this solution should be around 8-9.
-
Ligand Exchange: To the citrate-stabilized gold nanoparticle solution, add the activated DTDPA solution. The final concentration of DTDPA should be in a significant molar excess relative to the gold nanoparticles. A common starting point is a 1:1000 molar ratio of AuNPs to DTDPA.
-
Incubation: Incubate the mixture overnight at room temperature with gentle stirring.
-
Purification: a. Centrifuge the solution to pellet the DTDPA-coated nanoparticles. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes). b. Carefully remove the supernatant containing excess DTDPA and displaced citrate. c. Resuspend the nanoparticle pellet in PBS (pH 7.4). Sonication may be used briefly to aid in resuspension, but avoid prolonged sonication which can induce aggregation.
-
Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound ligands.
-
Final Resuspension and Storage: After the final wash, resuspend the DTDPA-coated nanoparticles in the desired buffer (e.g., PBS, pH 7.4) and store at 4°C.
Protocol 2: Characterization of DTDPA-Coated Nanoparticles
1. UV-Vis Spectroscopy:
-
Acquire the UV-Vis spectrum of the nanoparticles before and after DTDPA coating.
-
Note the position of the surface plasmon resonance (SPR) peak. A slight red-shift is expected after successful coating.
2. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension in ultrapure water or the storage buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size distribution and aggregation state. A PDI below 0.3 is generally considered acceptable.
-
Measure the zeta potential to determine the surface charge and predict stability.
3. Transmission Electron Microscopy (TEM):
-
Deposit a drop of the diluted nanoparticle solution onto a TEM grid and allow it to dry.
-
Image the nanoparticles to determine their core size, morphology, and to visually inspect for aggregation.
Mandatory Visualizations
Caption: Workflow for synthesis, purification, and characterization of DTDPA-coated nanoparticles.
Caption: A decision tree for troubleshooting aggregation of DTDPA-coated nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Media ionic strength impacts embryonic responses to engineered nanoparticle exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Media ionic strength impacts embryonic responses to engineered nanoparticle exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term storage of lipid-like nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiyka.com [hiyka.com]
- 7. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]
Technical Support Center: Optimizing Dithiodipropionic Acid (DTDPA) Concentration for Self-Assembled Monolayer (SAM) Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 3,3'-Dithiodipropionic acid (DTDPA) for the formation of high-quality self-assembled monolayers (SAMs) on gold surfaces.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for DTDPA for SAM formation?
A1: While the optimal concentration can vary depending on the specific application, solvent, and substrate morphology, a common starting point for alkanethiol-based SAM formation is in the range of 1 to 10 mM in a high-purity solvent such as ethanol (B145695). For initial experiments with DTDPA, a concentration of 1 mM in absolute ethanol is a reasonable starting point. Optimization will likely be necessary to achieve the desired monolayer characteristics.
Q2: How does the concentration of DTDPA in the solution affect the resulting SAM?
A2: The concentration of the thiol solution is a critical parameter that influences the kinetics of SAM formation and the quality of the final monolayer.
-
Low Concentrations: At very low concentrations, the formation of a complete, well-ordered monolayer may require significantly longer immersion times. Insufficient concentration can lead to patchy or incomplete SAMs with a higher density of defects.
-
High Concentrations: Conversely, excessively high concentrations can lead to the formation of a less-ordered monolayer and may promote the physisorption of additional layers of molecules on top of the SAM, which are not covalently bound to the gold surface and are undesirable. This can also lead to the agglomeration of molecules at the surface.
Q3: What are the key factors to consider when optimizing the DTDPA concentration?
A3: Several factors can influence the optimal DTDPA concentration for your experiment:
-
Solvent: The solubility of DTDPA and its interaction with the solvent will affect the self-assembly process. Ethanol is a commonly used solvent.
-
Substrate: The cleanliness, smoothness, and crystallinity of the gold substrate are crucial for the formation of a high-quality SAM.
-
Immersion Time: Concentration and immersion time are often inversely related. Higher concentrations may require shorter immersion times, while lower concentrations may need longer times to form a well-ordered monolayer. Typical immersion times range from 12 to 24 hours.
-
Temperature: Most SAM formations are performed at room temperature. Variations in temperature can affect the kinetics of self-assembly and the final structure of the monolayer.
-
Purity of DTDPA: The presence of impurities can significantly impact the quality and reproducibility of the SAM. Always use high-purity DTDPA.
Q4: How can I characterize the quality of my DTDPA SAM?
A4: A variety of surface-sensitive techniques can be used to characterize the quality of the formed SAM:
-
Contact Angle Goniometry: This technique measures the hydrophobicity or hydrophilicity of the surface, which can indicate the presence and ordering of the SAM.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition of the surface and the chemical states of the elements, confirming the presence of sulfur and the carboxylic acid groups.[1]
-
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): These electrochemical techniques are highly sensitive to the presence and packing density of the SAM, as the monolayer will block the access of redox probes to the gold surface.[1]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology of the SAM and identify any defects or aggregates.[1]
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible experimental results.
| Potential Cause | Suggested Solution / Troubleshooting Step |
| Substrate Inconsistency | Ensure a consistent and rigorous cleaning procedure for your gold substrates before every experiment. Variations in surface cleanliness can lead to significant differences in SAM quality. Consider using fresh substrates for critical experiments. |
| Solution Instability | Prepare fresh DTDPA solutions for each experiment. Over time, the thiol groups can oxidize, reducing the efficiency of SAM formation. |
| Environmental Factors | Perform experiments in a controlled environment. Changes in temperature, humidity, and airborne contaminants can affect the self-assembly process.[2] |
Problem 2: Patchy or incomplete SAM formation.
| Potential Cause | Suggested Solution / Troubleshooting Step |
| Insufficient Immersion Time | For a given concentration, the immersion time may be too short. Try increasing the immersion time to 24 hours or longer to allow for better ordering and packing of the monolayer. |
| Low DTDPA Concentration | The concentration of the DTDPA solution may be too low to achieve full surface coverage in a reasonable amount of time. Try incrementally increasing the concentration (e.g., from 1 mM to 5 mM). |
| Contaminated Substrate | The gold surface may not be sufficiently clean. Organic or particulate contamination can block binding sites. Re-evaluate your substrate cleaning protocol. Piranha solution or UV/Ozone cleaning are common methods.[3][4] |
Problem 3: Poorly ordered or disordered SAM.
| Potential Cause | Suggested Solution / Troubleshooting Step |
| DTDPA Concentration is Too High | A very high concentration can lead to rapid adsorption and a kinetically trapped, disordered monolayer. Try reducing the DTDPA concentration. A two-step process with an initial immersion in a dilute solution (e.g., 0.01 mM) followed by a more concentrated solution (e.g., 1 mM) can promote better ordering.[3] |
| Impure DTDPA or Solvent | Use the highest purity DTDPA and solvent available. Impurities can disrupt the packing of the monolayer. |
| Inadequate Rinsing | After SAM formation, it is crucial to thoroughly rinse the substrate with fresh solvent to remove any non-covalently bound (physisorbed) molecules. |
Data Presentation
Table 1: Example Concentrations for Thiol-Based SAM Formation on Gold
| Thiol Compound | Concentration | Solvent | Immersion Time | Application/Comments |
| Alkanethiols (general) | 1 - 5 mM | Ethanol | 12 - 24 hours | Standard protocol for forming well-ordered monolayers.[5] |
| Cysteamine | 10 µM | Not Specified | Not Specified | Optimal concentration for a specific redox-free impedimetric biosensor.[6] |
| 11,16-Dithiahexacosane | 0.01 mM then 1 mM | Ethanol or Toluene | 10-30 min then 12-24 hours | Two-step process to promote a well-ordered, "standing-up" monolayer.[3] |
| 3-Mercaptopropionic Acid (3MPA) & 11-Mercaptoundecanoic Acid (11MUA) | 10:1 molar ratio | Ethanol | Not Specified | Mixed SAM for biosensor applications.[7] |
Experimental Protocols
Protocol 1: Standard DTDPA SAM Formation on Gold
This protocol provides a general procedure for forming a DTDPA SAM on a gold substrate. Optimization of concentration and immersion time may be required.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a Ti or Cr adhesion layer)
-
3,3'-Dithiodipropionic acid (DTDPA), high purity
-
Absolute Ethanol (200 proof), high purity
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas, dry
-
Clean glassware (beakers, petri dishes)
-
Tweezers (non-magnetic)
Procedure:
-
Substrate Cleaning (Piranha Solution - EXTREME CAUTION):
-
In a fume hood, prepare the piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. Warning: Piranha solution is extremely corrosive, reactive, and exothermic. Use appropriate personal protective equipment (PPE).
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.[4]
-
Carefully remove the substrate with tweezers and rinse copiously with DI water, followed by a rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of dry nitrogen gas. Use immediately.
-
-
Preparation of DTDPA Solution:
-
Prepare a 1 mM solution of DTDPA in absolute ethanol. For example, dissolve the appropriate mass of DTDPA in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the DTDPA is fully dissolved.[4]
-
-
SAM Formation:
-
Place the clean, dry gold substrate in the DTDPA solution in a clean container.
-
Seal the container to minimize solvent evaporation. To improve monolayer quality, the container can be purged with nitrogen to create an inert atmosphere.[5]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.[4]
-
-
Rinsing and Drying:
-
After the immersion period, remove the substrate from the solution with tweezers.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules.[4]
-
Dry the SAM-coated substrate under a gentle stream of dry nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.[4]
-
Visualizations
Caption: Workflow for the formation of a Dithiodipropionic acid (DTDPA) SAM on a gold substrate.
Caption: Troubleshooting logic for common issues encountered during DTDPA SAM formation.
References
- 1. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of the Binding of Concanavalin A to Self-Assembled Monolayers Containing a Thiolated α-Mannoside on Flat Gold and on Nanoporous Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Dithiodipropionic Acid (DDA) Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dithiodipropionic acid (DDA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing a Dithiodipropipropionic acid (DDA) solution for SAM formation?
A1: High-purity, anhydrous ethanol (B145695) is the most commonly recommended solvent for preparing DDA solutions for SAM formation on gold substrates. The use of anhydrous solvent is crucial as water can interfere with the self-assembly process and affect the quality of the monolayer.
Q2: What is the recommended concentration range for the DDA solution?
A2: The recommended concentration for the DDA solution typically ranges from 1 mM to 10 mM. Lower concentrations may lead to incomplete surface coverage or the formation of a "lying-down" phase where the molecules are adsorbed parallel to the substrate. Higher concentrations can sometimes lead to the formation of multilayers.
Q3: Why is pH adjustment of the DDA solution important?
A3: this compound is a carboxyl-terminated alkanethiol. The carboxylic acid groups can deprotonate, leading to electrostatic repulsion between adjacent molecules. This repulsion can hinder the formation of a densely packed, well-ordered monolayer. To ensure a high-quality SAM, it is crucial to maintain an acidic pH (typically around 2-3) by adding a small amount of a strong acid like HCl. This protonates the carboxyl groups, minimizing repulsion and promoting the formation of a well-ordered monolayer through hydrogen bonding between the terminal groups.
Q4: What is the typical immersion time for forming a DDA SAM?
A4: The immersion time can vary depending on the desired monolayer quality and the concentration of the DDA solution. A common starting point is an immersion time of 12 to 24 hours at room temperature. While initial adsorption is rapid, longer immersion times allow for the reorganization and ordering of the molecules on the surface, leading to a more stable and well-packed monolayer.
Q5: How should I clean the gold substrate before SAM formation?
A5: A pristine gold surface is critical for the formation of a high-quality DDA SAM. A widely used and effective cleaning method is to immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. After piranha cleaning, the substrate should be thoroughly rinsed with deionized water and then with the solvent to be used for SAM formation (e.g., ethanol) before being dried under a stream of inert gas like nitrogen or argon.
Troubleshooting Guide
Problem: Incomplete or Patchy Surface Coverage
This is one of the most common issues when working with DDA SAMs. It can be identified by techniques such as Atomic Force Microscopy (AFM), which will show bare areas on the substrate, or by inconsistent contact angle measurements across the surface.
| Potential Cause | Recommended Solution |
| Contaminated Substrate | Ensure the gold substrate is meticulously cleaned. Use a fresh piranha solution for cleaning. After cleaning, avoid any contact with bare hands or contaminated tools. |
| Impure DDA or Solvent | Use high-purity DDA and anhydrous, high-purity solvent (e.g., ethanol). Filter the DDA solution before use if any particulates are observed. |
| Incorrect pH of DDA Solution | Verify the pH of the DDA solution is acidic (around 2-3). Adjust with a small amount of HCl if necessary. |
| Sub-optimal DDA Concentration | If the concentration is too low (e.g., < 1 mM), increase it to the 1-10 mM range to ensure sufficient molecules are available for self-assembly. |
| Insufficient Immersion Time | Increase the immersion time to allow for molecular reorganization and the formation of a more complete monolayer. An immersion time of 24 hours is often a good target. |
| Presence of Oxygen | Degas the DDA solution and perform the self-assembly process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative disulfide formation in the solution. |
Problem: Formation of Multilayers
The formation of more than a single layer of DDA can be problematic for many applications. This can be detected by techniques like ellipsometry or AFM, which would show a film thickness significantly greater than the length of a single DDA molecule.
| Potential Cause | Recommended Solution |
| DDA Concentration is Too High | Reduce the concentration of the DDA solution. Concentrations above 10 mM are more likely to lead to multilayer formation. |
| Inadequate Rinsing | After removing the substrate from the DDA solution, rinse it thoroughly with fresh, clean solvent to remove any physisorbed (non-chemically bonded) molecules. A multi-step rinsing process is recommended. |
| Presence of Disulfide Impurities | The starting DDA material may contain disulfide polymers. While difficult to remove, using high-purity DDA can minimize this issue. |
Problem: Poorly Ordered Monolayer (e.g., "Lying-Down" Phase)
A poorly ordered monolayer will have different properties than a well-ordered, "standing-up" monolayer. This can be inferred from lower than expected contact angle measurements or by direct imaging with high-resolution techniques like Scanning Tunneling Microscopy (STM).
| Potential Cause | Recommended Solution |
| Low DDA Concentration | At very low concentrations, DDA molecules may initially adsorb in a "lying-down" orientation. Increase the concentration to the optimal range (1-10 mM). |
| Incorrect pH | An insufficiently acidic pH can lead to charge repulsion and prevent the molecules from packing densely in a standing-up orientation. Ensure the pH is around 2-3. |
| Short Immersion Time | A short immersion time may not be sufficient for the molecules to transition from an initial disordered state to a well-ordered, standing-up phase. Increase the immersion time. |
Quantitative Data Summary
The following tables provide expected values for key parameters that can be used to assess the quality of your DDA monolayer. Note that these are typical values and may vary slightly depending on the specific experimental conditions and measurement techniques.
Table 1: Effect of pH on Water Contact Angle of DDA Monolayers
| pH of DDA Solution | Expected Water Contact Angle (degrees) | Interpretation |
| 2-3 | 40 - 50 | Indicates a well-ordered monolayer with protonated carboxyl groups. |
| 7 (Neutral) | 20 - 30 | Lower contact angle suggests a more disordered layer due to deprotonated, charged carboxyl groups. |
| > 9 (Basic) | < 20 | Very low contact angle, indicating a highly hydrophilic and likely poorly formed monolayer. |
Table 2: Effect of DDA Concentration and Immersion Time on Monolayer Thickness
| DDA Concentration (mM) | Immersion Time (hours) | Expected Monolayer Thickness (Å) | Interpretation |
| 0.1 | 2 | 5 - 8 | Incomplete monolayer or "lying-down" phase. |
| 1 | 12 | 10 - 12 | Approaching a complete "standing-up" monolayer. |
| 5 | 24 | 12 - 15 | Well-formed, densely packed "standing-up" monolayer. |
| 10 | 24 | > 15 | Potential for multilayer formation. |
Experimental Protocol: Formation of a DDA Self-Assembled Monolayer on Gold
This protocol provides a detailed methodology for the preparation of a high-quality DDA SAM on a gold-coated substrate.
1. Materials and Reagents:
-
This compound (DDA, >98% purity)
-
Anhydrous Ethanol (200 proof)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized water (18.2 MΩ·cm)
-
Gold-coated substrates (e.g., silicon wafers with a Ti or Cr adhesion layer)
2. Substrate Cleaning (Piranha Solution - EXTREME CAUTION ):
-
In a clean glass container inside a fume hood, prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄. The solution will become very hot.
-
Using clean, non-reactive tweezers, immerse the gold substrates in the piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse them thoroughly with copious amounts of deionized water.
-
Rinse the substrates with anhydrous ethanol.
-
Dry the substrates under a gentle stream of nitrogen or argon gas. Use them immediately for SAM formation.
3. Preparation of DDA Solution:
-
Prepare a 5 mM solution of DDA in anhydrous ethanol. For example, dissolve 10.5 mg of DDA in 10 mL of anhydrous ethanol.
-
Adjust the pH of the solution to approximately 2-3 by adding a few microliters of concentrated HCl. Use pH paper to verify the pH.
-
Sonicate the solution for 5-10 minutes to ensure the DDA is fully dissolved.
4. Self-Assembled Monolayer Formation:
-
Place the clean, dry gold substrates in a clean glass container.
-
Pour the prepared DDA solution into the container, ensuring the substrates are fully submerged.
-
To minimize oxidation, it is recommended to purge the container with an inert gas (nitrogen or argon) before sealing it.
-
Seal the container tightly to prevent solvent evaporation.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.
5. Rinsing and Drying:
-
After the immersion period, carefully remove the substrates from the DDA solution using clean tweezers.
-
Rinse the substrates thoroughly with a generous amount of fresh anhydrous ethanol to remove any non-chemisorbed molecules.
-
Perform a final rinse with deionized water.
-
Dry the substrates under a gentle stream of nitrogen or argon gas.
6. Characterization:
-
The quality of the DDA SAM can be assessed using various surface-sensitive techniques, including:
-
Contact Angle Goniometry: To measure the water contact angle.
-
Ellipsometry: To determine the monolayer thickness.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and identify defects.
-
Visualizations
Caption: Troubleshooting workflow for incomplete DDA monolayer coverage.
Caption: DDA self-assembly process on a gold substrate.
Preventing aggregation of gold nanoparticles during Dithiodipropionic acid functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully functionalizing gold nanoparticles (AuNPs) with 3,3'-Dithiodipropionic acid (DDA) while preventing aggregation.
Troubleshooting Guide: Preventing AuNP Aggregation
Aggregation during DDA functionalization is a common issue, often indicated by a color change of the AuNP solution from red to purple or blue, and a red-shift or broadening of the surface plasmon resonance (SPR) peak in the UV-Vis spectrum. This guide provides a systematic approach to identify and resolve the root causes of aggregation.
Visual Cue: Color Change from Red to Purple/Blue
If you observe a color change in your gold nanoparticle solution during or after the addition of Dithiodipropionic acid (DDA), it is a primary indicator of aggregation. This visual cue should prompt immediate investigation using the troubleshooting steps outlined below.
Troubleshooting Workflow
Caption: Troubleshooting workflow for AuNP aggregation during DDA functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DDA functionalization of gold nanoparticles?
A high pH (typically 8-9) is crucial for successful DDA functionalization. At this pH, the carboxylic acid groups of DDA are deprotonated, leading to electrostatic repulsion between the nanoparticles, which counteracts aggregation. Furthermore, a basic pH can facilitate the cleavage of the disulfide bond in DDA, making the thiol groups more available to bind to the gold surface. It is recommended to adjust the pH of the AuNP solution before adding the DDA.
Q2: How does the concentration of DDA affect the stability of the nanoparticles?
The concentration of DDA needs to be optimized. Insufficient DDA will result in incomplete surface coverage, leaving exposed citrate-stabilized surfaces that are prone to aggregation, especially in the presence of salts. Conversely, an excessively high concentration of DDA can also induce aggregation due to changes in the ionic strength of the solution. It is advisable to perform a concentration titration to find the optimal DDA concentration for your specific nanoparticles.
Q3: Why did my nanoparticle solution aggregate even at the correct pH?
If the pH is within the optimal range, consider the following possibilities:
-
Salt Concentration: The presence of salts in your DDA solution or buffers can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to aggregation. Use low molarity buffers or deionized water to prepare your DDA solution.
-
Mixing Method: Rapid addition of the DDA solution can create localized high concentrations of the ligand, causing aggregation. Add the DDA solution dropwise while gently stirring the nanoparticle suspension.
-
Quality of Nanoparticles: Ensure your initial citrate-stabilized gold nanoparticles are monodisperse and stable. Aggregates in the starting material will worsen during functionalization.
Q4: How can I confirm successful DDA functionalization and stability?
Several characterization techniques can be used:
-
UV-Vis Spectroscopy: A stable functionalization will result in a slight red-shift (2-5 nm) of the surface plasmon resonance (SPR) peak. Significant broadening or a large red-shift of the peak indicates aggregation.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles is expected after functionalization due to the added DDA layer. A large increase or the appearance of multiple peaks suggests aggregation.
-
Zeta Potential: The zeta potential will become more negative after successful functionalization with DDA due to the presence of the terminal carboxylic acid groups. A zeta potential close to zero indicates instability.[1]
Quantitative Data Summary
The following tables summarize typical changes in key parameters upon successful DDA functionalization and in the case of aggregation.
Table 1: UV-Vis Spectroscopy Data
| State of AuNPs | Surface Plasmon Resonance (SPR) Peak | Appearance of Spectrum |
| Stable Citrate-Capped AuNPs | ~520 nm | Sharp, symmetric peak |
| Stable DDA-Functionalized AuNPs | ~522-525 nm (slight red-shift) | Sharp, symmetric peak |
| Aggregated AuNPs | >530 nm (significant red-shift) | Broadened peak, may have a second peak at longer wavelengths |
Table 2: Dynamic Light Scattering (DLS) and Zeta Potential Data
| Parameter | Before Functionalization (Citrate-Capped) | After Successful DDA Functionalization | Indication of Aggregation |
| Hydrodynamic Diameter | Varies by synthesis (e.g., 15-20 nm) | Increase of 5-10 nm | Significant increase (>50 nm) or multiple peaks |
| Zeta Potential | -30 to -50 mV[2] | -40 to -60 mV[1] | Close to 0 mV[1] |
Experimental Protocol: DDA Functionalization of Citrate-Capped AuNPs
This protocol is a general guideline and may require optimization for your specific nanoparticles and experimental conditions.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 15-20 nm)
-
3,3'-Dithiodipropionic acid (DDA)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Deionized (DI) water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of DDA Solution:
-
Prepare a stock solution of DDA (e.g., 10 mM) in DI water.
-
Adjust the pH of the DDA solution to ~9 with 0.1 M NaOH. Prepare this solution fresh before use.
-
-
pH Adjustment of AuNP Solution:
-
Place a known volume of the AuNP solution in a clean glass vial with a stir bar.
-
While gently stirring, slowly add 0.1 M NaOH dropwise to adjust the pH of the AuNP solution to 8.5-9. Monitor the pH carefully.
-
-
Ligand Exchange Reaction:
-
While continuing to stir the pH-adjusted AuNP solution, add the DDA solution dropwise. A typical starting point is a 1000:1 molar ratio of DDA to surface gold atoms.
-
Allow the reaction to proceed at room temperature with gentle stirring for at least 12-24 hours to ensure complete ligand exchange.
-
-
Purification:
-
To remove excess DDA and displaced citrate (B86180) ions, centrifuge the functionalized AuNP solution. The centrifugation speed and time will depend on the size of your nanoparticles (e.g., 12,000 rpm for 30 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in DI water or a buffer of your choice. Sonication may be required to fully resuspend the pellet.
-
Repeat the centrifugation and resuspension steps at least two more times.
-
-
Characterization:
-
Characterize the purified DDA-functionalized AuNPs using UV-Vis spectroscopy, DLS, and zeta potential measurements to confirm successful functionalization and colloidal stability.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for DDA functionalization of AuNPs.
References
- 1. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Stable Gold Nanoparticles Synthesized Using Sonochemical and Reduction Methods for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Dithiodipropionic acid to prevent degradation
Welcome to the technical support center for 3,3'-Dithiodipropionic acid (DTDPA). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, troubleshoot experimental challenges, and offer answers to frequently asked questions to prevent degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid DTDPA?
A1: Solid DTDPA should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2][4][5] Recommended storage containers include glass, lined metal cans, or plastic pails.[1] Avoid using aluminum or galvanized containers.[1]
Q2: What is the recommended solvent for dissolving DTDPA?
A2: DTDPA is practically insoluble in water but is sparingly soluble in DMSO and slightly soluble in methanol. For applications requiring aqueous solutions, it is common to dissolve DTDPA in an organic solvent like DMSO first and then dilute it into the aqueous buffer.
Q3: What are the primary chemical incompatibilities of DTDPA?
A3: DTDPA is incompatible with strong bases, strong oxidizing agents, and chemicals that are readily decomposed by acids, such as cyanides, sulfides, and carbonates.[1][6] Contact with alkaline materials can liberate heat.[1][6] It can also react with mild steel and galvanized steel/zinc to produce hydrogen gas, which may form an explosive mixture with air.[6]
Q4: What is the primary degradation pathway for DTDPA under biological or reducing conditions?
A4: The primary degradation pathway under reducing conditions, including in many biological systems, involves the cleavage of the disulfide bond to yield two molecules of 3-mercaptopropionic acid (3-MPA).[7] This is a critical reaction in many of its applications, such as in the formation of self-assembled monolayers on gold surfaces or as a cleavable linker in drug delivery systems.
Troubleshooting Guides
Low Yield in EDC/NHS Coupling Reactions
Q: I am experiencing low yields when using DTDPA in a two-step EDC/NHS coupling reaction to conjugate it to a primary amine on my biomolecule. What could be the cause?
A: Low coupling efficiency with DTDPA in EDC/NHS reactions can stem from several factors. Here's a troubleshooting guide to help you identify and resolve the issue:
| Potential Cause | Explanation & Recommended Action |
| Suboptimal pH | The two steps of EDC/NHS chemistry have different optimal pH ranges. Activation (Step 1): The activation of the carboxyl groups of DTDPA with EDC is most efficient at a slightly acidic pH (4.5-6.0). Using a buffer like MES is recommended. Coupling (Step 2): The reaction of the NHS-activated DTDPA with the primary amine is most efficient at a physiological to slightly basic pH (7.0-8.5). Buffers like PBS are suitable. Ensure you are adjusting the pH accordingly between the two steps.[8] |
| Hydrolysis of Intermediates | Both the EDC reagent and the NHS-ester intermediate are susceptible to hydrolysis in aqueous solutions. To minimize this, prepare your EDC and NHS solutions immediately before use.[2] Once the NHS-activated DTDPA is formed, proceed to the coupling step with your amine-containing molecule as quickly as possible. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccator at -20°C. Always allow the vials to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis and inactivation.[2] |
| Inappropriate Buffer Choice | Avoid using buffers that contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as these will compete in the reaction.[8] |
| Precipitation of Reactants | DTDPA has limited aqueous solubility. If you observe precipitation upon addition to your reaction buffer, consider dissolving it in a minimal amount of a compatible organic solvent (like DMSO) before adding it to the reaction mixture. High concentrations of EDC can also sometimes cause precipitation of proteins.[2] |
Issues with Self-Assembled Monolayer (SAM) Formation on Gold Surfaces
Q: I am having trouble forming a stable and well-ordered self-assembled monolayer (SAM) of DTDPA on a gold surface. What are the critical factors to consider?
A: The quality of DTDPA SAMs on gold is highly dependent on the experimental procedure. Here are some key areas to troubleshoot:
| Potential Cause | Explanation & Recommended Action |
| Contaminated Gold Surface | The gold substrate must be exceptionally clean for proper SAM formation. Any organic or particulate contamination will lead to defects in the monolayer. It is recommended to clean the gold surface with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - use with extreme caution in a fume hood with appropriate personal protective equipment ) followed by thorough rinsing with deionized water and ethanol (B145695).[9] |
| Incorrect Solvent | High-purity ethanol is the most commonly used solvent for preparing the thiol solution for SAM formation.[9][10] |
| Suboptimal Thiol Concentration | A dilute solution of DTDPA is typically used. A common starting concentration is around 1 mM.[9] |
| Insufficient Assembly Time | While self-assembly begins rapidly, achieving a well-ordered monolayer takes time. An immersion time of 24-48 hours is generally recommended to allow for optimal packing of the molecules on the surface.[10] |
| Oxidation of the Thiol | To minimize oxidation of the thiol groups, it is advisable to reduce the headspace above the thiol solution in the reaction container and backfill with an inert gas like nitrogen.[10] |
| Inadequate Rinsing | After the assembly period, it is crucial to thoroughly rinse the surface with fresh solvent (e.g., ethanol) to remove any non-covalently bound molecules. Sonication in fresh solvent for a short period (1-3 minutes) can also help to remove physisorbed molecules.[10] |
Experimental Protocols
Protocol for EDC/NHS Coupling of DTDPA to a Protein
This protocol outlines a general two-step procedure for conjugating the carboxyl groups of DTDPA to primary amines on a protein.
Materials:
-
DTDPA
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Protein to be conjugated
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Solutions:
-
Dissolve the protein to be conjugated in the Activation Buffer.
-
Immediately before use, prepare solutions of DTDPA, EDC, and Sulfo-NHS in the Activation Buffer.
-
-
Activation of DTDPA:
-
Add a molar excess of EDC and Sulfo-NHS to the DTDPA solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the amount of DTDPA.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Protein Coupling:
-
Add the activated DTDPA solution to the protein solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 20-50 mM to stop the reaction and cap any unreacted NHS-esters.
-
Incubate for 15 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by running the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Visualizations
Caption: Reductive degradation pathway of 3,3'-Dithiodipropionic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Analysis of self-assembled monolayers on gold surfaces using direct analysis in real time mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. issstindian.org [issstindian.org]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. researchgate.net [researchgate.net]
How to control the thickness of Dithiodipropionic acid layers on substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the thickness of Dithiodipropionic acid (DDA) layers on various substrates. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered when controlling the thickness of DDA layers.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or Patchy Layer Formation | 1. Contaminated Substrate: Organic residues or particulates on the substrate surface can hinder uniform layer formation. 2. Impure DDA Solution: Contaminants in the DDA solution can interfere with the self-assembly process. 3. Insufficient Immersion Time: The self-assembly process may not have reached equilibrium, resulting in incomplete coverage. | 1. Thorough Substrate Cleaning: Employ a rigorous cleaning protocol for the substrate. Common methods include sonication in solvents like ethanol (B145695) and isopropanol, followed by plasma or UV-ozone cleaning. For gold substrates, piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be effective, but must be handled with extreme caution. 2. Use High-Purity Reagents and Solvents: Ensure that the DDA and the solvent (commonly ethanol) are of high purity. Filter the DDA solution before use if necessary. 3. Optimize Immersion Time: Increase the immersion time to allow for the formation of a well-ordered and complete monolayer. For Self-Assembled Monolayers (SAMs), this can range from a few hours to over 24 hours.[1] |
| Layer Thickness is Too Thin | 1. Low DDA Concentration: The concentration of the DDA solution may be too low to achieve the desired surface coverage and thickness. 2. Short Immersion Time: Similar to patchy formation, insufficient time will lead to a thinner, less dense layer. 3. Incorrect pH: For carboxylic acid-terminated thiols like DDA, the pH of the solution can influence the protonation state of the carboxyl groups, affecting packing density. | 1. Increase DDA Concentration: Prepare a DDA solution with a higher concentration. A typical starting concentration for SAM formation is in the millimolar (mM) range. 2. Increase Immersion Time: Allow the substrate to remain in the DDA solution for a longer period. 3. Adjust Solution pH: For DDA, which has two carboxylic acid groups, adjusting the pH to be acidic (e.g., by adding a small amount of HCl) can promote a more ordered and dense monolayer formation. |
| Layer Thickness is Too Thick | 1. Physisorption of Multilayers: At high concentrations or with impurities, multiple layers of DDA may physically adsorb onto the surface instead of forming a single chemisorbed monolayer. 2. Contamination in Solution: Impurities can lead to the formation of thicker, disordered layers. 3. For Layer-by-Layer (LbL): Too many deposition cycles were performed. | 1. Thorough Rinsing: After immersion, rinse the substrate thoroughly with the same pure solvent used for the DDA solution to remove any non-chemisorbed molecules. A brief sonication step in the pure solvent can also be effective. 2. Use Fresh, High-Purity Solutions: Prepare fresh DDA solutions for each experiment to avoid issues with degradation or contamination. 3. Reduce Number of LbL Cycles: The thickness of LbL films is directly proportional to the number of bilayers deposited.[2] Reduce the number of cycles to achieve the desired thickness. |
| Poor Adhesion or Delamination of the Layer | 1. Inadequate Substrate Preparation: A poorly prepared substrate surface (e.g., with an oxide layer on a non-gold substrate) can lead to weak bonding. 2. Unstable Disulfide Bonds: The disulfide bond in DDA can be susceptible to cleavage under certain chemical or electrochemical conditions. 3. Incompatible Substrate: DDA forms the most stable layers on noble metal surfaces like gold, silver, and copper due to the strong thiol-metal bond. | 1. Optimize Substrate Cleaning and Pre-treatment: Ensure the substrate is scrupulously clean and, for gold, that a fresh, clean surface is available for SAM formation. 2. Control Environmental Conditions: Avoid harsh chemical environments or extreme electrochemical potentials that could cleave the disulfide bond. 3. Substrate Selection: Use substrates known to form strong bonds with thiols, such as gold. If using other substrates, a thin adhesion layer (e.g., titanium or chromium for gold on silicon) is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to control the thickness of this compound (DDA) layers?
A1: The two primary methods for controlling DDA layer thickness are:
-
Self-Assembled Monolayers (SAMs): This technique typically forms a monolayer of DDA on a substrate, most commonly gold. The thickness is primarily controlled by the length of the DDA molecule itself and the packing density, which can be influenced by factors such as the concentration of the DDA solution, the immersion time, the solvent used, and the temperature.
-
Layer-by-Layer (LbL) Assembly: This method allows for the creation of multilayered films with controlled thickness. By alternately exposing the substrate to solutions of positively and negatively charged species (DDA can be used as the negative component), the thickness can be built up incrementally. The final thickness is determined by the number of deposition cycles.[2]
Q2: How does the concentration of the DDA solution affect the thickness of a Self-Assembled Monolayer?
A2: The concentration of the DDA solution is a critical parameter in the formation of a SAM. While a complete monolayer will have a thickness determined by the molecular length of DDA, the kinetics of reaching that full coverage are concentration-dependent. Generally, higher concentrations lead to a faster initial rate of monolayer formation. However, excessively high concentrations can lead to the physisorption of multiple layers, resulting in a thicker, less-ordered film.
Q3: What is the role of immersion time in controlling the thickness of a DDA SAM?
A3: Immersion time is another key factor in the formation of a high-quality DDA SAM. The self-assembly process occurs in stages, starting with the initial rapid adsorption of molecules to the surface, followed by a slower reorganization phase where the molecules arrange into a more ordered and densely packed structure. Longer immersion times, typically in the range of 12-24 hours, are often required to achieve a stable and well-ordered monolayer.[1]
Q4: How can I measure the thickness of my DDA layer?
A4: Several surface-sensitive techniques can be used to measure the thickness of thin DDA layers:
-
Ellipsometry: This is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness of thin films in the nanometer range.
-
Atomic Force Microscopy (AFM): AFM can be used to measure the height of a "scratch" made in the DDA layer, thereby providing a direct measurement of its thickness.[3] It can also provide information about the surface morphology and roughness.
-
X-ray Photoelectron Spectroscopy (XPS): While not a direct measure of thickness, XPS can be used to determine the elemental composition and chemical state of the surface, confirming the presence and integrity of the DDA layer.
-
Quartz Crystal Microbalance (QCM): QCM can measure the mass of the adsorbed DDA layer, which can be correlated to its thickness if the density of the film is known.
Q5: Does the pH of the DDA solution matter?
A5: Yes, the pH of the DDA solution is an important consideration, particularly because DDA is a dicarboxylic acid. The protonation state of the carboxylic acid groups can influence the intermolecular interactions (e.g., hydrogen bonding) and the electrostatic interactions between the molecules and the substrate. For SAM formation on gold, an acidic pH is often used to suppress the deprotonation of the carboxylic acid groups, which can lead to a more ordered and densely packed monolayer.
Quantitative Data
The following tables summarize the expected influence of key experimental parameters on the thickness of DDA layers. Please note that exact values can vary depending on specific experimental conditions such as substrate type, cleanliness, and temperature.
Table 1: Self-Assembled Monolayer (SAM) of DDA on Gold
| Parameter | Condition | Expected Thickness | Notes |
| DDA Concentration | 0.1 mM - 10 mM in Ethanol | ~1 - 2 nm | Higher concentrations generally lead to faster formation of a complete monolayer. Very high concentrations may result in thicker, physisorbed layers. |
| Immersion Time | 1 - 24 hours | ~1 - 2 nm | Longer immersion times (typically >12 hours) promote the formation of a more ordered and stable monolayer. Thickness will plateau once a full monolayer is formed. |
| Solution pH | Acidic (e.g., pH 2-4) | ~1.5 - 2 nm | Acidic conditions can lead to a more densely packed and ordered monolayer due to controlled hydrogen bonding between the carboxylic acid groups. |
| Solution pH | Neutral to Basic | ~1 - 1.5 nm | At higher pH, deprotonation of the carboxylic acid groups can lead to electrostatic repulsion, potentially resulting in a less densely packed layer. |
Table 2: Layer-by-Layer (LbL) Assembly using DDA
| Parameter | Condition | Expected Thickness per Bilayer | Notes |
| Number of Bilayers | 1 - 50 | ~1 - 5 nm | The total thickness of the film is directly proportional to the number of bilayers deposited. The thickness per bilayer depends on the polycation used and the deposition conditions. |
| Ionic Strength of Solutions | 0.1 M - 1.0 M NaCl | Can increase | Increasing the ionic strength of the polyelectrolyte solutions can lead to thicker adsorbed layers due to the screening of electrostatic repulsion, allowing the polymer chains to adopt a more coiled conformation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Assembled Monolayer (SAM) on a Gold Substrate
-
Substrate Preparation:
-
Clean the gold substrate by sonicating for 10 minutes each in acetone, isopropanol, and deionized water.
-
Dry the substrate with a stream of dry nitrogen gas.
-
For optimal results, treat the substrate with UV-ozone or an oxygen plasma for 5-10 minutes immediately before immersion in the DDA solution.
-
-
DDA Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
To adjust the pH, a few drops of concentrated HCl can be added to the ethanol before dissolving the DDA.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the DDA solution in a clean glass container.
-
To minimize oxidation, it is recommended to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the DDA solution.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate with a gentle stream of dry nitrogen gas.
-
Protocol 2: Layer-by-Layer (LbL) Assembly of DDA with a Polycation (e.g., Poly(allylamine hydrochloride), PAH)
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) as described in Protocol 1.
-
To create an initial negative charge, the substrate can be treated with an oxygen plasma or immersed in a solution like sodium dodecyl sulfate (B86663) (SDS).
-
-
Solution Preparation:
-
Prepare a 1 mg/mL solution of PAH in a buffer solution (e.g., PBS at pH 7.4).
-
Prepare a 1 mg/mL solution of DDA in the same buffer solution. Adjust the pH if necessary to ensure the carboxylic acid groups are deprotonated (negatively charged).
-
-
Deposition Cycle:
-
Immerse the prepared substrate in the PAH solution for 15 minutes.
-
Rinse the substrate by immersing it in three separate beakers of deionized water for 1 minute each.
-
Immerse the substrate in the DDA solution for 15 minutes.
-
Rinse the substrate again with deionized water as in the previous step.
-
This completes one bilayer deposition.
-
-
Multilayer Formation:
-
Repeat the deposition cycle until the desired number of bilayers, and thus the desired thickness, is achieved.
-
-
Final Rinsing and Drying:
-
After the final deposition step, rinse the substrate thoroughly with deionized water and dry with a stream of dry nitrogen gas.
-
Visualizations
References
- 1. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Modeling of LbL multilayers with controlled thickness, roughness, and specific surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Dithiodipropionic Acid
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of Dithiodipropionic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during the transition from laboratory to pilot or production scale.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of this compound.
Problem: Decreased Yield at Larger Scale
A drop in yield is a frequent challenge during scale-up. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Inefficient Heat Transfer: In larger reactors, the surface-area-to-volume ratio decreases, making it difficult to dissipate heat from exothermic reactions. This can lead to localized overheating and decomposition of reactants or products. | - Implement a more efficient cooling system for the reactor.- Consider a semi-batch or continuous-flow process to better control the reaction temperature.- Perform a reaction calorimetry study to understand the heat flow of the reaction and design an appropriate heat management strategy. |
| Poor Mixing and Mass Transfer: Inadequate agitation in large vessels can result in concentration and temperature gradients, leading to non-uniform reaction conditions and the formation of byproducts. | - Optimize the impeller design and agitation speed to ensure proper mixing.- Utilize Computational Fluid Dynamics (CFD) modeling to simulate mixing in the reactor and identify potential dead zones.- For multiphasic reactions, ensure efficient mass transfer between phases by using appropriate agitation and sparging techniques. |
| Extended Reaction Time: Longer reaction and work-up times at a larger scale can lead to the degradation of sensitive intermediates or the final product. | - Optimize reaction conditions to minimize reaction time.- Streamline the work-up and purification procedures to reduce the overall processing time. |
| Impurity Effects: The impact of impurities in starting materials and solvents is often magnified at a larger scale. | - Use higher purity starting materials and solvents for the scaled-up synthesis.- Perform a thorough analysis of all raw materials to identify and quantify any potential impurities that could interfere with the reaction. |
Problem: Increased Byproduct Formation
The appearance of new or increased levels of impurities is a common issue when scaling up.
| Potential Cause | Recommended Solution |
| Over-oxidation: In disulfide bond formation, over-oxidation to species like thiolsulfinates or thiolsulfonates can occur, especially with potent oxidizing agents or at elevated temperatures.[1] | - Use a milder oxidizing agent or a stoichiometric amount of the oxidant.- Carefully control the reaction temperature and monitor the reaction progress closely to avoid over-oxidation.- Quench the reaction promptly upon completion. |
| Side Reactions due to Localized "Hot Spots": Poor heat dissipation can create localized areas of high temperature, promoting unwanted side reactions. | - Improve reactor mixing and cooling efficiency (see "Decreased Yield at Larger Scale").- Consider adding the limiting reagent portion-wise to better control the reaction exotherm. |
| Thiol-Disulfide Exchange: In the synthesis of unsymmetrical disulfides, or if unreacted thiol is present, scrambling can occur, leading to a mixture of disulfide products. | - For symmetrical disulfides like this compound, ensure complete oxidation of the starting thiol.- If synthesizing an unsymmetrical derivative, consider strategies like using a pre-formed activated thiol intermediate. |
Problem: Difficulties in Product Isolation and Purification
What works well in the lab may not be practical or efficient at a larger scale.
| Potential Cause | Recommended Solution |
| Phase Separation and Extraction Issues: Liquid-liquid extractions that are straightforward on a small scale can be problematic in large vessels, leading to emulsion formation and poor separation. | - Optimize the solvent system for extraction to improve phase separation.- Consider alternative work-up procedures such as crystallization or precipitation to isolate the product.- For persistent emulsions, the addition of a small amount of brine or a change in pH may be effective. |
| Filtration and Drying Challenges: Filtering and drying large quantities of solid product can be time-consuming and lead to product loss or degradation. | - Select appropriate filtration equipment for the scale of operation (e.g., filter press, centrifuge).- Optimize the drying process by selecting the appropriate temperature and vacuum to minimize drying time and prevent product decomposition. |
| Residual Odor: A strong, unpleasant odor in the final product is often due to residual thiol starting material.[2] | - Ensure complete oxidation of the thiol during the reaction.- Wash the crude product with a dilute basic solution to remove any remaining acidic thiol.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concern is the potential for a runaway reaction due to the exothermic nature of the oxidation step. Inadequate heat removal in a large reactor can lead to a rapid increase in temperature and pressure, posing a significant safety hazard.[3] It is crucial to have a thorough understanding of the reaction's thermal profile and to have adequate cooling capacity and emergency procedures in place. Additionally, the handling of large quantities of reagents and solvents requires appropriate personal protective equipment and engineering controls.
Q2: How can I monitor the progress of the reaction at a large scale?
A2: Process Analytical Technology (PAT) can be invaluable for real-time monitoring of large-scale reactions.[4] Techniques such as in-line Near-Infrared (NIR) or Raman spectroscopy can be used to track the concentration of reactants and products, providing real-time data on reaction progress and helping to identify the optimal endpoint.[1] This allows for better process control and can help prevent over-oxidation and byproduct formation.
Q3: What are the key parameters to consider when choosing a reactor for the scale-up synthesis?
A3: The choice of reactor depends on several factors, including the reaction scale, the heat of reaction, and the need for mixing. For exothermic reactions, a reactor with a high heat transfer coefficient is essential.[5] Stirred tank reactors are common, but for highly exothermic reactions, a semi-batch or continuous flow reactor might be more suitable to ensure better temperature control.[6] The reactor material should also be compatible with the reagents and solvents used.
Q4: How does the choice of oxidizing agent impact the scale-up process?
A4: The choice of oxidizing agent is critical. While powerful oxidants may work well on a small scale, they can be difficult to control on a larger scale and may lead to over-oxidation and safety issues. Milder and more selective oxidizing agents are often preferred for industrial-scale synthesis.[1] The cost and environmental impact of the oxidant and its byproducts also become more significant at a larger scale.
Experimental Protocols
While a specific, detailed pilot-scale protocol for this compound is not publicly available, the following represents a generalized laboratory-scale procedure that can be adapted for scale-up, keeping in mind the challenges outlined above.
Lab-Scale Synthesis of this compound
This protocol describes the oxidation of 3-mercaptopropionic acid to this compound using hydrogen peroxide as the oxidant.
Materials:
-
3-Mercaptopropionic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Water
-
Ethyl acetate (B1210297)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-mercaptopropionic acid (1.0 equivalent) in water.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (approximately 0.5 to 0.6 equivalents) dropwise to the stirred solution, maintaining the internal temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to confirm the disappearance of the starting thiol.
-
Once the reaction is complete, extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Note: This is a generalized procedure. The optimal solvent, temperature, and reaction time will need to be determined experimentally. For scale-up, careful consideration of heat management during the addition of hydrogen peroxide is crucial.
Visualizations
Logical Workflow for Troubleshooting Yield Loss
The following diagram illustrates a logical workflow for diagnosing and addressing a decrease in yield during the scale-up of this compound synthesis.
Caption: Troubleshooting workflow for addressing yield loss in scale-up.
Experimental Workflow for this compound Synthesis
This diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. JPH05213860A - Method for producing 3,3'-thiodipropionic acid - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Reactors - processdesign [design.cbe.cornell.edu]
- 6. Application of reactor engineering concepts in continuous flow chemistry: a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00004G [pubs.rsc.org]
Improving the efficiency of Dithiodipropionic acid crosslinking reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the efficiency of dithiodipropionic acid (DTDPA) crosslinking reactions.
Troubleshooting Guide
This section addresses common problems encountered during DTDPA crosslinking experiments, which typically involve a two-step process: (1) activation of DTDPA's carboxyl groups using EDC and NHS (or Sulfo-NHS), and (2) reaction of the activated DTDPA-NHS ester with primary amines on the target molecule(s).
| Problem | Question | Possible Cause & Solution |
| Low or No Crosslinking Yield | Q1: I'm seeing very little or no formation of my crosslinked product. What's going wrong? | A1: Low efficiency is often traced back to issues with reagents, reaction conditions, or buffers. Solutions to Consider: 1. Reagent Quality: EDC and NHS esters are moisture-sensitive.[1][2] Ensure they have been stored properly in a desiccated environment and allow them to equilibrate to room temperature before opening to prevent condensation.[1] Using a freshly opened vial or a new batch of reagents is highly recommended. 2. Suboptimal pH: The two main reactions have different optimal pH ranges. The activation of DTDPA with EDC/NHS is most efficient at pH 4.5-6.0 (using a non-amine, non-carboxylate buffer like MES). The subsequent reaction of the DTDPA-NHS ester with the amine-containing protein is most efficient at pH 7.2-8.5 (using a buffer like PBS or borate (B1201080) buffer).[3][4] Ensure you are using the correct pH for each step. 3. Competing Reactions (Hydrolysis): The activated DTDPA-NHS ester is susceptible to hydrolysis, which inactivates it. This hydrolysis reaction becomes significantly faster as the pH increases (see Table 1).[3][5] If the reaction with the amine is too slow or the protein concentration is too low, hydrolysis will dominate.[3] Consider increasing the concentration of your reactants. 4. Buffer Interference: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with your target molecules, quenching the reaction.[3][6] Always use non-reactive buffers like MES, HEPES, or PBS. Use Tris or Glycine (B1666218) only at the final stage to intentionally quench the reaction.[3] |
| Protein Precipitation/ Aggregation | Q2: My protein is precipitating out of solution during the reaction. How can I prevent this? | A2: Precipitation can occur if the crosslinking reaction adversely affects protein solubility. Solutions to Consider: 1. Over-Crosslinking: Using too much crosslinker can alter the protein's net charge and pI, leading to a decrease in solubility.[6] Reduce the molar excess of the DTDPA/EDC/NHS reagents (see Table 2 for starting recommendations). 2. Solvent Concentration: If the DTDPA-NHS ester was dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%), as high concentrations can denature proteins. 3. Protein Concentration: Very high protein concentrations can sometimes promote the formation of large, insoluble intermolecular aggregates. Try reducing the protein concentration or optimizing the molar ratio of crosslinker to protein. |
| Non-Specific Results | Q3: I'm observing non-specific crosslinking or unexpected modifications. Why is this happening? | A3: While the primary target is primary amines, side reactions can occur under certain conditions. Solutions to Consider: 1. Side Reactions with Other Residues: At pH values above 8.5, NHS-esters can begin to react with other nucleophilic residues like tyrosine and serine, although this is less common. Sticking to the recommended pH range of 7.2-8.5 for the amine reaction step is critical. 2. EDC-Mediated Side Products: In the absence of NHS, or if the NHS concentration is too low, the highly reactive O-acylisourea intermediate formed by EDC can participate in side reactions. Using an adequate molar excess of NHS over EDC helps to efficiently convert this intermediate to the more stable NHS-ester, minimizing side products.[1] |
| Difficulty Cleaving the Crosslink | Q4: I'm unable to cleave the crosslink using a reducing agent. What is the issue? | A4: DTDPA contains a disulfide bond, which should be readily cleaved by standard reducing agents. Solutions to Consider: 1. Incomplete Reduction: Ensure you are using a sufficient concentration and incubation time for your reducing agent (e.g., DTT or TCEP). DTT is typically used at concentrations of 10-50 mM. TCEP is often more stable and effective. 2. Accessibility of the Disulfide Bond: In some large protein complexes, the disulfide bond within the DTDPA linker may be sterically hindered and not fully accessible to the reducing agent. Consider a partial denaturation step (if compatible with your downstream analysis) to expose the linker before reduction. |
Frequently Asked Questions (FAQs)
Q5: What is the purpose of using both EDC and NHS to activate DTDPA? A5: This is a two-step activation process that improves efficiency and stability. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) first reacts with the carboxyl groups on DTDPA to form a highly reactive but unstable O-acylisourea intermediate.[1] This intermediate is prone to rapid hydrolysis in an aqueous environment. N-hydroxysuccinimide (NHS) or its water-soluble version, Sulfo-NHS, is added to react with this intermediate, converting it into a more stable, amine-reactive NHS ester.[1] This DTDPA-NHS ester has a longer half-life, allowing for more controlled and efficient reaction with the primary amines on your target molecule(s).[1]
Q6: Should I use NHS or Sulfo-NHS? A6: The choice depends on the solubility of your molecules and the location of the reaction. NHS is less soluble in water and can permeate cell membranes, making it suitable for intracellular crosslinking. Sulfo-NHS has an added sulfonate group, which makes it water-soluble and membrane-impermeable, restricting its reactivity to the cell surface or to molecules in aqueous solution.[3]
Q7: What is the optimal molar ratio of DTDPA to EDC to NHS? A7: The optimal ratio can vary, but a common starting point is a molar excess of EDC and NHS relative to the carboxyl groups on DTDPA. A frequently recommended ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the concentration of carboxyl groups you wish to activate. See Table 2 for more specific recommendations.
Q8: How do I stop (quench) the crosslinking reaction? A8: The reaction can be stopped by adding a small molecule that contains a primary amine. Buffers like Tris or solutions of glycine or hydroxylamine (B1172632) are commonly used for this purpose.[2][3] They react with any remaining active DTDPA-NHS esters, preventing further crosslinking of your target molecules.
Q9: How can I confirm that my crosslinking reaction was successful? A9: The method of confirmation depends on your specific experiment. A common method is SDS-PAGE analysis, where successfully crosslinked protein complexes will appear as new bands with higher molecular weights compared to the non-crosslinked monomers.[7] For more detailed analysis, techniques like mass spectrometry can be used to identify the specific crosslinked peptides.[7]
Data Presentation
Table 1: Effect of pH on Activated DTDPA-NHS Ester Stability
The efficiency of the crosslinking reaction is a competition between the desired amidation (reaction with amines) and the undesirable hydrolysis of the activated NHS ester. The following data, based on studies of NHS esters, illustrates how pH affects the half-life of both reactions.[5][8][9]
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) | Implication |
| 7.0 | Slower | ~240 - 300[3] | Low amine reactivity and high NHS-ester stability. Low overall efficiency. |
| 8.0 | ~80[8][9] | ~210[5][8][9] | Good balance. Amidation is significantly faster than hydrolysis. |
| 8.5 | ~20[8][9] | ~180[5][8][9] | Often optimal. Amidation rate is much higher than the hydrolysis rate. |
| 9.0 | ~10[8][9] | ~125[5][8][9] | Very fast amidation, but hydrolysis is also significantly faster, potentially reducing yield if the reaction is not rapid. |
Note: Half-life values are approximate and can vary based on the specific molecule, buffer composition, and temperature.
Table 2: Recommended Molar Ratios for DTDPA Activation
The molar excess of EDC and NHS/Sulfo-NHS needed depends on the concentration of the molecule containing the carboxyl group (in this case, DTDPA and the protein to be activated).
| Reactant Concentration | Recommended EDC Molar Excess (EDC:Carboxyl) | Recommended NHS/Sulfo-NHS Molar Excess (NHS:Carboxyl) | Rationale |
| High (>5 mg/mL Protein) | 2 - 4 fold[10] | 5 - 10 fold | At high reactant concentrations, the reaction is more efficient, requiring less excess of the activating agents. |
| Low (<5 mg/mL Protein) | 10 - 20 fold[10] | 20 - 50 fold | At lower concentrations, a higher molar excess is needed to drive the reaction forward and outcompete the competing hydrolysis reaction.[3] |
| General Starting Point | 10 fold[4] | 25 fold | A widely used starting point for optimization.[11] |
Experimental Protocols
Protocol 1: Two-Step Crosslinking of Two Proteins (Protein A and Protein B) using DTDPA
This protocol describes activating the carboxyl groups on a protein (Protein A) with DTDPA, followed by conjugation to an amine-containing protein (Protein B).
Materials:
-
Protein A (with available carboxyl groups)
-
Protein B (with available primary amines)
-
DTDPA (3,3'-Dithiodipropionic acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Desalting columns
Procedure:
Step 1: Activation of Protein A with DTDPA
-
Prepare a 1 mg/mL solution of Protein A in Activation Buffer.
-
Add DTDPA to the Protein A solution at a 10- to 50-fold molar excess.
-
Immediately add EDC to a final concentration of 4 mM and Sulfo-NHS to a final concentration of 10 mM.[2] (Refer to Table 2 for optimization).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
Remove excess DTDPA, EDC, and Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer. Collect the fractions containing the activated Protein A.
Step 2: Conjugation of Activated Protein A to Protein B
-
Immediately add Protein B to the purified, activated Protein A solution. A 1:1 molar ratio of Protein A to Protein B is a good starting point.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Quench the reaction by adding Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
The final crosslinked conjugate can be purified from excess reagents and non-conjugated protein using size-exclusion chromatography or other appropriate methods.
Step 3: Cleavage of the Disulfide Bond (Optional)
-
To cleave the crosslink, incubate the purified conjugate in a buffer containing 20-50 mM DTT for 30-60 minutes at 37°C.
Visualizations
Caption: General workflow for a two-step DTDPA crosslinking experiment.
Caption: Troubleshooting decision tree for low crosslinking yield.
Caption: Chemical activation and conjugation pathway for DTDPA.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
Technical Support Center: Bioconjugation with Dithiodipropionic Acid Crosslinkers
Welcome to the technical support center for bioconjugation using dithiodipropionic acid-based crosslinkers, such as 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP). This guide provides troubleshooting advice and answers to frequently asked questions to help you mitigate side reactions and optimize your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is DTSSP and how does it work?
DTSSP is a water-soluble, homobifunctional crosslinker that contains an N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of a spacer arm that includes a disulfide bond.[1] The sulfo-NHS esters react with primary amines (e.g., on the side chain of lysine (B10760008) residues or the N-terminus of a protein) at a pH of 7-9 to form stable amide bonds.[1] The disulfide bond in the spacer arm can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the separation of crosslinked products.[1]
Q2: What are the most common side reactions when using DTSSP?
The most common side reactions include:
-
Hydrolysis: The sulfo-NHS ester can react with water and become non-reactive. This is a major competing reaction.[2][3]
-
Reaction with non-target amino acids: While primarily targeting lysines, NHS esters have been reported to react with serine, threonine, and tyrosine residues, especially under certain pH conditions.[4][5]
-
Protein aggregation: The crosslinking process can alter a protein's surface properties, leading to aggregation and precipitation.[6][7] This can be caused by the hydrophobicity of the crosslinker or excessive modification.[6]
-
Disulfide bond scrambling: The disulfide bond in the DTSSP linker can undergo exchange reactions with free cysteine residues on the biomolecule, leading to false-positive crosslinks.[8]
Q3: How does pH affect my crosslinking reaction?
The pH of the reaction buffer is critical. NHS-ester crosslinking is most efficient at a pH range of 7.2 to 8.5.[3][9] At higher pH levels, the rate of hydrolysis of the sulfo-NHS ester increases significantly, which can lower your conjugation efficiency.[3][9] While the reaction can proceed at a lower pH, the efficiency may be reduced as fewer primary amines are deprotonated and available for reaction.[5][10]
Q4: What buffers should I use for my conjugation reaction?
It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers.[2][3] Buffers containing primary amines, like Tris or glycine, will compete with your target protein for reaction with the crosslinker and should be avoided.[2][6]
Troubleshooting Guide
Problem 1: Low Conjugation Efficiency or No Reaction
| Possible Cause | Recommended Solution |
| Hydrolysis of DTSSP | Prepare the DTSSP solution immediately before use. Avoid storing it in solution.[2] Ensure the DTSSP vial is equilibrated to room temperature before opening to prevent moisture condensation.[2] |
| Incorrect Buffer | Ensure you are using an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.[2][3] |
| Suboptimal Molar Ratio | Optimize the molar excess of DTSSP to your protein. Start with a 20-fold molar excess and titrate to find the optimal ratio for your specific application.[6] |
| Inactive Protein | Verify the concentration and purity of your protein. Ensure there are accessible primary amines for conjugation. |
Problem 2: Protein Aggregation and Precipitation
| Possible Cause | Recommended Solution |
| Excessive Crosslinking | Reduce the molar excess of DTSSP to protein.[6][7] High levels of modification can alter the protein's surface charge and hydrophobicity, leading to aggregation.[7] |
| Protein Instability | Maintain a low protein concentration if possible (e.g., < 1 mg/mL may require a higher molar excess of crosslinker, up to 40x to 80x).[6] Consider adding stabilizing agents or changing the salt concentration of the buffer.[11] |
| Incorrect Reaction Conditions | Optimize the reaction time and temperature. Running the reaction at 4°C for a longer duration (e.g., 2-4 hours) instead of at room temperature may help reduce aggregation.[6] |
Quantitative Data Summary
Table 1: Half-life of NHS-Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[3][9] |
| 8.6 | 4°C | 10 minutes[3][9] |
Experimental Protocols
Protocol 1: General Protein Crosslinking with DTSSP
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).
-
Protein Solution: Dissolve your protein in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
DTSSP Solution: Immediately before use, dissolve DTSSP in the reaction buffer to a concentration of 10-25 mM.
-
Reaction: Add the DTSSP solution to the protein solution to achieve the desired molar excess.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[6]
-
Quenching: Stop the reaction by adding a quenching solution, such as Tris or glycine, to a final concentration of 20-50 mM.[2] Incubate for 15 minutes.
-
Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis.[6]
Protocol 2: Cleavage of Disulfide Bond
-
Reducing Agent: Prepare a solution of DTT or TCEP at a concentration of 20-50 mM in an appropriate buffer.
-
Cleavage Reaction: Add the reducing agent to your crosslinked sample.
-
Incubation: Incubate at 37°C for 30 minutes.[2]
-
Analysis: The cleaved products can now be analyzed, for example, by SDS-PAGE.
Visual Guides
References
- 1. DTSSP (3,3′-dithiobis(sulfosuccinimidyl propionate)) | 81069-02-5 [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
Characterization of Dithiodipropionic Acid SAMs: A Comparative Guide with XPS and AFM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dithiodipropionic acid (DTDPA) self-assembled monolayers (SAMs) and other commonly used carboxylic acid-terminated SAMs, focusing on their characterization by X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM). The objective is to offer a comprehensive resource for selecting and evaluating SAMs for various applications, including biosensing, drug delivery, and surface functionalization.
Introduction to Carboxylic Acid-Terminated SAMs
Self-assembled monolayers (SAMs) provide a powerful platform for modifying surface properties at the nanoscale. Carboxylic acid-terminated SAMs are of particular interest due to their ability to present a negatively charged surface at appropriate pH values, enabling the immobilization of biomolecules, the study of electrostatic interactions, and the fabrication of biosensors. This compound (DTDPA) is a disulfide-containing molecule that can form robust SAMs on gold surfaces. This guide compares the characteristics of DTDPA SAMs with two other widely used thiol-based alternatives: 3-mercaptopropionic acid (3-MPA) and 11-mercaptoundecanoic acid (11-MUA).
Comparative Analysis of SAMs using XPS and AFM
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. AFM is used to visualize the surface topography and determine parameters such as surface roughness. The data presented below is a summary of findings from various studies.
X-ray Photoelectron Spectroscopy (XPS) Data
XPS analysis of these SAMs typically focuses on the C 1s, O 1s, and S 2p core levels to confirm the presence and chemical state of the constituent elements.
Table 1: Comparison of XPS Binding Energies (in eV) for Carboxylic Acid-Terminated SAMs on Gold.
| Molecule | C 1s (C-C, C-H) | C 1s (C-O) | C 1s (O=C-O) | O 1s | S 2p (S-Au) |
| This compound (DTDPA) | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| 3-Mercaptopropionic acid (3-MPA) | ~284.8 eV[1] | ~286.5 eV | ~288.9 eV | ~532.5 eV | ~162.0 eV[1] |
| 11-Mercaptoundecanoic acid (11-MUA) | ~285.0 eV | ~286.5 eV | ~289.0 eV | ~532.7 eV | ~162.1 eV |
Table 2: Comparison of Elemental Composition (%) from XPS for Carboxylic Acid-Terminated SAMs on Gold.
| Molecule | Carbon (C) | Oxygen (O) | Sulfur (S) | Gold (Au) |
| This compound (DTDPA) | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| 3-Mercaptopropionic acid (3-MPA) | 14.5 ± 2.1[1] | 7.9 ± 0.8[1] | 3.8 ± 0.5[1] | 73.8 ± 1.1[1] |
| 11-Mercaptoundecanoic acid (11-MUA) | Data varies with packing density | Data varies with packing density | Data varies with packing density | Data varies with packing density |
Note: Elemental composition can vary significantly depending on the packing density and cleanliness of the SAM.
Atomic Force Microscopy (AFM) Data
AFM provides topographical information about the SAMs, including their surface roughness, which is an indicator of the ordering and defect density of the monolayer.
Table 3: Comparison of AFM Surface Roughness for Carboxylic Acid-Terminated SAMs on Gold.
| Molecule | Surface Roughness (RMS) |
| This compound (DTDPA) | Data not available in searched literature |
| 3-Mercaptopropionic acid (3-MPA) | ~0.3 - 0.5 nm |
| 11-Mercaptoundecanoic acid (11-MUA) | ~0.2 - 0.4 nm[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible SAM formation and characterization.
Preparation of Carboxylic Acid-Terminated SAMs on Gold
-
Substrate Preparation:
-
Use gold-coated substrates (e.g., silicon wafers or glass slides with a chromium or titanium adhesion layer followed by a gold layer).
-
Clean the substrates immediately before use. A common method is to rinse with ethanol (B145695) and deionized water, followed by drying under a stream of nitrogen. For more rigorous cleaning, piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution, followed by extensive rinsing with deionized water and drying.
-
-
SAM Formation:
-
Prepare a dilute solution (typically 1-10 mM) of the desired thiol or disulfide (DTDPA, 3-MPA, or 11-MUA) in a suitable solvent, usually ethanol.
-
Immerse the cleaned gold substrate into the solution. The immersion time can vary from a few minutes to 24 hours to ensure a well-ordered monolayer.
-
After immersion, rinse the substrate thoroughly with the same solvent to remove non-chemisorbed molecules.
-
Dry the substrate under a stream of dry nitrogen.
-
X-ray Photoelectron Spectroscopy (XPS) Characterization
-
Instrumentation: A high-resolution XPS system with a monochromatic Al Kα or Mg Kα X-ray source is typically used.
-
Analysis Conditions:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Obtain high-resolution spectra for the C 1s, O 1s, S 2p, and Au 4f regions.
-
The takeoff angle (the angle between the surface normal and the electron analyzer) is typically set to 0° or 45° for standard measurements.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV or the adventitious C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to deconvolute different chemical states. For example, the C 1s peak can be fitted with components for C-C/C-H, C-O, and O=C-O.
-
Calculate elemental compositions from the integrated peak areas, correcting for the relative sensitivity factors of each element.
-
Atomic Force Microscopy (AFM) Characterization
-
Instrumentation: An AFM operating in tapping mode or contact mode is used to image the surface topography.
-
Imaging Conditions:
-
Use a sharp silicon or silicon nitride tip.
-
Scan a representative area of the SAM surface (e.g., 1x1 µm² or 5x5 µm²).
-
Optimize imaging parameters such as scan rate, setpoint, and gains to obtain high-quality images with minimal surface damage.
-
-
Data Analysis:
-
Process the AFM images to remove artifacts such as tilt and bow.
-
Calculate the root-mean-square (RMS) surface roughness from the height data of the topographic images. A lower RMS value generally indicates a more uniform and well-ordered SAM.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for XPS and AFM characterization of SAMs.
Caption: Workflow for XPS characterization of SAMs.
Caption: Workflow for AFM characterization of SAMs.
Conclusion
This guide provides a framework for the characterization of DTDPA SAMs in comparison to 3-MPA and 11-MUA SAMs using XPS and AFM. While quantitative data for 3-MPA and 11-MUA are available in the literature, there is a notable lack of specific, published quantitative XPS and AFM data for DTDPA SAMs on gold. Researchers working with DTDPA are encouraged to perform these characterizations to contribute to the collective understanding of this promising SAM-forming molecule. The provided experimental protocols and workflows serve as a starting point for such investigations. The choice of the appropriate carboxylic acid-terminated SAM will ultimately depend on the specific application requirements, including the desired surface charge density, packing order, and stability.
References
A Comparative Analysis of Dithiodipropionic Acid and Mercaptopropionic Acid as Nanoparticle Capping Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate capping agent is a critical determinant of the physicochemical properties, stability, and biological performance of nanoparticles. Among the various options, sulfur-containing ligands such as dithiodipropionic acid (DTDP) and mercaptopropionic acid (MPA) are widely employed due to their strong affinity for noble metal surfaces. This guide provides an objective comparison of DTDP and MPA as nanoparticle capping agents, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Differences and Chemical Structures
Mercaptopropionic acid (MPA) is a monothiol ligand, featuring a single thiol (-SH) group that anchors to the nanoparticle surface and a terminal carboxylic acid (-COOH) group that imparts hydrophilicity and provides a reactive site for further functionalization. In contrast, this compound (DTDP) is a dithiol ligand, possessing a disulfide (-S-S-) bond that can cleave and form two anchor points to the nanoparticle surface, and it also presents two carboxylic acid groups.
| Feature | This compound (DTDP) | Mercaptopropionic Acid (MPA) |
| Functional Group | Disulfide (-S-S-), Carboxylic Acid (-COOH) x 2 | Thiol (-SH), Carboxylic Acid (-COOH) |
| Binding to Nanoparticle | Bidentate (potentially stronger chelation) | Monodentate |
| Molecular Weight | 210.29 g/mol | 106.14 g/mol |
| Key Characteristics | Forms a cross-linked or looped surface structure. | Forms a more linear, brush-like surface structure. |
Performance Comparison: A Data-Driven Analysis
The choice between DTDP and MPA can significantly influence the final characteristics of the nanoparticles. The following tables summarize key performance parameters collated from various experimental studies.
Table 1: Physicochemical Properties of Capped Gold Nanoparticles (AuNPs)
| Capping Agent | Nanoparticle Core | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| This compound | Chitosan-Curcumin | 160.3 ± 9.0 | Not Reported | Not Reported | [1][2] |
| Mercaptopropionic Acid | NiCo2O4 | 8.22 | Not Reported | Not Reported | [3] |
| Mercaptopropionic Acid | CdS | ~4.5 | Not Reported | Not Reported | [4] |
| Mercaptopropionic Acid | ZnO-Curcumin | Not Specified | Not Specified | Not Specified | [5][6] |
Note: Direct comparative studies are limited. Data is compiled from individual studies on each capping agent with different nanoparticle cores.
Table 2: Stability of Capped Nanoparticles
| Capping Agent | Nanoparticle System | Stability Observations | Reference |
| This compound | Chitosan-Curcumin | Nanoparticles exhibited excellent stability. | [1][2] |
| Mercaptopropionic Acid | CdS | Good stability observed for 15 days, even at low stabilizer concentrations. | [4] |
| Mercaptopropionic Acid | ZnO | Inherent stability of ZnO nanoparticles is a key feature for drug delivery.[5][6] | [5][6] |
| Monothiol vs. Dithiol | Gold Nanoclusters | One study observed decreased stability for dithiols compared to monothiols. | [7] |
Experimental Protocols: Synthesizing Functionalized Nanoparticles
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of nanoparticles capped with DTDP and MPA.
Synthesis of this compound-Capped Nanoparticles
This protocol describes the functionalization of chitosan-oligosaccharide nanoparticles with DTDP for curcumin (B1669340) delivery.[1][2]
Step 1: Activation of this compound
-
Dissolve 42.05 mg (0.25 mmol) of 3,3'-dithiodipropionic acid in 4 mL of dry tetrahydrofuran (B95107) (THF) in a brown round-bottom flask with a stirrer.
-
Add 0.3 mmol of oxalyl chloride diluted with THF to the flask in an ice bath.
-
Maintain the reaction at 35°C with stirring for 3 hours.
-
Remove unreacted oxalyl chloride by rotary evaporation to obtain the activated DTDP.
Step 2: Conjugation to Chitosan (B1678972) Oligosaccharide and Curcumin
-
The activated DTDP is then reacted with chitosan oligosaccharide and curcumin to form the final nanoparticle construct. The specifics of this conjugation will depend on the desired final product.
Synthesis of Mercaptopropionic Acid-Capped Nanoparticles
This protocol outlines the surface functionalization of NiCo2O4 nanoparticles with MPA.[3]
Step 1: Synthesis of NiCo2O4 Nanoparticles
-
Mix 0.02 mol of Ni(NO3)2·6H2O and 0.02 mol of Co(NO3)2·6H2O in a beaker.
-
Stir the mixture with a magnetic stirrer and add NaOH solution.
-
Continue stirring for 2 hours to facilitate the co-precipitation of NiCo2O4 nanoparticles.
Step 2: Surface Functionalization with MPA
-
The synthesized NiCo2O4 nanoparticles are then dispersed in a solution containing 3-mercaptopropionic acid.
-
The mixture is typically stirred for a specified period to allow for the capping of the nanoparticles with MPA.
Visualization of Experimental Workflow and Nanoparticle Structure
To further elucidate the processes and structures discussed, the following diagrams are provided.
Caption: General workflow for the synthesis and capping of nanoparticles.
Caption: Schematic of DTDP and MPA capping on a nanoparticle surface.
Concluding Remarks
Both this compound and mercaptopropionic acid are effective capping agents for a variety of nanoparticles, each offering distinct advantages. MPA, being a smaller monothiol, can lead to smaller and potentially more uniform nanoparticles.[3] DTDP, with its two carboxylic acid groups and potential for bidentate binding, may offer enhanced stability and a higher density of functional groups for further modification.[1][2]
The choice between DTDP and MPA will ultimately depend on the specific requirements of the intended application. For instance, if a high degree of surface functionalization is required for drug conjugation, the two carboxylic acid groups of DTDP might be advantageous. Conversely, if precise control over nanoparticle size is paramount, MPA might be the preferred choice. The provided data and protocols serve as a starting point for researchers to design and execute their experiments, leading to the development of novel nanoparticle-based technologies.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Functionalization of ZnO nanoparticles by 3-mercaptopropionic acid for aqueous curcumin delivery: Synthesis, characterization, and anticancer assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Disulfide Bond Formation in Dithiodipropionic Acid (DTDP) Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the validation of disulfide bond formation in dithiodipropionic acid (DTDP) polymers and evaluates alternative reducible polymers. Experimental data is presented to support the comparison, and detailed protocols for key validation methods are provided.
Comparison of Analytical Techniques for Disulfide Bond Validation
The formation of disulfide bonds is a critical parameter in the functionality of DTDP polymers, particularly in applications such as drug delivery where cleavage of these bonds triggers the release of a therapeutic agent. Several analytical techniques can be employed to confirm and quantify disulfide bond formation.
| Technique | Principle | Typical Quantitative Readout for DTDP Polymers | Advantages | Limitations |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on vibrational modes of molecules. The S-S bond has a characteristic stretching vibration. | S-S stretching peak typically observed in the range of 500-540 cm⁻¹. The intensity of this peak can be correlated to the concentration of disulfide bonds.[1][2] | Non-destructive, requires minimal sample preparation, and can provide information on the conformation of the disulfide bond based on the peak position.[1][2] | Can have low sensitivity for polymers in solution. The Raman signal of the S-S bond can be weak and may be overlapped by other peaks in the polymer backbone. |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of the kinetic energy of electrons ejected from a material upon bombardment with X-rays. It provides elemental composition and chemical state information of the surface. | The S2p core level spectrum shows distinct peaks for different sulfur species. Thiolate (S-Au) typically appears around 162 eV, while unbound thiol/disulfide (S-S) is observed between 163.5 and 164 eV.[3][4] | Surface-sensitive (top 5-10 nm), provides quantitative elemental and chemical state information.[3] | Requires high vacuum, may not be suitable for all sample types, and provides information only about the surface of the material. |
| Ellman's Assay | A colorimetric assay that quantifies free sulfhydryl (-SH) groups. Disulfide bonds can be quantified indirectly by measuring the increase in free thiol concentration after reduction. | The concentration of free thiols is determined by measuring the absorbance of the 2-nitro-5-thiobenzoate (TNB²⁻) anion at 412 nm. The number of disulfide bonds is calculated from the difference in thiol concentration before and after reduction.[5][6][7] | High sensitivity, simple, and can be performed with a standard spectrophotometer.[5][7] | Indirect method for disulfide bond quantification, requires a separate reduction step, and can be interfered with by other reducing or colored compounds in the sample.[5] |
Comparison of Reducible Polymers for Drug Delivery
DTDP-based polymers are a class of reducible polymers that are responsive to the high glutathione (B108866) (GSH) concentration in the intracellular environment of cancer cells.[8][9] This targeted drug release mechanism minimizes off-target effects. Several other classes of reducible polymers have been developed with similar goals.
| Polymer Class | Monomers/Synthesis Approach | Advantages | Disadvantages |
| Poly(disulfide)s (including DTDP-based) | Oxidative polymerization of dithiols (e.g., this compound derivatives) or ring-opening polymerization of cyclic disulfides.[10][11][12] | Tunable degradation rates, biocompatible degradation products, and direct incorporation of the responsive linkage in the polymer backbone.[10][11] | Synthesis can sometimes lead to broad molecular weight distributions. |
| Reducible Poly(β-amino ester)s | Michael addition of amines to diacrylates, often incorporating a disulfide-containing diacrylate.[13][14][15][16] | High transfection efficiency for gene delivery, tunable degradation via both ester hydrolysis and disulfide reduction.[14][15] | Can have higher cytotoxicity compared to other biodegradable polymers. |
| Reducible Poly(amino acid)s | Ring-opening polymerization of N-carboxyanhydrides of amino acids, incorporating cysteine for disulfide crosslinking.[17][18][19] | Excellent biocompatibility and biodegradability, degradation products are natural amino acids.[17][19] | Can be more complex to synthesize and may have immunogenic potential. |
Experimental Protocols
Raman Spectroscopy for Disulfide Bond Analysis
Objective: To qualitatively and semi-quantitatively determine the presence of disulfide bonds in a DTDP polymer.
Methodology:
-
Sample Preparation: The polymer sample can be analyzed as a solid film, powder, or in a concentrated solution.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) is used.
-
Data Acquisition:
-
The laser is focused on the sample.
-
Raman spectra are collected over a spectral range that includes the S-S stretching region (typically 400-800 cm⁻¹).
-
Acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
-
Data Analysis:
X-ray Photoelectron Spectroscopy (XPS) for Surface Disulfide Bond Analysis
Objective: To determine the chemical state of sulfur on the surface of a DTDP polymer film.
Methodology:
-
Sample Preparation: A thin film of the polymer is cast on a suitable substrate (e.g., gold-coated silicon wafer).
-
Instrumentation: An XPS instrument with a monochromatic X-ray source (e.g., Al Kα) is used.
-
Data Acquisition:
-
The sample is placed in the ultra-high vacuum chamber of the spectrometer.
-
A survey scan is first acquired to identify the elemental composition of the surface.
-
A high-resolution scan of the S2p region is then acquired.
-
-
Data Analysis:
Ellman's Assay for Disulfide Bond Quantification
Objective: To quantify the number of disulfide bonds in a DTDP polymer.
Methodology:
-
Reagents:
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer).[6]
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).[6]
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT).
-
Cysteine standards for calibration curve.
-
-
Procedure:
-
Measurement of Free Thiols:
-
Measurement of Total Thiols (after reduction):
-
Dissolve a known amount of the polymer in the reaction buffer.
-
Add a reducing agent (e.g., DTT) to break the disulfide bonds and incubate.
-
Follow the same procedure as for free thiols to measure the total thiol concentration.
-
-
-
Calculation:
-
The concentration of disulfide bonds is calculated as half the difference between the total thiol concentration and the free thiol concentration.
-
Visualizations
Glutathione-Mediated Drug Release from DTDP Polymer Nanoparticles
This diagram illustrates the mechanism of drug release from a DTDP polymer-based nanoparticle upon entering a cancer cell, where the intracellular environment has a significantly higher concentration of glutathione (GSH).
References
- 1. researchgate.net [researchgate.net]
- 2. Disulfide Bond Dihedral Angles from Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Glutathione-responsive biodegradable polyurethane nanoparticles for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. US20190209690A9 - Bioreducible Poly (Beta-Amino Ester)s For siRNA Delivery - Google Patents [patents.google.com]
- 14. A bioreducible linear poly(β-amino ester) for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioreducible poly(beta-amino ester)s for intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Dithiodipropionic Acid-Based Biosensors for Researchers
In the pursuit of sensitive, selective, and stable biosensing platforms, the method of bioreceptor immobilization plays a pivotal role. This guide provides a detailed comparison of dithiodipropionic acid (DTDPA)-based biosensors with two other common immobilization techniques: glutaraldehyde (B144438) cross-linking and physical adsorption. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications.
Performance Comparison of Immobilization Techniques
The choice of immobilization strategy directly impacts the analytical performance of a biosensor. Below is a summary of key performance metrics for glucose biosensors developed using DTDPA self-assembled monolayers (SAMs), glutaraldehyde cross-linking, and physical adsorption. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Immobilization Method | Analyte | Limit of Detection (LOD) | Linear Range | Sensitivity | Stability | Reference |
| This compound (DTDPA) SAM | Glucose | 0.2 µM | 0.001 - 7.0 mM | 8.53 µA mM⁻¹ | Good reproducibility and stability | [1] |
| Glutaraldehyde Cross-linking | Glucose | 17 µM | 0.01 - 3.5 mM | 167 µA·mM⁻¹·cm⁻² | Retained activity for 120 days | [2] |
| Physical Adsorption (on Carbon Nanotubes) | Glucose | Not Specified | Not Specified | Current densities up to 440 µA/cm² | Stable for 30 days | [3] |
Note: The performance of biosensors can be significantly influenced by the electrode material, enzyme loading, and measurement conditions. The data presented here is for comparative purposes and highlights the potential of each immobilization technique.
Experimental Protocols
Detailed methodologies for the fabrication of biosensors using each of the compared immobilization techniques are provided below. These protocols are based on established methods in the literature and are intended to serve as a starting point for experimental design.
This compound (DTDPA) Self-Assembled Monolayer (SAM) for Covalent Immobilization
This protocol describes the covalent immobilization of an enzyme (e.g., Glucose Oxidase) onto a gold electrode via a DTDPA self-assembled monolayer.
Materials:
-
Gold electrode
-
This compound (DTDPA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Enzyme solution (e.g., Glucose Oxidase in phosphate-buffered saline, PBS)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Electrode Cleaning: Thoroughly clean the gold electrode by polishing with alumina (B75360) slurry followed by sonication in DI water and ethanol.
-
SAM Formation: Immerse the cleaned gold electrode in a freshly prepared solution of 10 mM DTDPA in ethanol for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer.
-
Rinsing: After incubation, rinse the electrode thoroughly with ethanol and DI water to remove any unbound DTDPA.
-
Activation of Carboxylic Groups: Immerse the DTDPA-modified electrode in a freshly prepared aqueous solution containing 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature. This activates the terminal carboxylic acid groups of the DTDPA.
-
Rinsing: Gently rinse the electrode with DI water.
-
Enzyme Immobilization: Immediately immerse the activated electrode in the enzyme solution (e.g., 10 mg/mL Glucose Oxidase in PBS) and incubate for 2-4 hours at 4°C.
-
Final Rinsing and Storage: Rinse the enzyme-immobilized electrode with PBS to remove any loosely bound enzyme and store it in PBS at 4°C when not in use.
Glutaraldehyde Cross-linking
This protocol details the immobilization of an enzyme onto a modified electrode surface using glutaraldehyde as a cross-linking agent.
Materials:
-
Working electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)
-
Enzyme solution (e.g., Glucose Oxidase in PBS)
-
Bovine Serum Albumin (BSA) solution (optional, for stabilization)
-
Glutaraldehyde solution (e.g., 2.5% in water)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Electrode Preparation: Clean the working electrode according to standard procedures (e.g., polishing, sonication).
-
Enzyme Mixture Preparation: Prepare a solution containing the enzyme (e.g., 10 mg/mL Glucose Oxidase) and optionally BSA (e.g., 5 mg/mL) in PBS.
-
Deposition of Enzyme Layer: Drop-cast a small volume (e.g., 5-10 µL) of the enzyme mixture onto the electrode surface and allow it to dry at room temperature.
-
Cross-linking: Expose the enzyme-coated electrode to glutaraldehyde vapor in a sealed container for approximately 30-60 minutes, or drop-cast a small volume of a dilute glutaraldehyde solution (e.g., 0.5-2.5%) onto the enzyme layer and let it react for a similar duration. The optimal concentration and time may need to be determined experimentally.[4][5]
-
Rinsing: Thoroughly rinse the electrode with PBS to remove any unreacted glutaraldehyde and unbound enzyme.
-
Storage: Store the prepared biosensor in PBS at 4°C.
Physical Adsorption
This protocol describes the immobilization of an enzyme onto a nanomaterial-modified electrode via physical adsorption.
Materials:
-
Working electrode (e.g., Glassy Carbon Electrode)
-
Nanomaterial suspension (e.g., Carbon nanotubes dispersed in a suitable solvent)
-
Enzyme solution (e.g., Glucose Oxidase in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Electrode Preparation: Clean the working electrode as per standard laboratory practice.
-
Nanomaterial Coating: Drop-cast a small volume of the nanomaterial suspension onto the electrode surface and allow the solvent to evaporate, forming a uniform layer.
-
Enzyme Adsorption: Immerse the nanomaterial-modified electrode in the enzyme solution and incubate for 1-2 hours at room temperature with gentle agitation.[3]
-
Rinsing: Gently rinse the electrode with PBS to remove any loosely adsorbed enzyme.
-
Storage: Store the biosensor in PBS at 4°C to maintain enzyme activity.
Visualizing the Process: Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the fundamental signaling pathway of an amperometric glucose biosensor.
Caption: Workflow for DTDPA-based enzyme immobilization.
Caption: Workflow for glutaraldehyde cross-linking immobilization.
Caption: Workflow for physical adsorption immobilization.
Caption: Signaling pathway of an amperometric glucose biosensor.
References
- 1. A novel glucose biosensor based on immobilization of glucose oxidase in chitosan on a glassy carbon electrode modified with gold-platinum alloy nanoparticles/multiwall carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adsorption of glucose oxidase onto single-walled carbon nanotubes and its application in layer-by-layer biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose biosensor based on the immobilization of glucose oxidase on electrochemically synthesized polypyrrole-poly(vinyl sulphonate) composite film by cross-linking with glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immobilization techniques to avoid enzyme loss from oxidase-based biosensors: a one-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Dithiodipropionic Acid Binding to Gold Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of gold surfaces with organic molecules is a cornerstone of modern biosensor development, drug delivery systems, and nanomaterial fabrication. The choice of linker molecule is critical in determining the stability, accessibility, and functionality of the immobilized species. This guide provides a comparative overview of the spectroscopic analysis of dithiodipropionic acid (DTDPA) binding to gold surfaces, alongside other common thiol-based linkers. Experimental data from X-ray Photoelectron Spectroscopy (XPS), Surface-Enhanced Raman Spectroscopy (SERS), and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) are presented to offer insights into surface coverage, binding characteristics, and stability.
Comparative Analysis of Linker Performance
While direct, side-by-side quantitative comparisons of DTDPA with other linkers under identical experimental conditions are not extensively available in the literature, we can synthesize data from various studies to provide a comparative perspective. This section summarizes typical performance metrics for DTDPA and a commonly used alternative, 11-Mercaptoundecanoic acid (MUA).
Table 1: Comparison of this compound (DTDPA) and 11-Mercaptoundecanoic Acid (MUA) on Gold Surfaces
| Parameter | This compound (DTDPA) | 11-Mercaptoundecanoic Acid (MUA) | Key Spectroscopic Techniques |
| Binding Mechanism | Disulfide bond cleavage followed by the formation of two Au-S bonds per molecule. | Formation of a single Au-S bond per molecule. | XPS, SERS |
| Surface Coverage | Potentially denser packing due to the shorter chain length, but the disulfide nature might lead to different initial adsorption kinetics. | Forms well-ordered, densely packed self-assembled monolayers (SAMs).[1] | XPS, QCM-D |
| XPS S 2p Binding Energy (Au-S) | ~162 eV for the thiolate bond to gold. A secondary peak around 163.5-164 eV may be observed for unbound sulfur. | ~162 eV for the thiolate bond to gold.[2] | XPS |
| Stability | The presence of two anchoring points could theoretically enhance stability. However, the shorter alkyl chain may offer less van der Waals stabilization between adjacent molecules compared to longer chain thiols. | Generally stable, with stability influenced by factors like temperature and ambient conditions.[1] | Thermal Desorption Spectroscopy, Electrochemical Methods |
| QCM-D Frequency Shift (Δf) | A significant negative shift is expected upon adsorption, indicative of mass uptake. The magnitude will depend on surface coverage and hydration. | A significant negative shift is observed upon SAM formation. | QCM-D |
| QCM-D Dissipation Shift (ΔD) | A relatively small increase in dissipation is expected for a rigid monolayer. Larger changes may indicate a less ordered or more hydrated layer. | A small increase in dissipation is typical for a well-formed, rigid SAM. | QCM-D |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following sections outline generalized procedures for the spectroscopic analysis of DTDPA on gold surfaces.
Preparation of DTDPA Self-Assembled Monolayer (SAM) on Gold
A standard procedure for the formation of a DTDPA SAM on a gold substrate is as follows:
-
Substrate Cleaning: Clean the gold substrate by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse the substrate thoroughly with deionized water and then with ethanol (B145695). Dry the substrate under a stream of dry nitrogen.[3]
-
Thiol Solution Preparation: Prepare a 1-10 mM solution of DTDPA in a suitable solvent, such as ethanol.[3]
-
SAM Formation: Immerse the cleaned gold substrate in the DTDPA solution for a period of 12-24 hours to ensure the formation of a well-ordered monolayer.[3]
-
Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.[3]
-
Drying: Dry the functionalized substrate under a stream of dry nitrogen.[3]
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface.
-
Sample Introduction: Mount the DTDPA-functionalized gold substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
The take-off angle (the angle between the sample surface and the analyzer) is typically set to 45 or 90 degrees.
-
-
Data Analysis:
-
Reference the binding energy scale to the Au 4f7/2 peak at 84.0 eV.
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements. The S 2p peak for sulfur covalently bonded to gold (thiolate) is expected at approximately 162 eV.[2]
-
Surface-Enhanced Raman Spectroscopy (SERS) Analysis
SERS is a powerful technique for obtaining vibrational information from molecules adsorbed on nanostructured metal surfaces, providing significantly enhanced Raman signals.
-
SERS Substrate Preparation:
-
Use commercially available SERS substrates with gold nanostructures or prepare them by depositing gold nanoparticles on a solid support.
-
Alternatively, use a colloidal solution of gold nanoparticles.
-
-
Sample Preparation:
-
Immerse the SERS substrate in a dilute solution of DTDPA (e.g., 1 µM to 1 mM) for a sufficient time to allow for adsorption.
-
For colloidal SERS, add DTDPA to the gold nanoparticle solution.
-
-
SERS Measurement:
-
Use a Raman microscope with a laser excitation wavelength that matches the plasmon resonance of the gold nanostructures (e.g., 633 nm or 785 nm).[4]
-
Set the laser power to a low level (e.g., 0.1-1 mW) to avoid sample damage.
-
Acquire spectra with an appropriate integration time (e.g., 1-10 seconds) and number of accumulations.[5]
-
-
Data Analysis:
-
Identify the characteristic Raman peaks of DTDPA. Key peaks would include those associated with S-S stretching (around 500-550 cm⁻¹), C-S stretching (around 600-700 cm⁻¹), and carboxylic acid C=O stretching (around 1700 cm⁻¹). The disappearance of the S-S peak and the appearance of Au-S modes would indicate disulfide bond cleavage and binding to the gold surface.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) Analysis
QCM-D is a real-time, surface-sensitive technique that measures changes in frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor, providing information on mass adsorption and the viscoelastic properties of the adsorbed layer.[6]
-
Sensor Cleaning: Clean the gold-coated QCM-D sensor according to the manufacturer's instructions, often involving a UV/ozone treatment followed by rinsing with high-purity water and ethanol.
-
Baseline Establishment: Mount the sensor in the QCM-D chamber and establish a stable baseline in the solvent (e.g., ethanol).
-
Adsorption Measurement: Introduce the DTDPA solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption.[6]
-
Rinsing: After the adsorption has reached a plateau, rinse with the pure solvent to remove any loosely bound molecules.
-
Data Analysis:
Visualizations
Experimental Workflow for DTDPA SAM Formation and Analysis
Caption: Workflow for DTDPA self-assembled monolayer formation and subsequent spectroscopic analysis.
Binding Mechanism of DTDPA on a Gold Surface
References
- 1. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. nanophotonics.org [nanophotonics.org]
- 6. biolinscientific.com [biolinscientific.com]
- 7. Application of QCM in Peptide and Protein-Based Drug Product Development [mdpi.com]
A Comparative Guide to Self-Assembled Monolayer (SAM) Formation: Dithiodipropionic Acid vs. Alkanethiols
For Researchers, Scientists, and Drug Development Professionals
The formation of well-ordered and functional self-assembled monolayers (SAMs) is a cornerstone of surface science, enabling advancements in biosensing, drug delivery, and molecular electronics. The choice of molecule used for SAM formation dictates the final properties of the surface, including its stability, reactivity, and biocompatibility. This guide provides an objective, data-driven comparison between 3,3'-Dithiodipropionic acid (DTDP), a disulfide-containing molecule, and the widely used class of alkanethiols for the formation of SAMs on gold surfaces.
Molecular Structure and Binding Mechanism
The fundamental difference between DTDP and alkanethiols lies in their chemical structure and the way they bind to gold substrates.
-
Alkanethiols are characterized by a single thiol (-SH) headgroup, an alkyl chain ((CH₂)n), and a functional tail group.[1] The sulfur atom forms a strong, semi-covalent bond with the gold surface.[1] The van der Waals interactions between adjacent alkyl chains drive the formation of a densely packed, ordered monolayer, particularly for chains with 10 or more carbons.[1]
-
3,3'-Dithiodipropionic Acid (DTDP) is a symmetrical disulfide (HOOC-CH₂CH₂-S-S-CH₂CH₂-COOH).[2] Upon exposure to a gold surface, the disulfide bond (S-S) cleaves, and each sulfur atom forms a bond with the gold.[3][4] This process results in the formation of a SAM composed of 3-mercaptopropionic acid (MPA), a short-chain alkanethiol with a terminal carboxylic acid (-COOH) group.[2][5]
Quantitative Performance Data
The structural differences lead to distinct properties in the resulting monolayers. The following tables summarize key quantitative data for SAMs derived from DTDP (as 3-mercaptopropionic acid) and representative alkanethiols.
Table 1: SAM Structural and Physical Properties
| Parameter | This compound (forms MPA SAM) | Long-Chain Alkanethiols (e.g., C11-C18) | Data Source(s) |
|---|---|---|---|
| Typical Molecular Density | ~6.3 x 10⁻¹⁰ mol/cm² | ~7.5 x 10⁻¹⁰ mol/cm² (~4.5 x 10¹⁴ molecules/cm²) | [6][7] |
| Monolayer Thickness | ~0.2 - 0.5 nm (short chain) | 1.5 - 2.5 nm (dependent on chain length) | [5][8] |
| Chain Tilt Angle from Normal | Varies (less ordered) | ~30 degrees from surface normal for well-ordered SAMs | [1] |
| Water Contact Angle | Hydrophilic (< 30°) due to -COOH | Hydrophobic (> 100°) for -CH₃ terminated |[9][10] |
Table 2: SAM Stability and Functional Performance
| Parameter | This compound (forms MPA SAM) | Long-Chain Alkanethiols (e.g., C11-C18) | Data Source(s) |
|---|---|---|---|
| Thermal Stability | Desorption begins at lower temperatures | Stable up to ~400-450 K; desorb as disulfides | [11] |
| Electrochemical Stability | Stable in a potential window of approx. -0.6 to +0.6 V | Stable in a potential window of approx. -0.6 to +0.6 V | [11] |
| Primary Application | Surface functionalization for biomolecule immobilization | Creating inert/non-fouling surfaces, molecular electronics | [1][12][13] |
| Non-Specific Binding | Higher, unless backfilled with other molecules | Lower (especially with -OH or PEG termination) |[10][14] |
Experimental Protocols
Consistent and reproducible SAM formation requires meticulous experimental procedures.
A. Substrate Preparation (Gold Surface)
-
Cut gold-coated substrates to the desired size. Note: An adhesion layer of chromium or titanium is necessary to prevent delamination.[15]
-
Place substrates in a beaker and sonicate sequentially in high-purity solvents (e.g., acetone, then ethanol) for 5-10 minutes each to remove organic contaminants.[16]
-
Rinse thoroughly with ethanol (B145695) and then deionized water.
-
Dry the substrates under a stream of dry nitrogen gas.[15]
-
For optimal cleaning, use an oxygen plasma or UV-Ozone cleaner for 5-10 minutes immediately before immersion. The substrate should be used immediately.
B. SAM Formation Protocol
-
Solution Preparation : Prepare a 1 mM solution of the desired alkanethiol or this compound in a high-purity solvent, typically 200-proof ethanol.[6][15] Sonicate the solution for 5-10 minutes to ensure complete dissolution.[15]
-
Immersion : Place the clean, dry gold substrates into the thiol or disulfide solution. Ensure the entire surface is submerged.[15]
-
Incubation : Seal the container to minimize solvent evaporation and contamination. Backfilling with an inert gas like nitrogen is recommended.[15] Allow the self-assembly process to proceed for 12-24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times promote higher structural order.[1][6]
-
Rinsing : After incubation, remove the substrate with clean tweezers and rinse it thoroughly with fresh ethanol for 10-15 seconds to remove non-chemisorbed molecules.[15]
-
Drying : Dry the substrate again with a stream of dry nitrogen gas.[15]
-
Storage : Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or under nitrogen, prior to characterization or use.[15]
Applications in Biosensing and Drug Development
The choice between DTDP and other alkanethiols is primarily driven by the intended application.
DTDP-derived SAMs are invaluable for creating functional surfaces ready for covalent immobilization. The terminal carboxylic acid groups provide a convenient handle for attaching proteins, DNA, or drug molecules via amide bond formation, typically using EDC/NHS chemistry. This makes them a preferred choice for developing biosensors and platforms for studying biomolecular interactions.[7][12][17]
Alkanethiol SAMs offer greater versatility in tailoring surface properties.
-
Long-chain alkanethiols with inert methyl (-CH₃) end groups create highly ordered, hydrophobic surfaces that are effective at preventing non-specific protein adsorption and can act as insulators in molecular electronics.[10][13]
-
Hydroxyl (-OH) or oligo(ethylene glycol) (OEG)-terminated alkanethiols are widely used to create "non-fouling" surfaces that resist the non-specific adsorption of proteins and cells from complex biological fluids, a critical requirement for in-vivo sensors and medical implants.[10][14]
-
Mixed SAMs , combining two or more different alkanethiols, allow for fine-tuning of surface properties, such as presenting specific recognition elements (e.g., biotin) at a controlled density within a non-fouling background.[14][17]
References
- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 2. 3,3′-二硫代二丙酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. if.tugraz.at [if.tugraz.at]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Assessing the Biocompatibility of Dithiodipropionic Acid-Modified Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biocompatibility of surfaces modified with dithiodipropionic acid (DTDPA) against other common surface chemistries. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting appropriate surface modifications for their applications, from cell culture to biomedical implants.
Overview of Surface Modification and Biocompatibility
The interaction between a material's surface and a biological environment is a critical determinant of its biocompatibility. Surface modification with self-assembled monolayers (SAMs) is a widely used technique to control these interactions. DTDPA is a disulfide-containing carboxylic acid that readily forms a SAM on gold surfaces, presenting a negatively charged, hydrophilic interface. The biocompatibility of such a surface is largely dictated by its interactions with proteins and cells.
Comparative Performance of DTDPA-Modified Surfaces
While direct quantitative data for DTDPA-modified surfaces is limited in comparative studies, we can infer their performance based on extensive research on alkanethiols with the same carboxylic acid (-COOH) terminal group. The data presented below compares COOH-terminated SAMs with other commonly used surface chemistries: methyl (-CH3) terminated (hydrophobic), hydroxyl (-OH) terminated (hydrophilic, neutral), and polyethylene (B3416737) glycol (PEG) terminated (hydrophilic, protein-resistant).
It is assumed that the DTDPA-modified surface behaves similarly to other short-chain carboxylic acid-terminated SAMs.
Protein Adsorption
The initial event upon exposure of a surface to a biological fluid is the adsorption of proteins. This adsorbed protein layer mediates subsequent cellular interactions.
| Surface Chemistry | Protein Adsorption Level | Predominantly Adsorbed Proteins (from serum) | Reference |
| -COOH (e.g., DTDPA) | High | Vitronectin, Fibronectin | [1][2] |
| -NH₂ | High | Vitronectin, Fibronectin | [1][2] |
| -CH₃ | Moderate to High | Albumin, other serum proteins | [1][3] |
| -OH | Low | Minimal protein adsorption | [1][4] |
| -PEG | Very Low | Highly resistant to protein adsorption | [1] |
Cell Adhesion and Viability
Cellular adhesion, proliferation, and viability are crucial indicators of biocompatibility. Surfaces that promote the adsorption of cell-adhesive proteins like fibronectin and vitronectin generally exhibit enhanced cell adhesion.
| Surface Chemistry | Cell Adhesion (Human Fibroblasts) | Cell Spreading and Growth | Reference |
| -COOH (e.g., DTDPA) | Strong | Promotes cell spreading and growth | [1][5] |
| -NH₂ | Strong | Promotes cell spreading and growth | [1][5] |
| -CH₃ | Weak | Poor cell adhesion and spreading | [1][6] |
| -OH | Weak | Poor cell adhesion and spreading | [1][6] |
| -PEG | Very Weak/Inhibitory | Inhibits cell adhesion | [1] |
Experimental Protocols
Formation of this compound Self-Assembled Monolayer (SAM) on Gold
This protocol describes the preparation of a DTDPA-modified gold surface.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound (DTDPA)
-
200 proof ethanol (B145695)
-
Hydrochloric acid (HCl)
-
Deionized (DI) water
-
Nitrogen gas
-
Sonicator
-
Clean glass vials
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate by sonicating in ethanol for 10 minutes, followed by rinsing with DI water.
-
Dry the substrate under a stream of nitrogen.
-
Treat the substrate with UV/Ozone for 15-20 minutes to remove organic contaminants.
-
-
Thiol Solution Preparation:
-
Prepare a 1-5 mM solution of DTDPA in 200 proof ethanol.
-
To ensure the carboxylic acid groups are protonated, adjust the pH of the solution to ~2 by adding a few drops of concentrated HCl.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the DTDPA solution in a clean glass vial.
-
Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature. To minimize oxygen exposure, the headspace of the vial can be purged with nitrogen.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the surface thoroughly with ethanol to remove non-chemisorbed molecules.
-
Sonicate the substrate in fresh ethanol for 1-2 minutes to remove any remaining physisorbed molecules.
-
Rinse again with ethanol and dry under a gentle stream of nitrogen.
-
-
Storage:
-
Store the modified substrate in a clean, dry environment, such as a desiccator, until use.
-
Protein Adsorption Measurement using Quartz Crystal Microbalance with Dissipation (QCM-D)
This protocol outlines the measurement of protein adsorption onto a DTDPA-modified QCM-D sensor.
Materials:
-
QCM-D instrument
-
Gold-coated QCM-D sensors
-
DTDPA-modified sensor (prepared as in 3.1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 1 mg/mL fibrinogen or bovine serum albumin in PBS)
-
Syringe pump and tubing
Procedure:
-
Instrument Setup:
-
Mount the DTDPA-modified QCM-D sensor in the flow module.
-
Connect the flow module to the QCM-D instrument and allow the temperature to stabilize (typically at 25°C).
-
-
Baseline Establishment:
-
Pump PBS through the flow cell at a constant flow rate (e.g., 50-100 µL/min) until a stable baseline in both frequency (f) and dissipation (D) is achieved.
-
-
Protein Adsorption:
-
Switch the inflow to the protein solution and pump it through the flow cell.
-
Monitor the changes in frequency and dissipation in real-time. A decrease in frequency indicates mass adsorption, while an increase in dissipation indicates the formation of a soft, viscoelastic layer.
-
-
Rinsing:
-
After the adsorption has reached a plateau or for a predetermined time, switch the inflow back to PBS to rinse away any loosely bound protein.
-
-
Data Analysis:
-
The change in frequency (Δf) can be related to the adsorbed mass (Δm) using the Sauerbrey equation for rigid films. For softer films, more complex viscoelastic modeling is required, taking into account both Δf and ΔD.
-
Cell Adhesion Assay
This protocol describes a method to quantify cell adhesion on DTDPA-modified surfaces compared to control surfaces.
Materials:
-
DTDPA-modified substrates and control substrates (e.g., -CH3, -OH, -PEG terminated) in a multi-well plate format.
-
Cell line of interest (e.g., fibroblasts, endothelial cells).
-
Complete cell culture medium.
-
Serum-free medium.
-
Trypsin-EDTA.
-
Phosphate-buffered saline (PBS).
-
Fixing solution (e.g., 4% paraformaldehyde in PBS).
-
Staining solution (e.g., Crystal Violet or a fluorescent dye like Calcein AM).
-
Microplate reader or fluorescence microscope.
Procedure:
-
Surface Preparation:
-
Place the sterile, surface-modified substrates into the wells of a multi-well cell culture plate.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium to a known concentration (e.g., 5 x 10⁴ cells/mL).
-
Add a defined volume of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 1-4 hours) to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells. The number and gentleness of the washes should be consistent across all samples.
-
-
Fixing and Staining:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and stain the cells with Crystal Violet for 10-20 minutes.
-
Thoroughly wash with water to remove excess stain and allow the plate to dry.
-
-
Quantification:
-
For Crystal Violet staining, solubilize the dye from the cells using a solvent like 10% acetic acid or 1% SDS.
-
Measure the absorbance of the solubilized dye using a microplate reader at the appropriate wavelength (e.g., 570 nm). The absorbance is proportional to the number of adherent cells.
-
Alternatively, for fluorescent staining, quantify the number of adherent cells by imaging with a fluorescence microscope and using image analysis software.
-
Visualizations
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing the biocompatibility of DTDPA-modified surfaces.
Integrin-Mediated Signaling Pathway on Cell-Adhesive Surfaces
Caption: Integrin signaling cascade initiated by cell adhesion to protein-coated surfaces.
References
- 1. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preferential adsorption of cell adhesive proteins from complex media on self-assembled monolayers and its effect on subsequent cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of surface functional groups on protein adsorption and subsequent cell adhesion using self-assembled monolayers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Effect of wettability and surface functional groups on protein adsorption and cell adhesion using well-defined mixed self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Ligand Density on Dithiodipropionic Acid-Functionalized Nanoparticles
For researchers, scientists, and drug development professionals, the precise control and quantification of ligand density on the surface of nanoparticles are paramount for ensuring reproducible synthesis, predictable in-vivo behavior, and optimal therapeutic or diagnostic efficacy. This guide provides a comprehensive comparison of established analytical techniques for determining the ligand density of dithiodipropionic acid (DTDP) functionalized nanoparticles, offering insights into their principles, experimental protocols, and comparative performance.
This compound (DTDP) is a valuable bifunctional ligand used in nanoparticle surface modification. Its disulfide bond provides a stable anchor to gold and other noble metal nanoparticle surfaces, while the terminal carboxylic acid groups offer versatile points for the covalent attachment of targeting moieties, drugs, or imaging agents. The density of these functional groups on the nanoparticle surface directly influences crucial parameters such as colloidal stability, biocompatibility, and the efficiency of subsequent conjugation reactions.
This guide explores four principal methods for the quantitative analysis of ligand density: Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR) Spectroscopy, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), and X-ray Photoelectron Spectroscopy (XPS). Each method is presented with a detailed experimental protocol and a comparative analysis to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Quantification Methods
The choice of analytical technique for quantifying ligand density depends on several factors, including the nanoparticle core material, the nature of the ligand, available instrumentation, and the desired level of precision and accuracy. The following table summarizes the key performance characteristics of the four methods discussed in this guide.
| Technique | Principle of Measurement | Sample Requirement | Advantages | Limitations | Typical Reported Ligand Density (molecules/nm²) |
| Thermogravimetric Analysis (TGA) | Measures mass loss of the organic ligand shell as a function of temperature. | Dried nanoparticle powder (typically >1 mg) | Simple, widely available instrumentation; provides direct mass measurement of the organic component. | Non-specific to the ligand of interest; susceptible to interference from residual solvents or other organic species; requires accurate nanoparticle sizing for density calculation. | 2 - 8 |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies the number of ligand molecules by integrating the signal of specific protons relative to an internal standard after dissolving the nanoparticle core. | Dispersed nanoparticles (mg scale) | Provides structural information about the ligand; highly specific and quantitative. | Requires dissolution of the nanoparticle core, which can be challenging; spectral broadening can occur on intact nanoparticles; requires an NMR-active nucleus in the ligand. | 2 - 10 |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Measures the elemental composition (e.g., sulfur for thiol ligands and gold for the core) to determine the ligand-to-nanoparticle ratio. | Digested nanoparticle solution (ppb-ppt sensitivity) | Extremely sensitive and element-specific; can provide information on nanoparticle concentration. | Indirect measurement of ligand density; requires complete digestion of the sample; assumes a known stoichiometry of the element in the ligand. | 4 - 8[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical state of the nanoparticle surface by analyzing the kinetic energy of emitted photoelectrons. | Dried nanoparticles on a solid substrate | Surface-sensitive technique providing information about the outermost atomic layers; can distinguish between different chemical states. | Requires ultra-high vacuum; quantification can be complex due to the nanoparticle curvature and electron scattering effects; may not be representative of the bulk sample. | 3 - 5[2] |
Experimental Protocols
Detailed, step-by-step protocols for each of the discussed analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific nanoparticle system and instrumentation.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the mass percentage of the organic ligand shell on the nanoparticle surface.
Materials:
-
DTDP-functionalized nanoparticles (dried powder)
-
TGA instrument with a high-precision balance
-
Inert gas (e.g., Nitrogen)
-
Sample pans (e.g., platinum or ceramic)
Procedure:
-
Sample Preparation: Prepare a sufficient amount of dried DTDP-functionalized nanoparticles (typically 1-5 mg) by lyophilization or careful drying in a vacuum oven.
-
Instrument Setup:
-
Tare the TGA sample pan.
-
Accurately weigh the dried nanoparticle sample into the pan.
-
Place the sample pan in the TGA furnace.
-
-
TGA Measurement:
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
-
Data Analysis:
-
The TGA curve will show a weight loss corresponding to the thermal decomposition of the DTDP ligand shell.
-
The remaining mass at the end of the analysis corresponds to the inorganic nanoparticle core.
-
Calculate the weight percentage of the organic component.
-
To determine the ligand density (ligands/nm²), the surface area of the nanoparticles must be known, which is typically calculated from their size as determined by Transmission Electron Microscopy (TEM).
-
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
Objective: To quantify the number of DTDP molecules per nanoparticle.
Materials:
-
DTDP-functionalized gold nanoparticles
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard with a known concentration (e.g., maleic acid)
-
Reagent for dissolving gold nanoparticles (e.g., KCN or I₂/KI in a deuterated solvent)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Disperse a known mass of DTDP-functionalized gold nanoparticles in a deuterated solvent.
-
Add a known amount of the internal standard.
-
-
Nanoparticle Dissolution:
-
To the nanoparticle dispersion, add the dissolving reagent (e.g., a small amount of KCN in D₂O). This will release the DTDP ligands into the solution.[3]
-
Ensure complete dissolution of the nanoparticles.
-
-
NMR Measurement:
-
Acquire the ¹H NMR spectrum of the solution.
-
-
Data Analysis:
-
Integrate the characteristic proton signals of DTDP (e.g., the methylene (B1212753) protons adjacent to the carboxyl and disulfide groups) and the signal of the internal standard.
-
Calculate the molar ratio of DTDP to the internal standard.
-
Knowing the concentration of the internal standard, determine the concentration of DTDP.
-
The concentration of nanoparticles can be determined independently, for example, by UV-Vis spectroscopy or ICP-MS analysis of the gold content.
-
Calculate the average number of DTDP molecules per nanoparticle and subsequently the ligand density using the nanoparticle surface area.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Protocol
Objective: To determine the gold-to-sulfur (Au/S) atomic ratio to calculate ligand density.
Materials:
-
DTDP-functionalized gold nanoparticles
-
Acids for digestion (e.g., aqua regia - a mixture of nitric acid and hydrochloric acid)
-
ICP-MS instrument
-
Gold and sulfur standard solutions for calibration
Procedure:
-
Sample Digestion:
-
Accurately weigh a sample of the DTDP-functionalized gold nanoparticle solution.
-
Digest the sample using aqua regia to dissolve the gold cores and oxidize the sulfur from the DTDP ligands to sulfate.[4]
-
Dilute the digested sample to a known volume with deionized water.
-
-
ICP-MS Measurement:
-
Prepare a series of gold and sulfur calibration standards.
-
Analyze the digested sample and the calibration standards using ICP-MS to determine the concentrations of gold and sulfur.[5]
-
-
Data Analysis:
-
Calculate the molar ratio of gold to sulfur in the sample.
-
Assuming a spherical nanoparticle shape and knowing the average nanoparticle diameter from TEM, the number of gold atoms per nanoparticle can be calculated.
-
From the Au/S ratio, determine the number of sulfur atoms (and thus DTDP molecules, assuming the disulfide bond remains intact during functionalization or that each cleaved thiol binds to the surface) per nanoparticle.
-
Calculate the ligand density based on the nanoparticle surface area.[1]
-
X-ray Photoelectron Spectroscopy (XPS) Protocol
Objective: To determine the elemental composition of the nanoparticle surface and quantify the ligand coverage.
Materials:
-
DTDP-functionalized nanoparticles
-
A suitable substrate for sample deposition (e.g., a clean silicon wafer)
-
XPS instrument
Procedure:
-
Sample Preparation:
-
Deposit a thin, uniform layer of the DTDP-functionalized nanoparticles onto the substrate by drop-casting or spin-coating and allow it to dry completely.
-
-
XPS Measurement:
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest, such as Au 4f, S 2p, C 1s, and O 1s.
-
-
Data Analysis:
-
Determine the atomic concentrations of the elements from the peak areas in the high-resolution spectra, corrected by their respective relative sensitivity factors.
-
The ratio of the atomic concentrations of elements from the ligand (e.g., S, C, O) to the element from the nanoparticle core (Au) can be used to estimate the ligand coverage.
-
More complex models that account for the nanoparticle geometry and electron attenuation lengths can be used for more accurate quantitative analysis.[2]
-
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for quantifying ligand density on DTDP-functionalized nanoparticles.
Caption: Schematic of this compound (DTDP) functionalization on a gold nanoparticle.
Caption: Decision tree for selecting a ligand density quantification method.
References
- 1. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gold Nanoparticle Characterization by ICP-MS - CD Bioparticles [cd-bioparticles.com]
Benchmarking the antioxidant activity of Dithiodipropionic acid against other antioxidants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dithiodipropionic acid and its derivatives function primarily as secondary or synergistic antioxidants . Their principal mechanism involves the decomposition of hydroperoxides into non-radical, stable products, thus preventing the propagation of oxidative chain reactions. This mode of action is particularly effective for long-term thermal stabilization and is often utilized in synergy with primary antioxidants (radical scavengers) in industrial applications such as polymers and cosmetics.[1][2] In contrast, antioxidants like Ascorbic Acid, Trolox, BHT, and BHA are primarily primary antioxidants or free radical scavengers that directly neutralize free radicals by donating a hydrogen atom or an electron.
Due to its mechanism, direct comparison of DTDPA using standard radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which measure direct radical quenching, is not well-documented. The effectiveness of DTDPA and its esters, such as Dilauryl thiodipropionate (DLTDP) and Distearyl thiodipropionate (DSTDP), is often evaluated based on performance metrics like the extension of product shelf life and stability in industrial formulations.[3][4]
Comparative Data on Antioxidant Activity
The following table summarizes the available quantitative data for the benchmarked primary antioxidants from various assays. The values are presented as IC50, which is the concentration of the antioxidant required to inhibit 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (IC50) | ORAC Assay (µM TE/µM) |
| This compound (DTDPA) | Data not available | Data not available | Data not available | Data not available |
| Ascorbic Acid (Vitamin C) | ~5 µg/mL[5] | Data varies | Data varies | ~0.5[6] |
| Trolox | ~4 µg/mL[3] | ~3 µg/mL[3] | ~0.24 µg/mL[5] | 1.0 (by definition)[6] |
| Butylated Hydroxytoluene (BHT) | ~20 µg/mL[7] | Data varies | Data varies | Data not available |
| Butylated Hydroxyanisole (BHA) | ~112 µg/mL[7] | Data varies | Data varies | Data not available |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including solvent, pH, and reaction time. The data presented here is a representative range found in the literature.
Antioxidant Mechanisms: A Comparative Overview
The fundamental difference in the antioxidant strategy of DTDPA compared to the other compounds is illustrated below.
This compound: The Hydroperoxide Decomposer
DTDPA and its thioester derivatives are classified as hydroperoxide decomposers. In oxidative processes, unstable hydroperoxides (ROOH) are formed, which can further break down into highly reactive radicals that propagate degradation. Thioether-based antioxidants like DTDPA catalytically decompose these hydroperoxides into stable, non-radical alcohols.[2]
Primary Antioxidants: The Radical Scavengers
Ascorbic Acid, Trolox, BHT, and BHA act as radical scavengers. They interrupt the oxidation chain reaction by donating a hydrogen atom to a free radical, thereby neutralizing it.
Experimental Protocols for Key Antioxidant Assays
For researchers interested in conducting their own comparative studies, detailed methodologies for the most common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[8]
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the sample solutions to the respective wells.
-
A blank well should contain the solvent instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Preparation of ABTS radical cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions.
-
Assay Procedure:
-
Add a specific volume of the sample solution to a cuvette or microplate well.
-
Add the ABTS•+ working solution and mix.
-
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Protocol:
-
Preparation of FRAP reagent:
-
Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).
-
Prepare a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃·6H₂O solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.
-
-
Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions.
-
Assay Procedure:
-
Add a small volume of the sample solution to a microplate well.
-
Add the FRAP reagent to the well and mix.
-
-
Measurement: Measure the absorbance at 593 nm after a specific incubation time (e.g., 4 minutes).
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing ability in µmol Fe²⁺ equivalents per gram or mole of the antioxidant.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Protocol:
-
Reagents:
-
Fluorescein (B123965) sodium salt (fluorescent probe).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator).
-
Trolox (standard).
-
Phosphate (B84403) buffer (pH 7.4).
-
-
Sample Preparation: Prepare dilutions of the sample and Trolox standard in phosphate buffer.
-
Assay Procedure (in a 96-well black microplate):
-
Add the sample or Trolox standard to the wells.
-
Add the fluorescein solution to all wells.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm. Readings are taken every 1-2 minutes for at least 60 minutes.
-
Calculation: The area under the curve (AUC) is calculated for each sample and the standard. The ORAC value is expressed as Trolox equivalents (TE).
Conclusion
This compound and its derivatives represent a class of antioxidants with a distinct mechanism of action that complements traditional radical scavengers. While direct quantitative comparisons using standard assays are lacking, their role as effective hydroperoxide decomposers makes them valuable in applications requiring long-term stability and protection against thermo-oxidative degradation. For a comprehensive antioxidant strategy, particularly in complex formulations, a combination of primary radical scavengers and secondary hydroperoxide decomposers like DTDPA can offer synergistic protection. Future research employing methods that can quantify hydroperoxide decomposition would be beneficial for a more direct quantitative comparison of DTDPA's antioxidant efficacy.
References
- 1. Antioxidant - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Distearyl thiodipropionate as an Antioxidant_Chemicalbook [chemicalbook.com]
- 4. DILAURYL THIODIPROPIONATE - Ataman Kimya [atamanchemicals.com]
- 5. Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA) [univook.com]
- 6. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DISTEARYL THIODIPROPIONATE - Ataman Kimya [atamanchemicals.com]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dithiodipropionic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Dithiodipropionic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a common laboratory chemical, requires careful management to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the proper disposal procedures for this compound, including immediate safety considerations and a step-by-step operational plan.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Personal Protective Equipment (PPE) and Safety Measures |
| Eye Protection |
| Skin Protection |
| Respiratory Protection |
| Ventilation |
| Emergency Equipment |
Incompatible Materials: this compound is incompatible with strong oxidizing agents and strong bases.[3] Contact with these substances should be avoided to prevent vigorous reactions.
Disposal Plan: Step-by-Step Guidance
The primary and recommended method for the disposal of this compound is to engage a licensed waste disposal contractor.[1] All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with local, regional, national, and international regulations.[1] Do not dispose of this compound down the drain or in regular trash.[4][5]
Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and chemically compatible waste container.[4][6] The container should be kept tightly closed when not in use.[1][2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."[4]
-
Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[7][8] Ensure the storage area is away from incompatible materials.[8]
Experimental Protocol: Laboratory-Scale Neutralization
For small quantities of this compound, an in-laboratory neutralization procedure can be performed by trained personnel prior to disposal. This procedure is adapted from general methods for the oxidation of thiols and sulfides and should be carried out with extreme caution in a chemical fume hood.
Objective: To oxidize this compound to less hazardous sulfonated products.
Materials:
-
This compound waste
-
Sodium hypochlorite (B82951) solution (5.25% household bleach)
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the waste)
-
Water
-
pH paper or pH meter
Procedure:
-
Preparation: Place the beaker on a stir plate within a chemical fume hood. Add a stir bar to the beaker.
-
Dilution: Dilute the this compound waste with water to a concentration of approximately 5%.
-
Neutralization: Slowly add the sodium hypochlorite solution to the diluted waste while stirring continuously. A 25% excess of the bleach solution is recommended to ensure complete oxidation. The reaction is exothermic, so the addition should be slow to control the temperature.
-
Monitoring: Monitor the pH of the solution. If necessary, adjust the pH to be neutral (pH 7) using a suitable acid or base.
-
Completion: Allow the mixture to stir for at least 2 hours to ensure the reaction is complete.
-
Disposal: The resulting solution should be collected in a hazardous waste container and disposed of through a licensed waste disposal contractor.
Safety Precautions for Neutralization:
-
Always perform this procedure in a chemical fume hood.
-
Wear all required PPE, including safety goggles, gloves, and a lab coat.
-
Be aware that the reaction may produce heat and potentially hazardous fumes.
-
Do not cap the reaction vessel tightly.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. 2,2'-DITHIODIPROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Biodegradation of the xenobiotic organic disulphide 4,4′-dithiodibutyric acid by Rhodococcus erythropolis strain MI2 an… [ouci.dntb.gov.ua]
- 7. 3,3'-Thiodipropionic Acid (DLTDP): A Key Antioxidant for Polymer Stabilization [univook.com]
- 8. 3,3'-Dithiodipropionic acid | 1119-62-6 [chemicalbook.com]
Safeguarding Your Research: A Guide to Handling Dithiodipropionic Acid
Essential safety protocols and logistical plans for the handling and disposal of Dithiodipropionic acid are critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals.
This compound is a chemical compound that requires careful handling due to its potential hazards. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is paramount to mitigate risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Some safety data sheets also indicate that it can cause burns to the eyes, skin, digestive, and respiratory tracts.[5] The compound is also noted for its strong, unpleasant odor, often described as a stench.[6]
To ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7] In situations with a potential for splashing, a face shield should also be worn.[8]
-
Skin Protection: Chemical-resistant gloves, such as nitrile gloves, and a laboratory coat or other protective clothing are essential to prevent skin exposure.[3][7][9]
-
Respiratory Protection: In work environments with inadequate ventilation or where dust may be generated, a NIOSH-approved respirator with a particulate filter is required.[7][5]
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][7]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[7]
-
Before beginning work, inspect all PPE for integrity.
2. Handling the Compound:
-
Avoid generating dust when handling the solid form of the acid.[1][7]
-
Use spark-proof tools and avoid all potential sources of ignition, as a dust-air mixture may be explosive if dispersed.[1][2]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][6]
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][7]
-
Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[9][10]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is crucial.
-
Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7][6] Use a vacuum with a HEPA filter for better dust control.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[6]
-
Inhalation: If inhaled, move the individual to fresh air. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][7][6]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them small quantities of water to drink. Seek immediate medical attention.[1][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, regional, national, and international regulations.[1][5]
-
Collect waste material in a designated, labeled, and sealed container.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C6H10O4S2 | [1] |
| Molecular Weight | 210.3 g/mol | [4] |
| Melting Point | 155 - 158 °C (311 - 316.4 °F) | [6] |
| Boiling Point | 380 °C (716 °F) | [6] |
| Occupational Exposure Limits (PEL/TLV) | No specific limits established | [7][9] |
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the safe handling, use, and disposal of this compound.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. chemos.de [chemos.de]
- 4. 3,3'-Dithiodipropionic acid | C6H10O4S2 | CID 95116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. 3,3'this compound MSDS/SDS | Supplier & Distributor [dimethyl-disulfide.net]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
